molecular formula C4H6O3 B044764 4-Oxobutanoic acid CAS No. 692-29-5

4-Oxobutanoic acid

Katalognummer: B044764
CAS-Nummer: 692-29-5
Molekulargewicht: 102.09 g/mol
InChI-Schlüssel: UIUJIQZEACWQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Succinic semialdehyde is a crucial endogenous metabolite at the crossroads of the GABA shunt and the tricarboxylic acid (TCA) cycle, making it a compound of significant interest in biochemical and neurological research. This reactive aldehyde is produced by the action of GABA transaminase on the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is subsequently oxidized to succinate by succinic semialdehyde dehydrogenase. Its primary research value lies in investigating the GABAergic system, metabolic disorders, and neurological function. Researchers utilize succinic semialdehyde to study the pathophysiology of succinic semialdehyde dehydrogenase deficiency (SSADHD), a rare inborn error of metabolism that leads to the accumulation of GABA and gamma-hydroxybutyric acid (GHB), resulting in neurological symptoms. Furthermore, it serves as a key intermediate for studying mitochondrial energy metabolism and the intricate link between neurotransmitter cycling and cellular bioenergetics. In enzymology, it is employed as a specific substrate for assays of succinic semialdehyde dehydrogenase activity. This high-purity reagent is essential for advancing our understanding of metabolic pathways, developing diagnostic methods, and exploring potential therapeutic interventions for related neurological and metabolic conditions.

Eigenschaften

IUPAC Name

4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUJIQZEACWQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219231
Record name Succinic semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinic acid semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

692-29-5
Record name 4-Oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinic semialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINIC SEMIALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73BX3CPMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinic acid semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a crucial intermediate in the metabolism of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its central role in the GABA shunt pathway. Understanding these properties is paramount for researchers in neuroscience, metabolic disorders, and drug development, particularly in the context of conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Succinic semialdehyde, SSA, 3-Formylpropanoic acid[3]
CAS Number 692-29-5[2]
Chemical Formula C₄H₆O₃[4]
Molecular Weight 102.09 g/mol [5]
Appearance Oil
Melting Point 202-203 °C (Note: This value is from a single source and may be an outlier or refer to a derivative. Other sources state "Not Available".)[4]
Boiling Point 135 °C at 14 mmHg
Density 1.18 g/cm³[4]
Solubility Soluble in water, ethanol, benzene, and diethyl ether.
Vapor Pressure 0.00768 mmHg at 25°C[4]
pKa Not explicitly found in searches.
LogP Not explicitly found in searches.

Metabolic Significance: The GABA Shunt Pathway

This compound is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. This pathway is crucial for the synthesis and degradation of GABA.[6]

GABA_Shunt_Pathway GABA Shunt Pathway cluster_legend Legend Glutamate (B1630785) Glutamate GABA GABA Glutamate->GABA GAD alpha_KG α-Ketoglutarate alpha_KG->Glutamate SSA This compound (Succinic Semialdehyde) GABA->SSA Succinate (B1194679) Succinate SSA->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle TCA_Cycle->alpha_KG GAD GAD: Glutamate Decarboxylase GABA_T GABA-T: GABA Transaminase SSADH SSADH: Succinic Semialdehyde Dehydrogenase

A diagram of the GABA shunt pathway highlighting the role of this compound.

In this pathway, glutamate is decarboxylated to GABA by glutamate decarboxylase (GAD). GABA is then converted to this compound by GABA transaminase (GABA-T), a reaction that also converts α-ketoglutarate to glutamate. Finally, this compound is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of this compound. These are based on standard laboratory techniques and should be adapted and optimized for specific experimental conditions and available instrumentation.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C/min to quickly determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[8][9]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro Boiling Point Method):

  • Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Procedure:

    • The heating bath is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

    • The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate quantification.

      • Titration: If this compound is the only acidic or basic species present, its concentration can be determined by titration with a standardized base or acid.

      • Spectrophotometry: If the compound has a suitable chromophore or can be derivatized to produce one, UV-Vis spectrophotometry can be used.[12][13]

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS or DSS) may be added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse sequence.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the structure of this compound.[9][14]

b) Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, water).

  • Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. Mass spectra are acquired in both positive and negative ion modes.

  • Data Analysis: In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are typically observed. In negative ion mode, the [M-H]⁻ ion is expected. High-resolution mass spectrometry can be used to confirm the elemental composition.[3]

c) Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of liquid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound, such as:

    • A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

    • A C=O stretch from the aldehyde (around 1720-1740 cm⁻¹).

    • A C-H stretch from the aldehyde (around 2820 and 2720 cm⁻¹).

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, an essential metabolite in neurochemistry. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the life sciences and drug development. Accurate characterization of this molecule is critical for advancing our understanding of GABA metabolism and related neurological disorders.

References

A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-oxobutanoic acid, a valuable building block in the pharmaceutical and chemical industries. The core of this synthesis is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), a classic yet robust method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents key quantitative data.

Reaction Mechanism and Principles

The Friedel-Crafts acylation of benzene with succinic anhydride proceeds via an electrophilic aromatic substitution mechanism. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored through the loss of a proton, yielding the aluminum chloride complex of the final product. An aqueous workup is necessary to hydrolyze this complex and afford this compound.[1] A critical aspect of this reaction is the use of a stoichiometric amount of the Lewis acid catalyst, as it complexes with the carbonyl oxygen of the ketone product, preventing further reactions.[2]

Friedel_Crafts_Acylation Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex Electrophilic Attack SuccinicAnhydride Succinic Anhydride AcyliumIonComplex Acylium Ion Complex SuccinicAnhydride->AcyliumIonComplex Activation AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->AcyliumIonComplex AcyliumIonComplex->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation HCl HCl SigmaComplex->HCl Product This compound ProductComplex->Product Hydrolysis (Workup) AlCl3_2 AlCl₃ (regenerated) ProductComplex->AlCl3_2

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following protocol is a detailed procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Concentrated Hydrochloric Acid

  • Water

  • Anhydrous Sodium Carbonate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube to protect from atmospheric moisture), a dropping funnel, and a mechanical stirrer.

  • Reagent Charging: The flask is charged with 50 g (0.5 mole) of succinic anhydride and 200 g (225 mL, 2.5 moles) of anhydrous benzene.

  • Catalyst Addition: With vigorous stirring, 100 g (0.75 mole) of powdered anhydrous aluminum chloride is added to the mixture in one portion.

  • Reaction: An exothermic reaction ensues, accompanied by the evolution of hydrogen chloride gas. The reaction mixture is then heated under reflux on a steam bath for 30 minutes to ensure completion.

  • Quenching and Hydrolysis: After cooling, the reaction mixture is carefully poured onto a mixture of 300 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex of the product.[3]

  • Workup: The excess benzene is removed by steam distillation. The remaining hot solution is decanted into a beaker and allowed to cool, during which this compound separates as an oil that solidifies upon cooling to 0°C.[3]

  • Purification: The crude product is collected by filtration and washed with a cold mixture of 50 mL of concentrated hydrochloric acid in 150 mL of water, followed by 200 mL of cold water. Further purification is achieved by dissolving the crude acid in a boiling solution of 75 g of anhydrous sodium carbonate in 500 mL of water. The solution is filtered to remove any aluminum hydroxide (B78521) and then acidified with concentrated hydrochloric acid, causing the purified this compound to precipitate.[3]

  • Drying: The purified product is filtered, washed with water, and dried to a constant weight at 40–50°C.[3]

Experimental_Workflow Setup Reaction Setup (Flask, Condenser, Funnel) Reagents Charge Reagents (Benzene, Succinic Anhydride) Setup->Reagents Catalyst Add Catalyst (Anhydrous AlCl₃) Reagents->Catalyst Reaction Reflux (30 minutes) Catalyst->Reaction Quench Quench and Hydrolyze (Ice and HCl) Reaction->Quench Workup Remove Benzene (Steam Distillation) Quench->Workup Purify Purification (Sodium Carbonate, Acidification) Workup->Purify Dry Drying (40-50°C) Purify->Dry Product This compound Dry->Product

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the experimental protocol.

ParameterValueReference
Reactants
Benzene2.5 moles[3]
Succinic Anhydride0.5 moles[3]
Anhydrous Aluminum Chloride0.75 moles[3]
Reaction Conditions
TemperatureReflux (steam bath)[3]
Reaction Time30 minutes[3]
Product
Yield110-115 g (92-95%)[3]
Melting Point114–115°C[3]

Troubleshooting

Low yields in this synthesis can often be attributed to moisture contamination, which deactivates the aluminum chloride catalyst. It is imperative to use anhydrous reagents and dry glassware. An insufficient amount of catalyst can also lead to incomplete reaction, as AlCl₃ complexes with the product. A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended for optimal results.[2]

Disclaimer: The provided experimental protocol is for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, particularly anhydrous aluminum chloride and concentrated acids.

References

The Biological Role of Succinic Semialdehyde in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 12, 2025

Abstract

Succinic semialdehyde (SSA) is a critical intermediate metabolite primarily known for its role in the degradation of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Positioned at the crossroads of neurotransmitter recycling and central energy metabolism, SSA's biochemical transformations are vital for neuronal homeostasis. This technical guide provides an in-depth exploration of the metabolic pathways involving SSA, focusing on the GABA shunt. It details the enzymatic kinetics, quantitative metabolite data, and the severe neuropathological consequences of impaired SSA metabolism, as seen in Succinic Semialdehyde Dehydrogenase (SSADH) deficiency. Furthermore, this guide furnishes detailed experimental protocols for the assessment of key enzymes and metabolites, and presents visual diagrams of the core metabolic and pathological pathways to facilitate a comprehensive understanding for researchers and therapeutic developers.

Introduction to Succinic Semialdehyde

Succinic semialdehyde (SSA) is a reactive aldehyde intermediate in the catabolism of GABA. Under normal physiological conditions, it is rapidly oxidized by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH) to form succinate (B1194679), which subsequently enters the tricarboxylic acid (TCA) cycle.[1][2] This metabolic route, known as the GABA shunt, serves as a crucial link between the metabolism of the brain's primary inhibitory neurotransmitter and cellular energy production. The efficient processing of SSA is paramount; its accumulation is neurotoxic and leads to a rare, severe neurometabolic disorder known as SSADH deficiency.[3][4]

Core Metabolic Pathway: The GABA Shunt

The GABA shunt is a metabolic pathway that bypasses two steps of the TCA cycle (the reactions catalyzed by α-ketoglutarate dehydrogenase and succinyl-CoA synthetase) and represents the primary route for GABA degradation in the brain.[5][6]

The pathway consists of three enzymatic steps:

  • Transamination of GABA : GABA is converted to SSA by the enzyme GABA transaminase (GABA-T), which utilizes α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785) in the process.[2]

  • Oxidation of SSA : SSA is oxidized to succinate by the NAD⁺-dependent enzyme succinic semialdehyde dehydrogenase (SSADH).[1]

  • Entry into the TCA Cycle : The resulting succinate enters the mitochondrial TCA cycle, contributing to cellular energy production.[6]

GABA_Shunt cluster_TCA TCA Cycle Succinate Succinate AKG α-Ketoglutarate Glutamate Glutamate AKG->Glutamate GABA-T GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH (NAD⁺ → NADH) SSA->GABA GABA-T

Quantitative Aspects of SSA Metabolism

The concentrations of GABA shunt metabolites and the kinetic properties of its associated enzymes are tightly regulated to maintain metabolic homeostasis.

Metabolite Concentrations

Under normal conditions, GABA is present in millimolar concentrations in the human brain, whereas its downstream metabolites are found at much lower levels. In SSADH deficiency, these concentrations are dramatically altered.

MetaboliteTissue/FluidNormal ConcentrationConcentration in SSADH DeficiencyFold Change
GABA Brain (Gray Matter)~1.0-1.2 mM[7][8]Elevated~2-4x[9]
CSF< 0.17 µmol/L (Free)~0.37 µmol/L (Free)~2.2x[10]
Succinic Semialdehyde BrainLow (transient)Accumulated-
γ-Hydroxybutyrate (GHB) CSF< 3 µmol/L[10]~449 µmol/L (mean)[10]~150x (65-230x)[11]
Urine0.3-6 µg/mL[12]100-1200 mmol/mol creatinine[13]Highly Elevated
Blood/Plasma0.5-2.3 µg/mL[12]Elevated>100x[9]

Table 1: Comparison of metabolite concentrations in normal physiology versus SSADH deficiency.

Enzyme Kinetics

The efficiency of the GABA shunt is dictated by the kinetic parameters of its core enzymes.

EnzymeSubstrateKm (Michaelis Constant)kcat (Catalytic Rate)Source Organism
GABA Transaminase (GABA-T) GABA1-7 mM[14]10-50 s⁻¹[14]Mammalian (general)
α-Ketoglutarate---
Succinic Semialdehyde Dehydrogenase (SSADH) Succinic Semialdehyde1.3 ± 0.2 µM [15]26-70 µM[16][17]115 ± 9 s⁻¹ [15]Human
NAD⁺31.5 ± 6 µM [15]21-30 µM[16][17]-Human

Table 2: Kinetic properties of key enzymes in the GABA shunt.

Pathophysiology of SSADH Deficiency

SSADH deficiency is an autosomal recessive disorder caused by mutations in the ALDH5A1 gene, leading to a loss of SSADH enzyme activity.[4][14] The enzymatic block prevents the oxidation of SSA to succinate. This disruption has two major biochemical consequences:

  • Accumulation of SSA : The buildup of SSA, a reactive aldehyde, is thought to contribute to neurotoxicity through increased oxidative stress.[9]

  • Conversion to GHB : The excess SSA is shunted into an alternative pathway where it is reduced by succinic semialdehyde reductase to γ-hydroxybutyric acid (GHB).[6][16]

The massive accumulation of GABA and particularly GHB in the brain and other physiological fluids is the biochemical hallmark of the disease.[9][18] GHB is a neuroactive compound that can act on both specific GHB receptors and GABA-B receptors, leading to profound alterations in neurotransmission and contributing to the clinical phenotype, which includes intellectual disability, ataxia, seizures, and hypotonia.[6][14]

SSADH_Deficiency cluster_block GABA GABA (Accumulates) SSA Succinic Semialdehyde (Accumulates) GABA->SSA GABA-T Succinate Succinate (Depleted) SSA->Succinate SSADH GHB γ-Hydroxybutyrate (GHB) (Pathological Accumulation) SSA->GHB SSA Reductase Block X TCA TCA Cycle Succinate->TCA Pathology Neurological Dysfunction (Seizures, Ataxia, etc.) GHB->Pathology

Role in Other Metabolic Pathways

While the GABA shunt is the primary context for SSA metabolism, the enzymes involved can exhibit substrate promiscuity, creating potential intersections with other pathways.

  • Lysine (B10760008) Degradation : In some bacteria, the GABA shunt enzymes GabT (GABA transaminase) and GabD (SSADH) show promiscuous activity. They can act on 5-aminovalerate, an intermediate in a lysine degradation pathway, converting it to glutarate semialdehyde and subsequently to glutarate.[17] This provides a link between lysine catabolism and the TCA cycle, although a dedicated, direct role for SSA in human lysine metabolism is not well-established.[2]

  • Tryptophan Metabolism : A direct, significant role for SSA in the primary pathways of tryptophan degradation has not been established in humans.

Experimental Protocols

Accurate measurement of SSA, related metabolites, and enzyme activities is crucial for diagnosing SSADH deficiency and for research into its pathophysiology and potential therapies.

Spectrophotometric Assay for SSADH Activity

This protocol is adapted from established methods for measuring the NAD(P)⁺-dependent oxidation of SSA.[14]

Principle: The activity of SSADH is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH as SSA is oxidized to succinate.

Reagents:

  • Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.6.

  • Cofactor Solution: 25 mM NAD⁺ in deionized water.

  • Substrate Solution: 50 mM Succinic Semialdehyde in Assay Buffer.

  • Reducing Agent: 100 mM 2-Mercaptoethanol.

  • Enzyme Sample: Cell or tissue lysate (e.g., from cultured lymphoblasts or leukocytes).

Procedure:

  • Prepare a reaction mixture in a 1 cm path-length cuvette. For a 3.0 mL final volume, add:

    • 2.6 mL Assay Buffer

    • 0.1 mL 2-Mercaptoethanol Solution

    • 0.15 mL NAD⁺ Solution

    • Sufficient volume of enzyme sample.

  • Mix by inversion and incubate at 25°C for 5 minutes to establish a baseline rate (to account for any endogenous NADH production).

  • Initiate the reaction by adding 0.15 mL of the SSA Substrate Solution.

  • Immediately mix and begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • One unit of SSADH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under these conditions.

SSADH_Assay_Workflow start Prepare Reaction Mix (Buffer, NAD⁺, Sample) incubate Equilibrate to 25°C (5 min) start->incubate initiate Initiate Reaction (Add SSA Substrate) incubate->initiate measure Monitor A₃₄₀ (Spectrophotometer) initiate->measure calculate Calculate Activity (nmol/min/mg protein) measure->calculate end Result calculate->end

Quantification of GHB by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard method for the diagnosis of SSADH deficiency.[9]

Principle: GHB in a biological sample (urine, plasma, or CSF) is chemically derivatized to make it volatile, separated from other components by gas chromatography, and then detected and quantified by mass spectrometry.

Materials:

  • Sample: Urine, plasma, or CSF.

  • Internal Standard: Deuterated GHB (GHB-d6).

  • Extraction Solvent: Acetonitrile (B52724) or Methylene Chloride.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: To a known volume of the biological sample (e.g., 50-100 µL), add the GHB-d6 internal standard.

  • Protein Precipitation/Extraction: Add a protein precipitating solvent like acetonitrile. Vortex and centrifuge to pellet proteins. Transfer the supernatant for drying.

  • Derivatization: Reconstitute the dried extract in the derivatizing agent (e.g., BSTFA). Heat at 60-70°C for 20-30 minutes to convert GHB and GHB-d6 into their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the GHB-TMS derivative from other sample components.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for GHB-TMS (e.g., m/z 233, 147) and the internal standard GHB-d6-TMS.

  • Quantification: Create a calibration curve using known concentrations of GHB. The concentration of GHB in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of SSA by High-Performance Liquid Chromatography (HPLC)

Direct measurement of SSA is challenging due to its high reactivity. A common strategy involves derivatization of the aldehyde group followed by HPLC with UV or fluorescence detection.

Principle: SSA in a deproteinized sample is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable hydrazone derivative. This derivative is chromophoric and can be separated by reversed-phase HPLC and quantified using a UV detector.

General Procedure Outline:

  • Sample Homogenization and Deproteinization: Homogenize tissue samples and precipitate proteins using an acid (e.g., perchloric acid). Centrifuge and collect the supernatant.

  • Derivatization: Add an acidic solution of DNPH to the supernatant and incubate to allow for the formation of the SSA-DNPH derivative.

  • Extraction: Extract the derivative into an organic solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic or phosphoric acid).

    • Detection: UV detector set to the maximum absorbance wavelength of the DNPH derivative (typically around 360 nm).

  • Quantification: Use an external standard calibration curve prepared with known concentrations of SSA that have undergone the same derivatization and extraction procedure.

Conclusion and Future Directions

Succinic semialdehyde is a pivotal metabolite whose proper turnover is essential for central nervous system function, linking neurotransmitter degradation directly to mitochondrial energy metabolism. The severe pathology of SSADH deficiency underscores the critical nature of this pathway. While the core biochemistry of the GABA shunt is well-understood, further research is needed to fully elucidate the downstream consequences of SSA and GHB accumulation, including the mechanisms of oxidative stress and mitochondrial dysfunction. For drug development professionals, targeting the components of this pathway—be it through enzyme replacement, gene therapy, or modulation of downstream receptor signaling—holds promise for treating this devastating disorder. The continued development of sensitive and robust analytical methods for quantifying SSA and related metabolites will be indispensable for advancing both basic research and clinical trials.

References

An In-depth Technical Guide to 4-Oxobutanoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanoic acid, also known as succinic semialdehyde, is a pivotal endogenous molecule situated at the crossroads of major neurotransmitter and energy metabolism pathways. As the primary catabolite of γ-aminobutyric acid (GABA), its chemical structure presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, physicochemical properties, and biological activities. Special emphasis is placed on their interactions with key biological targets, including GABA receptors and succinic semialdehyde dehydrogenase (SSADH), and their potential modulation of critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This document includes detailed experimental protocols for the synthesis of key analogs and for relevant biological assays, alongside a quantitative summary of structure-activity relationship (SAR) data to facilitate comparative analysis and guide future drug discovery efforts.

Introduction

This compound is a reactive aldehyde and carboxylic acid, playing a crucial role as an intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] In this pathway, GABA is transaminated to this compound, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate (B1194679), subsequently entering the TCA cycle.[2] The physiological importance of this pathway is underscored by the severe neurological phenotype of SSADH deficiency, a rare autosomal recessive disorder characterized by the accumulation of this compound and its reduction product, γ-hydroxybutyric acid (GHB).[3][4]

The unique bifunctional nature of the this compound core—possessing both an electrophilic aldehyde and a nucleophilic/ionizable carboxylic acid—makes it an attractive starting point for chemical modification. Its structural analogs and derivatives have been investigated for a range of therapeutic applications, from mimicking or modulating the effects of GABA and GHB to inhibiting key enzymes in metabolic pathways and exhibiting anticancer properties. This guide will explore the chemical diversity and therapeutic landscape of these compounds.

Structural Analogs and Derivatives: Synthesis and Chemistry

The synthesis of this compound analogs and derivatives leverages a variety of established organic chemistry reactions. The core scaffold can be modified at several positions to explore the structure-activity relationships and optimize pharmacological properties.

Phenyl-Substituted 4-Oxobutanoic Acids

A prominent class of this compound analogs includes those with a substituted phenyl group at the 4-position. These are commonly synthesized via the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640).[5]

Featured Analog: 4-(4-Methylphenyl)-4-oxobutanoic acid

This compound is a classic example prepared through the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride.[5]

Featured Analog: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid

This analog is a key intermediate in the synthesis of potent triazole antifungal agents. Its synthesis also relies on the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with succinic anhydride.

Amide and Imide Derivatives

The carboxylic acid moiety of this compound and its analogs is readily converted to amides and imides, offering a route to a diverse range of derivatives with altered physicochemical properties and biological activities. These are typically formed by reacting the parent butanoic acid with an amine in the presence of a coupling agent or by reacting an aniline (B41778) with succinic anhydride.[6]

Featured Derivative: 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid

This chalcone-containing derivative is synthesized through the amidation of an amino chalcone (B49325) with succinic anhydride.[6] Such derivatives have been explored for their wide spectrum of pharmacological properties, including antioxidant and anticancer activities.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound analogs and for key biological assays relevant to their evaluation.

Synthesis Protocols

Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

  • Materials: Toluene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (anhydrous), concentrated hydrochloric acid, water, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube.

    • Reagent Addition: Suspend anhydrous AlCl₃ in anhydrous dichloromethane in the flask and cool to 0-5 °C in an ice bath. Add a solution of succinic anhydride and toluene in dichloromethane dropwise from the dropping funnel over 20 minutes with continuous stirring.

    • Reaction: Remove the ice bath and stir the mixture at room temperature. The reaction is exothermic and its progress can be monitored by thin-layer chromatography.

    • Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

    • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

    • Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

    • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified 4-(4-methylphenyl)-4-oxobutanoic acid.

Protocol 2: Synthesis of 4-Anilino-4-oxobutanoic Acid Derivatives

  • Materials: Appropriate aniline derivative, succinic anhydride, dichloromethane (DCM).

  • Procedure:

    • Under an inert atmosphere, mix an equimolar amount of the aniline derivative and succinic anhydride in a minimal volume of DCM.

    • Stir the mixture vigorously at room temperature. The reaction is typically rapid.

    • The product often precipitates out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization.

Biological Assay Protocols

Protocol 3: GABA-A Receptor Binding Assay

  • Objective: To determine the binding affinity of test compounds for the GABA-A receptor.

  • Materials: Rat brain tissue, homogenization buffer (0.32 M sucrose, pH 7.4), binding buffer (50 mM Tris-HCl, pH 7.4), [³H]muscimol (radioligand), GABA (for non-specific binding), test compounds.

  • Membrane Preparation:

    • Homogenize rat brains in homogenization buffer.

    • Centrifuge at 1,000 x g for 10 min at 4 °C.

    • Centrifuge the supernatant at 140,000 x g for 30 min at 4 °C.

    • Resuspend the pellet in deionized water and homogenize.

    • Centrifuge at 140,000 x g for 30 min at 4 °C.

    • Wash the pellet by resuspending in binding buffer and centrifuging twice.

    • Resuspend the final pellet in binding buffer and store at -70 °C.

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.

    • Add 0.1-0.2 mg of protein to each well of a microplate.

    • For non-specific binding, add 10 mM GABA.

    • Add various concentrations of the test compound.

    • Add 5 nM [³H]muscimol to all wells.

    • Incubate at 4 °C for 45 minutes.

    • Terminate the reaction by rapid filtration and washing with cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify radioactivity using liquid scintillation spectrometry.

    • Calculate specific binding and determine the IC₅₀ and Kᵢ values for the test compounds.

Protocol 4: Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

  • Objective: To measure the inhibitory effect of compounds on SSADH activity.

  • Principle: The enzymatic conversion of succinic semialdehyde to succinate by SSADH is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Pyrophosphate Buffer, pH 8.6 at 25°C.

    • 100 mM 2-Mercaptoethanol (B42355).

    • 25 mM NADP⁺ solution.

    • 50 mM Succinic Semialdehyde substrate solution.

    • SSADH enzyme solution (0.25 - 0.5 units/ml).

    • Test compound solutions at various concentrations.

  • Procedure:

    • Pipette the assay buffer, 2-mercaptoethanol solution, and NADP⁺ solution into a cuvette.

    • Add the test compound solution (or vehicle for control).

    • Equilibrate to 25°C.

    • Initiate the reaction by adding the SSADH enzyme solution and immediately mix by inversion.

    • Record the increase in absorbance at 340 nm for approximately 5 minutes.

    • Determine the reaction rate from the linear portion of the curve.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Biological Activities and Structure-Activity Relationships

The biological effects of this compound analogs are diverse, reflecting their ability to interact with multiple biological targets.

Modulation of GABA and GHB Receptors

Due to their structural similarity to GABA and its metabolite GHB, many this compound derivatives have been evaluated for their activity at GABA and GHB receptors. These compounds can act as agonists, antagonists, or allosteric modulators, influencing neurotransmission.

Enzyme Inhibition

A key target for derivatives of this compound is SSADH. Inhibition of this enzyme is a potential therapeutic strategy for certain neurological conditions, although it can also lead to the accumulation of GHB, mimicking the biochemical phenotype of SSADH deficiency.[4] Additionally, some analogs have been found to inhibit other enzymes, such as aldehyde products of lipid peroxidation which can inhibit SSADH.[7]

Anticancer and Cytotoxic Activity

Several studies have reported the anticancer and cytotoxic properties of this compound derivatives. For instance, certain chalcone-containing amides have demonstrated a wide range of pharmacological activities, including anticancer effects.[6] The mechanism of action is often linked to the induction of apoptosis.

Quantitative Data Summary

The following table summarizes available quantitative data on the biological activity of selected this compound analogs and derivatives. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.

Compound/AnalogTargetAssayActivity (IC₅₀/Kᵢ)Reference
AcroleinRat Brain SSADHEnzyme InhibitionIC₅₀ = 15 µM[7]
4-hydroxy-trans-2-nonenal (HNE)Rat Brain SSADHEnzyme InhibitionIC₅₀ = 110 µM[7]
2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one (Flavonol derivative)A549 (human non-small cell lung cancer)Cytotoxicity (MTT)IC₅₀ = 0.46 ± 0.02 µM[7]
2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one (Flavonol derivative)A549 (human non-small cell lung cancer)Cytotoxicity (MTT)IC₅₀ = 3.14 ± 0.29 µM[7]
4f (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivative)DPPH radicalAntioxidantIC₅₀ = 48.19 ± 0.17 µM[8]
4k (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative)DPPH radicalAntioxidantIC₅₀ = 49.88 ± 0.21 µM[8]
4b (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative)Hydrogen PeroxideAntioxidantIC₅₀ = 34.71 µM[8]
4h (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative)Hydrogen PeroxideAntioxidantIC₅₀ = 43.11 µM[8]
AZ-5 (1,3,4-oxadiazole/thiadiazole derivative)MCF-7 (breast cancer)Cytotoxicity (MTT)High % inhibition at 0.1-2 µM[9]
AZ-15 (1,3,4-oxadiazole/thiadiazole derivative)DPPH radicalAntioxidantIC₅₀ = 42.88 µg/mL[9]

Signaling Pathways and Mechanisms of Action

The therapeutic and toxicological effects of this compound derivatives are mediated by their influence on various cellular signaling pathways.

GABAergic and Glutamatergic Neurotransmission

As direct analogs of key neurotransmitters and their metabolites, these compounds can significantly impact the balance of excitatory and inhibitory signaling in the central nervous system. The GABA metabolic pathway is intricately linked to the TCA cycle and, by extension, to cellular energy metabolism.

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD This compound\n(Succinic Semialdehyde) This compound (Succinic Semialdehyde) GABA->this compound\n(Succinic Semialdehyde) GABA-T Succinate Succinate This compound\n(Succinic Semialdehyde)->Succinate SSADH GHB GHB This compound\n(Succinic Semialdehyde)->GHB SSAR TCA Cycle TCA Cycle Succinate->TCA Cycle

GABA metabolic pathway and its connection to the TCA cycle.
PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some this compound derivatives may exert their effects, particularly their anticancer properties, by modulating the PI3K/Akt/mTOR pathway.[2][3][10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound Analog This compound Analog This compound Analog->PI3K Inhibits? This compound Analog->Akt Inhibits?

Hypothetical modulation of the PI3K/Akt/mTOR pathway by a this compound analog.

Experimental and Drug Discovery Workflows

The development of novel therapeutics based on the this compound scaffold follows a structured workflow, from initial screening to preclinical evaluation.

High-Throughput Screening Cascade

Virtual and high-throughput screening methods are employed to identify initial hit compounds from large chemical libraries. These hits are then subjected to a series of assays to confirm their activity and elucidate their mechanism of action.

Screening_Workflow Chemical Library Chemical Library Virtual Screening Virtual Screening Chemical Library->Virtual Screening High-Throughput Screening High-Throughput Screening Virtual Screening->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Lead Compound Lead Compound Hit-to-Lead Optimization->Lead Compound Preclinical Evaluation Preclinical Evaluation Lead Compound->Preclinical Evaluation

A typical workflow for the discovery and development of this compound-based therapeutics.

Conclusion

This compound and its structural analogs represent a rich and diverse chemical space with significant therapeutic potential. Their role in fundamental biological processes, combined with their synthetic tractability, makes them compelling candidates for drug discovery programs targeting a range of diseases, including neurological disorders and cancer. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and development of the next generation of this compound-based therapeutics. Future research should continue to explore the vast chemical space of these derivatives, further elucidate their mechanisms of action on various signaling pathways, and translate promising preclinical findings into clinical applications.

References

The Natural Occurrence of 4-Oxobutanoic Acid in Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanoic acid, more commonly known as succinic semialdehyde (SSA), is a pivotal intermediate metabolite in the γ-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two enzymatic steps of the tricarboxylic acid (TCA) cycle. This pathway is conserved across a wide range of organisms, from bacteria and plants to mammals. In humans, SSA plays a crucial role in neurotransmitter metabolism, and its dysregulation is linked to a rare inherited disorder, succinic semialdehyde dehydrogenase deficiency (SSADH-D). This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, and its metabolic fate. It details quantitative data on its concentrations in various organisms, outlines experimental protocols for its detection and quantification, and illustrates the key metabolic and signaling pathways in which it is involved.

Introduction

This compound is a naturally occurring aldehydic acid that serves as a critical link between amino acid metabolism and central carbon metabolism. Its primary biological significance stems from its role as an intermediate in the GABA shunt, a pathway that facilitates the catabolism of the inhibitory neurotransmitter GABA. This guide will delve into the technical details of this compound's presence and function in diverse biological systems, providing valuable information for researchers in neuroscience, metabolic disorders, and drug development.

Biosynthesis and Metabolic Pathways

The primary route for the biosynthesis of this compound is through the transamination of GABA, a reaction catalyzed by the enzyme GABA transaminase (GABA-T). This reaction converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. Subsequently, this compound is typically oxidized to succinate (B1194679) by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[1][2][3]

In the rare genetic disorder SSADH deficiency, the impaired function of the SSADH enzyme leads to the accumulation of this compound.[2][4] This accumulation results in the reductive conversion of SSA to γ-hydroxybutyric acid (GHB) by succinic semialdehyde reductase.[5]

The GABA Shunt Pathway

The GABA shunt is a crucial metabolic pathway that provides an alternative route for the conversion of α-ketoglutarate to succinate, bypassing the α-ketoglutarate dehydrogenase and succinyl-CoA ligase steps of the TCA cycle.[3]

GABA_Shunt cluster_TCA TCA Cycle cluster_GABA_Shunt GABA Shunt cluster_SSADH_Deficiency SSADH Deficiency alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA α-KG Dehydrogenase Glutamate Glutamate alpha-Ketoglutarate->Glutamate GABA-T Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Ligase GABA GABA Glutamate->GABA Glutamate Decarboxylase (GAD) 4-Oxobutanoic_Acid This compound (Succinic Semialdehyde) GABA->4-Oxobutanoic_Acid GABA Transaminase (GABA-T) Succinate_shunt Succinate 4-Oxobutanoic_Acid->Succinate_shunt Succinic Semialdehyde Dehydrogenase (SSADH) GHB γ-Hydroxybutyric Acid (GHB) 4-Oxobutanoic_Acid->GHB Succinic Semialdehyde Reductase

The GABA Shunt Pathway and its connection to the TCA cycle.

Natural Occurrence and Quantitative Data

This compound is a ubiquitous metabolite found in a wide array of organisms. However, its physiological concentrations are generally low due to its rapid conversion to succinate by SSADH. Significant accumulation is primarily observed in individuals with SSADH deficiency. The following tables summarize the available quantitative data.

Organism/TissueConditionConcentrationReference(s)
Human
Cerebrospinal FluidSSADH DeficiencyElevated (specific values vary)[4]
UrineSSADH DeficiencyElevated (specific values vary)[4]
BrainHealthyGenerally low/undetectable[1]
BrainSSADH DeficiencyElevated[2]
Plants
Arabidopsis thalianaWild TypeLow/basal levels[6]
Arabidopsis thalianaSSADH knockoutAccumulation of SSA[6]
Bacteria
Escherichia coliWild TypeLow intracellular levels[7]
Escherichia colisad mutantAltered SSA metabolism[8]

Note: Precise quantitative values for healthy tissues are often not reported due to the transient nature of this metabolite. The data for SSADH deficiency highlights the pathological consequences of its accumulation.

Signaling Pathways

While primarily known as a metabolic intermediate, emerging evidence suggests that this compound and the GABA shunt may play roles in cellular signaling, particularly in response to stress.

  • Oxidative Stress: In plants, defects in the GABA shunt, leading to the accumulation of its intermediates, have been linked to increased levels of reactive oxygen species (ROS) and enhanced sensitivity to oxidative stress.[6] In mammals, succinic semialdehyde is considered a reactive carbonyl species that can contribute to oxidative stress, which may play a role in the pathophysiology of SSADH deficiency.[2]

  • Neuronal Signaling: The GABA shunt is intrinsically linked to the metabolism of the primary inhibitory neurotransmitter, GABA. Dysregulation of this pathway, as seen in SSADH deficiency, leads to altered GABAergic and glutamatergic signaling.[5] While direct signaling roles for this compound are not fully established, its accumulation can indirectly impact neuronal signaling through the production of GHB, which has its own receptors and neuromodulatory effects.[1]

Signaling_Pathways GABA_Shunt_Dysregulation GABA Shunt Dysregulation (e.g., SSADH Deficiency) SSA_Accumulation This compound Accumulation GABA_Shunt_Dysregulation->SSA_Accumulation Altered_Neurotransmission Altered Neurotransmitter Signaling (GABA, Glutamate) GABA_Shunt_Dysregulation->Altered_Neurotransmission Oxidative_Stress Oxidative Stress (ROS Production) SSA_Accumulation->Oxidative_Stress Reactive Carbonyl GHB_Production GHB Production SSA_Accumulation->GHB_Production GHB_Receptor_Activation GHB Receptor Activation GHB_Production->GHB_Receptor_Activation GHB_Receptor_Activation->Altered_Neurotransmission

Potential signaling implications of this compound accumulation.

Experimental Protocols

Accurate quantification of this compound in biological samples is challenging due to its reactive aldehyde group and low physiological concentrations. The following are detailed methodologies for its analysis.

Sample Extraction from Plant Tissue

This protocol is adapted for the extraction of polar metabolites, including organic acids, from plant tissues.

  • Homogenization: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

  • Extraction: Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol) to the powdered tissue.

  • Incubation: Vortex the mixture vigorously and incubate on ice for 20 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, for further analysis.

Quantification by LC-MS/MS with DNPH Derivatization

This method enhances the detection of this compound by converting it to a more stable and readily ionizable derivative.

  • Derivatization: To 100 µL of sample extract or standard, add 50 µL of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution (in acidic acetonitrile).

  • Reaction: Incubate the mixture at 60°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to elute the DNPH derivative.

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for the this compound-DNPH derivative.

Quantification by GC-MS with PFBHA Derivatization

This protocol is suitable for the analysis of volatile aldehydes and can be adapted for this compound after esterification of the carboxylic acid group.

  • Esterification (optional but recommended): Convert the carboxylic acid group to a methyl or ethyl ester to improve volatility.

  • Derivatization:

    • To the dried extract, add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes to form the PFBHA-oxime derivative.

  • Extraction: Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to isolate the derivative.

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection.

    • Oven Program: A temperature gradient to separate the derivative from other components.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and monitor for characteristic fragment ions of the PFBHA-oxime derivative of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the targeted quantification of this compound in biological samples.

Targeted_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Biological_Sample Biological Sample (e.g., Tissue, Biofluid) Extraction Metabolite Extraction Biological_Sample->Extraction Derivatization Derivatization (e.g., DNPH, PFBHA) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS For DNPH derivative GC_MS GC-MS Analysis Derivatization->GC_MS For PFBHA derivative Peak_Integration Peak Integration & Quantification LC_MS_MS->Peak_Integration GC_MS->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Workflow for targeted analysis of this compound.

Conclusion

This compound is a metabolite of fundamental importance in the interface between neurotransmitter and central carbon metabolism across a vast range of organisms. While its natural abundance in healthy tissues is low, its accumulation under pathological conditions such as SSADH deficiency underscores its metabolic significance. The analytical methods detailed in this guide provide robust approaches for its quantification, enabling further research into its physiological and pathological roles. Future studies focusing on targeted metabolomics are expected to provide more precise data on the physiological concentrations of this elusive but important molecule and to further elucidate its potential roles in cellular signaling.

References

An In-depth Technical Guide to the Safety and Handling Protocols for 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 4-oxobutanoic acid, also known as succinic semialdehyde. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the material's properties and potential hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Chemical Identification and Properties

This compound is an organic compound that serves as an intermediate in various biological and chemical processes. It is essential to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆O₃--INVALID-LINK--
Molecular Weight 102.09 g/mol --INVALID-LINK--
CAS Number 692-29-5--INVALID-LINK--
Melting Point 202-203 °C (solvent: methanol)--INVALID-LINK--
Boiling Point 248.6°C at 760 mmHg--INVALID-LINK--
Flash Point 118.4°C--INVALID-LINK--
Density 1.18 g/cm³--INVALID-LINK--
Vapor Pressure 0.00768 mmHg at 25°C--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

Hazard Identification and Toxicological Information

This compound is classified as an irritant. Understanding its potential health effects is critical for implementing appropriate safety measures.

Table 2: GHS Hazard Classification and Toxicological Information

Hazard ClassGHS CategoryHazard StatementToxicological Data
Skin Corrosion/Irritation 2H315: Causes skin irritationMay cause skin irritation upon contact. Prolonged or repeated exposure may be harmful if absorbed through the skin.[1]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritationMay cause eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationMaterial may be irritating to mucous membranes and the upper respiratory tract. May be harmful if inhaled.[1]
Acute Oral Toxicity --May be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or glasses with side shields.[1]
Skin Protection Protective gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize risks and maintain the integrity of the chemical.

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

G Standard Laboratory Handling Workflow for this compound reception Reception Inspect container for damage. storage Storage Store at -20°C in a tightly closed container. reception->storage Store Appropriately prep Preparation & Weighing Work in a chemical fume hood. Wear appropriate PPE. storage->prep Retrieve for Use use Experimental Use Avoid inhalation and contact. Keep container closed when not in use. prep->use Proceed with Experiment disposal Disposal Dispose of waste according to regulations. Contact a licensed disposal service. use->disposal Waste Generation wash Post-Handling Wash hands thoroughly after handling. use->wash Complete Handling

Standard Laboratory Handling Workflow

Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid inhalation of dust or vapors.[1]

  • Avoid prolonged or repeated exposure.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at -20°C for long-term stability.[1]

  • Incompatible with strong oxidizing agents.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

The following diagram outlines the steps to be taken in the event of a this compound spill.

G Emergency Response Workflow for a this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area Restrict Access spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill Use absorbent material (e.g., sand or vermiculite). ppe->contain collect Collect Absorbed Material Place in a closed container for disposal. contain->collect clean Clean Spill Area Wash with soap and water. collect->clean disposal Dispose of Waste Follow hazardous waste regulations. clean->disposal

Emergency Spill Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • Inhalation: Remove the person to fresh air. If breathing becomes difficult, call a physician.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

Experimental Protocols: Synthesis

While specific, detailed experimental protocols for handling this compound during various laboratory procedures are not extensively documented in safety-focused literature, a general understanding of its reactivity can be applied. A common synthesis method for derivatives of this compound is the Friedel-Crafts acylation. The following is a generalized protocol that should be adapted and optimized by a qualified chemist.

General Friedel-Crafts Acylation Protocol:

  • Reaction Setup: In a chemical fume hood, charge a dry reaction vessel with a Lewis acid catalyst (e.g., aluminum chloride) and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add succinic anhydride (B1165640) to the cooled reaction mixture, followed by the dropwise addition of the aromatic substrate.

  • Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as recrystallization or column chromatography.

Throughout this process, all handling of this compound and its precursors should be performed in a well-ventilated fume hood with appropriate PPE.

Disposal Considerations

Waste contaminated with this compound must be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[1] All federal, state, and local environmental regulations must be observed.[1]

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the specific procedures and hazards associated with any particular experiment. Always consult the relevant Safety Data Sheet and institutional safety guidelines before working with any chemical.

References

Spectroscopic Profile of 4-Oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxobutanoic acid (also known as succinic semialdehyde), a key intermediate in metabolic pathways. The document is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

Introduction

This compound (C₄H₆O₃, Molecular Weight: 102.09 g/mol ) is a naturally occurring aldehydic acid.[1] It plays a crucial role as a metabolite in various biological systems.[1] Accurate and detailed spectroscopic data are essential for its identification, quantification, and characterization in complex biological matrices. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
9.67Singlet-CHO
2.73Triplet-CH₂-CHO
2.48Triplet-CH₂-COOH

Solvent: D₂O, Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~200+-CHO
~180-COOH
~40-CH₂-CHO
~30-CH₂-COOH

Solvent: H₂O, Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentDescription
3300-2500O-H (Carboxylic Acid)Broad
~2720C-H (Aldehyde)Moderate
~1710C=O (Carboxylic Acid)Strong
~1725C=O (Aldehyde)Strong
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

m/z ValueInterpretation
102.03[M]⁺ (Molecular Ion)
85[M-OH]⁺
57[M-COOH]⁺

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Spectra are acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal.

  • Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: The sample solution is introduced into the ion source. Mass spectra are acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

  • Data Processing: The acquired mass spectra are analyzed to determine the molecular ion peak and to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS / LC-MS) Prep_MS->MS Acq_NMR Acquire FID & Process Spectrum NMR->Acq_NMR Acq_IR Acquire Interferogram & Process Spectrum IR->Acq_IR Acq_MS Acquire Mass Spectrum & Analyze Fragmentation MS->Acq_MS Results Confirm Structure of This compound Acq_NMR->Results Acq_IR->Results Acq_MS->Results

Caption: Workflow for the spectroscopic analysis of this compound.

References

4-Oxobutanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Human Metabolite in Health and Disease

Introduction

4-Oxobutanoic acid, more commonly known as succinic semialdehyde (SSA), is a critical intermediate in the metabolism of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][2] Under normal physiological conditions, SSA is transient and rapidly converted to succinate (B1194679) by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH), subsequently entering the Krebs cycle for energy production.[1][3][4] However, the significance of this compound as a human metabolite is most profoundly highlighted in the context of the rare autosomal recessive disorder, Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D).[1][2][5] This in-depth technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathways, the pathophysiology of SSADH-D, quantitative data on its accumulation in disease, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating GABA metabolism, neurometabolic disorders, and novel therapeutic strategies.

Biochemical Pathways of this compound

The metabolism of this compound is intrinsically linked to the "GABA shunt," a closed-loop process that synthesizes and conserves the brain's supply of GABA.[4]

  • GABA Synthesis: GABA is synthesized from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD).[4]

  • GABA Transamination: In GABAergic neurons and surrounding glial cells, GABA is catabolized by GABA transaminase (GABA-T), which converts GABA and α-ketoglutarate into this compound (succinic semialdehyde) and glutamate.[1][4]

  • Oxidation to Succinate: this compound is then oxidized by succinic semialdehyde dehydrogenase (SSADH), encoded by the ALDH5A1 gene, to form succinic acid.[1][2][3] Succinate then enters the tricarboxylic acid (TCA) cycle.[1][4]

In the pathological state of SSADH-D, the deficiency of the SSADH enzyme disrupts this pathway, leading to the accumulation of this compound. The excess SSA is then shunted into an alternative pathway where it is reduced by an aldo-keto-reductase to gamma-hydroxybutyric acid (GHB), a compound that accumulates to high levels in the body fluids of patients and is a key diagnostic marker.[1][2]

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA This compound (Succinic Semialdehyde) GABA->SSA GABA-T invis1 GABA->invis1 GABA_T_edge Succinate Succinate SSA->Succinate SSADH (Normal Pathway) GHB GHB (gamma-hydroxybutyrate) SSA->GHB Aldo-keto reductase (SSADH Deficiency) TCA_Cycle TCA Cycle Succinate->TCA_Cycle Alpha_KG_in α-Ketoglutarate Alpha_KG_in->GABA_T_edge Alpha_KG_in->GABA_T_edge Glutamate_out Glutamate invis1->SSA invis2 GABA_T_edge->Glutamate_out GABA_T_edge->Glutamate_out

Figure 1. GABA Metabolism Pathway. This diagram illustrates the normal metabolic fate of GABA through the GABA shunt and the alternative pathway that becomes prominent in SSADH deficiency, leading to the production of GHB from this compound.

Quantitative Data in SSADH Deficiency

The hallmark of SSADH deficiency is the significant accumulation of this compound and its derivative, GHB, in various biological fluids. The following tables summarize the quantitative data from studies on SSADH-D patients compared to healthy controls.

Table 1: Concentration of this compound (Succinic Semialdehyde) in Human Body Fluids

AnalyteFluidConditionConcentration RangeReference
This compound (SSA)UrineNormalNot typically detected[6]
SSADH-DPathological values detected[6]
CSFNormalNot typically detected[6]
SSADH-DPathological values detected[6]

Note: Specific quantitative ranges for SSA are not consistently reported due to its reactive nature and rapid conversion to GHB. Its presence is a key qualitative indicator.

Table 2: Concentration of Gamma-Hydroxybutyric Acid (GHB) in Human Body Fluids

AnalyteFluidConditionConcentration RangeReference
GHBUrineNormal< 4.1 - 7 mmol/mol creatinine[7][8]
SSADH-D17 - 681 mmol/mol creatinine[7][8]
PlasmaNormal0 - 3 µmol/L[8][9]
SSADH-D35 - 600 µmol/L[8][9]
CSFNormal0 - 2 µmol/L[8][10]
SSADH-D100 - 850 µmol/L[8][10]

Table 3: Concentration of Gamma-Aminobutyric Acid (GABA) in Human Body Fluids

AnalyteFluidConditionConcentration RangeReference
GABAPlasmaNormal~10 ng/mL (~0.1 µmol/L)[11]
SSADH-DElevated levels reported[9]
CSFNormal~100 ng/mL (~1 µmol/L)[11]
SSADH-DElevated levels reported[12]

Experimental Protocols

A variety of experimental techniques are employed to study this compound and its metabolic pathway. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound in Urine and CSF by LC-MS/MS

This method is based on the derivatization of SSA with dinitrophenylhydrazine (DNPH) followed by stable-isotope dilution liquid chromatography-tandem mass spectrometry.[6]

Materials:

  • Urine or CSF samples

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • [13C4]SSA internal standard

  • C18 analytical column

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: To 100 µL of urine or CSF, add the [13C4]SSA internal standard.

  • Derivatization: Add DNPH solution to the sample. The mixture is incubated to allow for the conversion of SSA to its DNPH derivative.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 analytical column.

    • Perform isocratic elution.

    • Detection is achieved using a tandem mass spectrometer operating in the negative multiple-reaction monitoring mode.

  • Quantification: Create a calibration curve using known concentrations of SSA. The concentration of SSA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Enzymatic Assay for SSADH Activity

This protocol measures the activity of the SSADH enzyme by monitoring the reduction of NADP+ to NADPH.[13]

Materials:

  • Tissue homogenate or cell lysate

  • Potassium pyrophosphate buffer (pH 8.6)

  • 2-Mercaptoethanol

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Succinic semialdehyde (substrate)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium pyrophosphate buffer, 2-mercaptoethanol, and NADP+.

  • Enzyme Addition: Add the sample containing the SSADH enzyme (e.g., leukocyte homogenate) to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the succinic semialdehyde substrate.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm at 25°C, which corresponds to the production of NADPH.

  • Calculation of Activity: The rate of NADPH formation is used to calculate the enzyme activity, typically expressed in units per milligram of protein.

Protocol 3: Western Blot Analysis of ALDH5A1 (SSADH) Protein

This protocol allows for the detection and relative quantification of the SSADH protein.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ALDH5A1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ALDH5A1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to ALDH5A1 can be quantified using densitometry software.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Developmental delay, seizures, hypotonia) Urine_Organic_Acid Urine Organic Acid Analysis Clinical_Suspicion->Urine_Organic_Acid Elevated_GHB Elevated GHB? Urine_Organic_Acid->Elevated_GHB SSADH_D_Suspected SSADH Deficiency Suspected Elevated_GHB->SSADH_D_Suspected Yes Other_Diagnosis Consider Other Diagnoses Elevated_GHB->Other_Diagnosis No Enzyme_Assay SSADH Enzyme Activity Assay (Leukocytes/Lymphocytes) SSADH_D_Suspected->Enzyme_Assay Molecular_Testing Molecular Genetic Testing (ALDH5A1 gene sequencing) SSADH_D_Suspected->Molecular_Testing Deficient_Activity Deficient Activity? Enzyme_Assay->Deficient_Activity Pathogenic_Variants Biallelic Pathogenic Variants? Molecular_Testing->Pathogenic_Variants Deficient_Activity->Molecular_Testing No/Equivocal Diagnosis_Confirmed SSADH Deficiency Confirmed Deficient_Activity->Diagnosis_Confirmed Yes Pathogenic_Variants->Enzyme_Assay No/VUS Pathogenic_Variants->Diagnosis_Confirmed Yes Pathophysiological_Consequences SSADH_Deficiency SSADH Deficiency (ALDH5A1 mutations) SSA_Accumulation Accumulation of This compound (SSA) SSADH_Deficiency->SSA_Accumulation GABA_Accumulation Accumulation of GABA SSADH_Deficiency->GABA_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction SSADH_Deficiency->Mitochondrial_Dysfunction GHB_Accumulation Accumulation of GHB SSA_Accumulation->GHB_Accumulation Oxidative_Stress Oxidative Stress SSA_Accumulation->Oxidative_Stress GABA_Receptor_Dysregulation GABA Receptor Dysregulation GHB_Accumulation->GABA_Receptor_Dysregulation Myelination_Defects Myelination Defects GHB_Accumulation->Myelination_Defects GABA_Accumulation->GABA_Receptor_Dysregulation Neurological_Symptoms Neurological Symptoms (Seizures, Ataxia, Developmental Delay) GABA_Receptor_Dysregulation->Neurological_Symptoms Oxidative_Stress->Neurological_Symptoms Mitochondrial_Dysfunction->Neurological_Symptoms Myelination_Defects->Neurological_Symptoms

References

The Pivotal Role of 4-Oxobutanoic Acid in Neurotransmitter Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxobutanoic acid, more commonly known as succinic semialdehyde (SSA), is a critical intermediate in the metabolic pathway of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This technical guide provides an in-depth exploration of the role of SSA in neurotransmitter metabolism, its enzymatic regulation, and its implications in neurological health and disease. The document details the intricate connection between the GABA shunt and the Krebs cycle, provides comprehensive experimental protocols for the quantification of SSA and related enzyme activities, and visualizes key metabolic and signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, neuropharmacology, and metabolic disorders.

Introduction

This compound (succinic semialdehyde) is a key metabolite in the catabolism of GABA, the main inhibitory neurotransmitter in the central nervous system. The metabolic pathway involving GABA and SSA is known as the GABA shunt, which serves as a bypass for two steps of the tricarboxylic acid (TCA) or Krebs cycle.[1] The proper metabolism of SSA is crucial for maintaining neuronal energy homeostasis and neurotransmitter balance. Dysregulation of this pathway, particularly the deficiency of the enzyme responsible for SSA oxidation, succinic semialdehyde dehydrogenase (SSADH), leads to a rare and severe neurometabolic disorder known as SSADH deficiency.[[“]][3][4][5] This condition is characterized by the accumulation of GABA and gamma-hydroxybutyric acid (GHB), a reduction product of SSA, leading to a range of neurological symptoms including intellectual disability, ataxia, and seizures.[3][6] Understanding the central role of this compound is therefore paramount for elucidating the pathophysiology of such disorders and for the development of novel therapeutic strategies.

The GABA Shunt and its Intersection with Central Metabolism

The GABA shunt is a closed-loop metabolic pathway that is intricately linked with the Krebs cycle, a cornerstone of cellular energy production. This pathway is particularly active in GABAergic neurons and astrocytes.[7]

The core steps of the GABA shunt are:

  • GABA Synthesis: Glutamate (B1630785), the primary excitatory neurotransmitter, is decarboxylated by glutamate decarboxylase (GAD) to form GABA.[7]

  • GABA Transamination: In the mitochondrial matrix, GABA transaminase (GABA-T) catalyzes the conversion of GABA and α-ketoglutarate to this compound (succinic semialdehyde) and glutamate.[8][9]

  • SSA Oxidation: Succinic semialdehyde dehydrogenase (SSADH) , also located in the mitochondria, oxidizes SSA to succinate (B1194679).[9]

  • Entry into the Krebs Cycle: Succinate then enters the Krebs cycle, contributing to the cellular energy pool.[10][11][12]

This shunt allows for the synthesis and degradation of GABA while also contributing to the pool of Krebs cycle intermediates.

Diagram of the GABA Shunt and Krebs Cycle Intersection

GABA_Shunt_Krebs_Cycle cluster_krebs Krebs Cycle cluster_gaba GABA Shunt alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA α-KG Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Malate Malate Oxaloacetate Oxaloacetate Glutamate Glutamate GABA GABA Glutamate->GABA GAD This compound\n(Succinic Semialdehyde) This compound (Succinic Semialdehyde) GABA->this compound\n(Succinic Semialdehyde) GABA-T GABA:e->this compound\n(Succinic Semialdehyde):w This compound\n(Succinic Semialdehyde)->Succinate SSADH This compound\n(Succinic Semialdehyde):s->Succinate:n GHB γ-Hydroxybutyrate (GHB)

Figure 1: The GABA shunt pathway and its integration with the Krebs cycle.

Quantitative Data on GABA Shunt Metabolites

Precise quantification of this compound and related metabolites in human brain tissue is technically challenging due to its reactive nature and low physiological concentrations. Data from post-mortem brain tissue of a patient with SSADH deficiency provides valuable insight into the extent of metabolite dysregulation in this disorder. It is important to note that these values represent a pathological state and are not indicative of normal physiological concentrations.

MetaboliteFrontal Cortex (Patient)Parietal Cortex (Patient)Pons (Patient)Cerebellum (Patient)Hippocampus (Patient)Cerebral Cortex (Patient)Control (Range)UnitsReference
Succinic Semialdehyde 1.81.62.51.92.11.7Undetectablenmol/g wet weight[13]
GABA (Total) 35.430.145.228.938.733.52.5 - 10.2nmol/g wet weight[13]
γ-Hydroxybutyrate (GHB) 12.310.815.611.514.111.9<0.03nmol/g wet weight[13]
Glutamine 2.82.53.12.62.92.74.5 - 8.9µmol/g wet weight[13]
Glutamate 8.98.110.27.89.58.58.1 - 12.5µmol/g wet weight[13]

Interaction with Other Neurotransmitter Systems

The GABA shunt does not operate in isolation and has significant interactions with other major neurotransmitter systems, notably the glutamatergic and dopaminergic systems.

The Glutamate-Glutamine Cycle

The GABA shunt is intrinsically linked to the glutamate-glutamine cycle between neurons and astrocytes. Glutamate, the precursor for GABA, is taken up by astrocytes after synaptic release and converted to glutamine by glutamine synthetase. Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase.[7] The α-ketoglutarate required for GABA transamination is a key intermediate in the Krebs cycle, which is also replenished by glutamate through the action of glutamate dehydrogenase or other transaminases.[7] This intricate relationship highlights the close coupling of neurotransmitter cycling and energy metabolism.

The Dopaminergic System

The metabolism of GABA and, by extension, this compound, has a modulatory effect on the dopaminergic system, particularly in the basal ganglia. GABAergic neurons, such as the medium spiny neurons in the striatum, project to and inhibit dopaminergic neurons in the substantia nigra pars compacta.[6] The release of dopamine (B1211576) in the striatum is under the inhibitory control of GABA, acting on both GABAA and GABAB receptors located on dopaminergic terminals.[14] In conditions of impaired GABA metabolism, such as SSADH deficiency, the resulting accumulation of GABA and GHB can significantly alter dopamine neurotransmission.[15][16] GHB has a biphasic effect on dopamine release, with low concentrations stimulating and high concentrations inhibiting it.[16]

Diagram of GABAergic Modulation of Dopamine Release

GABA_Dopamine_Interaction cluster_pre GABAergic Terminal cluster_post Dopaminergic Terminal GABA_neuron GABA GABA_A_Receptor GABAA Receptor GABA_neuron->GABA_A_Receptor inhibits GABA_B_Receptor GABAB Receptor GABA_neuron->GABA_B_Receptor inhibits Dopamine_neuron Dopamine GABA_A_Receptor->Dopamine_neuron Cl- influx GABA_B_Receptor->Dopamine_neuron K+ efflux Ca2+ influx↓

Figure 2: Inhibitory effect of GABA on dopamine release at the axon terminal.

Experimental Protocols

Accurate measurement of this compound and the activity of the enzymes involved in its metabolism is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol is adapted from methods for the analysis of small polar molecules in biological matrices.

5.1.1. Materials and Reagents

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., 13C4-SSA)

  • Ultrapure water

5.1.2. Brain Tissue Extraction

  • Weigh the frozen brain tissue (~50-100 mg) and place it in a pre-chilled homogenization tube.

  • Add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., at 1 µM).

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

5.1.3. Derivatization

  • Reconstitute the dried extract in 100 µL of 50% acetonitrile.

  • Add 50 µL of 2 mM DNPH in 2 M HCl.

  • Vortex and incubate at room temperature for 30 minutes.

  • Add 50 µL of 2 M NaOH to neutralize the reaction.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

5.1.4. LC-MS/MS Analysis

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the DNPH derivative of this compound and its internal standard.

Diagram of LC-MS/MS Workflow for this compound Quantification

LCMS_Workflow start Brain Tissue Sample homogenization Homogenization (80% MeOH + IS) start->homogenization precipitation Protein Precipitation (on ice) homogenization->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Drying supernatant->drying derivatization Derivatization (DNPH) drying->derivatization centrifugation2 Centrifugation derivatization->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Figure 3: Experimental workflow for the quantification of this compound.
GABA Transaminase (GABA-T) Activity Assay

This is a coupled-enzyme spectrophotometric assay.

5.2.1. Principle

The activity of GABA-T is measured by coupling the production of succinic semialdehyde to its oxidation by SSADH, which results in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[17]

5.2.2. Reagents

  • Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.6

  • GABA solution

  • α-Ketoglutarate solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • NADP+ solution

  • Succinic Semialdehyde Dehydrogenase (SSADH)

  • Sample containing GABA-T (e.g., brain tissue homogenate)

5.2.3. Procedure

  • Prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, PLP, NADP+, and SSADH.

  • Add the sample containing GABA-T to initiate the reaction.

  • Immediately measure the increase in absorbance at 340 nm at 37°C for 10-20 minutes in a spectrophotometer.

  • The rate of NADPH formation is proportional to the GABA-T activity.

Succinic Semialdehyde Dehydrogenase (SSADH) Activity Assay

This is a direct spectrophotometric assay.

5.3.1. Principle

The activity of SSADH is determined by monitoring the reduction of NAD+ to NADH as it oxidizes succinic semialdehyde to succinate. The increase in absorbance at 340 nm is measured.[3]

5.3.2. Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 10 mM MgCl2 and 1 mM EDTA

  • Succinic semialdehyde solution

  • NAD+ solution

  • Sample containing SSADH (e.g., brain tissue homogenate)

5.3.3. Procedure

  • Prepare a reaction mixture containing the assay buffer and NAD+.

  • Add the sample containing SSADH and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the succinic semialdehyde solution.

  • Monitor the increase in absorbance at 340 nm at 37°C for 10-20 minutes.

  • The rate of NADH formation is proportional to the SSADH activity.

Conclusion

This compound is a pivotal metabolite at the crossroads of neurotransmitter metabolism and cellular energy production. Its role in the GABA shunt highlights a critical link between the brain's major inhibitory neurotransmitter and the Krebs cycle. The severe neurological consequences of impaired this compound metabolism, as seen in SSADH deficiency, underscore its importance in maintaining brain health. The experimental protocols and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and clinicians working to further unravel the complexities of neurotransmitter metabolism and to develop therapeutic interventions for related neurological disorders. Future research focusing on the precise quantification of this compound in different brain regions under normal and pathological conditions, and further elucidation of its interactions with other neurotransmitter systems, will be crucial for advancing our understanding of its multifaceted role in the brain.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a critical intermediate in the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. It is formed from GABA through the action of GABA transaminase and is subsequently oxidized to succinic acid by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle[1]. The accurate quantification of this compound is crucial in various research and clinical settings, particularly in the diagnosis and monitoring of succinic semialdehyde dehydrogenase deficiency (SSADH deficiency), an inborn error of metabolism that leads to the accumulation of SSA and γ-hydroxybutyric acid (GHB)[2][3].

These application notes provide detailed protocols and comparative data for the principal analytical methods used to quantify this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The most commonly employed techniques are chromatographic methods coupled with various detectors.

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely available technique suitable for routine analysis. Derivatization is often required to introduce a chromophore for sensitive UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. As this compound is not volatile, derivatization is necessary to increase its volatility and thermal stability for GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that is often considered the gold standard for the quantification of metabolites in complex biological matrices. It can often be performed with minimal sample cleanup and may or may not require derivatization.

The following diagram illustrates a general workflow for the quantification of this compound.

Quantification_Workflow Sample Sample Collection (e.g., Urine, CSF, Plasma) Pretreatment Sample Pretreatment (e.g., Centrifugation, Filtration) Sample->Pretreatment Initial Processing Derivatization Derivatization (if required) Pretreatment->Derivatization Chemical Modification Analysis Analytical Separation and Detection Derivatization->Analysis Instrumental Analysis Quantification Data Analysis and Quantification Analysis->Quantification Signal Processing HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample/Standard in Mobile Phase Derivatization Add DNPH Solution Sample_Prep->Derivatization Incubation Incubate (e.g., 50°C, 30 min) Derivatization->Incubation Injection Inject into HPLC Incubation->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Drying Evaporate to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (SIM mode) Separation->Detection Quantification Quantify using Internal Standard Detection->Quantification GABA_Metabolism GABA GABA GABA_T GABA Transaminase GABA->GABA_T SSA This compound (Succinic Semialdehyde) SSADH Succinic Semialdehyde Dehydrogenase SSA->SSADH SA Succinic Acid TCA Krebs Cycle SA->TCA GABA_T->SSA SSADH->SA

References

Application Notes and Protocols for the Use of 4-Oxobutanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a critical intermediate in cellular metabolism and a versatile precursor in the synthesis of various pharmaceuticals. It is an endogenous compound formed primarily during the catabolism of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] In the GABA shunt pathway, GABA is converted to succinic semialdehyde by the enzyme GABA transaminase.[3] SSA is then typically oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH), which subsequently enters the tricarboxylic acid (TCA) or Krebs cycle.[1][4]

The unique bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a valuable building block. However, its direct use in large-scale chemical synthesis can be challenging. More commonly, its derivatives or precursors, such as succinic anhydride (B1165640), are employed to construct complex pharmaceutical molecules. These applications range from creating key intermediates for active pharmaceutical ingredients (APIs) to understanding metabolic pathways that are targets for drug development.

This document provides detailed application notes on the utility of this compound and its related structures in pharmaceutical contexts, complete with experimental protocols, quantitative data, and process diagrams.

Application Note 1: Synthesis of Aryl-4-oxobutanoic Acids as Pharmaceutical Intermediates via Friedel-Crafts Acylation

Aryl-4-oxobutanoic acids are crucial intermediates in the synthesis of a wide range of APIs, including agrochemicals and dyestuffs.[5][6] The most efficient and industrially scalable method for their preparation is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8] This electrophilic aromatic substitution reaction forms a new carbon-carbon bond, attaching the this compound moiety to the aromatic ring.[7]

Logical Workflow for Synthesis

The general workflow for synthesizing aryl-4-oxobutanoic acids involves the reaction of a substituted benzene (B151609) with succinic anhydride, followed by quenching, extraction, and purification.

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product Aromatic_Compound Aromatic Compound (e.g., Toluene (B28343), Iodobenzene) Reaction Friedel-Crafts Acylation (Anhydrous Conditions) Aromatic_Compound->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction catalyzes Workup Aqueous Workup (e.g., HCl/Ice) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Aryl-4-oxobutanoic acid Purification->Final_Product

Caption: General workflow for Friedel-Crafts acylation.

Data Presentation: Synthesis of Various Aryl-4-oxobutanoic Acids

The following table summarizes reaction conditions for the synthesis of several pharmaceutically relevant aryl-4-oxobutanoic acid intermediates.

Product NameAromatic SubstrateCatalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-(4-Methylphenyl)-4-oxobutanoic acidTolueneAlCl₃ (2.5)Dichloromethane (B109758)0 to RT2-4~85%[7][8]
4-(4-Biphenylyl)-4-oxobutanoic acidBiphenylAlCl₃ (2.0)ChlorobenzeneRT to 1104~88%[9]
4-(2,4-Difluorophenyl)-4-oxobutanoic acid1,3-DifluorobenzeneAlCl₃ (2.2)Dichloromethane0 to RT2-4High[6]
4-(4-Iodophenyl)-4-oxobutanoic acidIodobenzeneAlCl₃DichloromethaneRT--[10]
Experimental Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid[7]

This protocol details the synthesis via Friedel-Crafts acylation of toluene with succinic anhydride.

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask and cool the mixture in an ice bath to 0-5 °C.

  • Addition: Dissolve succinic anhydride and toluene in anhydrous dichloromethane. Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction is exothermic.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a slurry of crushed ice and concentrated HCl to hydrolyze the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/acetic acid or toluene) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid as a white crystalline solid.

Application Note 2: this compound in GABA Metabolism as a Therapeutic Target

This compound (succinic semialdehyde) is a central molecule in the metabolism of the neurotransmitter GABA. The pathway, known as the GABA shunt, is a closed-loop process that synthesizes and catabolizes GABA, connecting it to the TCA cycle. This pathway is a critical target for antiepileptic drugs.

GABA Metabolic Pathway (The GABA Shunt):

  • Synthesis: GABA is synthesized from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD).[3]

  • Catabolism: GABA is catabolized by GABA transaminase (GABA-T) to form succinic semialdehyde.[2]

  • Oxidation: Succinic semialdehyde dehydrogenase (SSADH) oxidizes SSA to succinate, which enters the TCA cycle.[2][3]

Therapeutic Intervention: The drug Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of GABA transaminase. By blocking this enzyme, Vigabatrin prevents the breakdown of GABA into succinic semialdehyde.[11] This leads to an accumulation of GABA in the central nervous system, enhancing inhibitory neurotransmission and thereby exerting an anticonvulsant effect.[11]

Metabolic Link to GHB: In cases of SSADH deficiency, a rare genetic disorder, succinic semialdehyde cannot be converted to succinate.[4] The accumulating SSA is instead reduced to γ-hydroxybutyric acid (GHB) by GHB dehydrogenase.[1][12] This leads to a condition known as γ-hydroxybutyric aciduria.[4]

GABA_Shunt cluster_cycle GABA Shunt & TCA Cycle Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA This compound (Succinic Semialdehyde) GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH GHB GHB SSA->GHB Reduction (SSADH Deficiency) TCA TCA Cycle Succinate->TCA enters Vigabatrin Vigabatrin GABA_T_edge Vigabatrin->GABA_T_edge inhibits

Caption: The GABA shunt and the inhibitory action of Vigabatrin.

Application Note 3: Synthesis of Gamma-Hydroxybutyric Acid (GHB)

While GHB is produced endogenously from the reduction of this compound, its chemical synthesis for pharmaceutical applications, such as the treatment of narcolepsy (as sodium oxybate), typically starts from its lactone precursor, γ-butyrolactone (GBL).[12][13] This synthesis involves a straightforward ring-opening of the lactone using a base.

Synthesis Relationship Diagram

This diagram illustrates both the common chemical synthesis route from GBL and the biological pathway from this compound.

GHB_Synthesis cluster_chem Chemical Synthesis cluster_bio Biological Pathway GBL γ-Butyrolactone (GBL) GHB_Salt Sodium GHB GBL->GHB_Salt NaOH Base (e.g., NaOH) NaOH->GHB_Salt Ring Opening SSA This compound GHB_Endo Endogenous GHB SSA->GHB_Endo Reduction (in vivo)

Caption: Chemical and biological routes to GHB.

Experimental Protocol: Synthesis of Sodium γ-Hydroxybutyrate (Sodium GHB) from GBL[15][16]

This protocol describes the base-catalyzed hydrolysis of γ-butyrolactone.

Materials:

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in dry methanol at 0 °C (ice bath). Caution: This is an exothermic process.

  • Addition: Once the NaOH has dissolved and the solution has cooled, add γ-butyrolactone (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC or by the disappearance of the GBL layer (if immiscible).

  • Isolation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. A white solid, sodium γ-hydroxybutyrate, will be formed.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent like ethanol if necessary. The purity should be verified by NMR spectroscopy to ensure complete conversion and absence of starting material.

  • pH Adjustment: For solution-based applications, the resulting product can be dissolved in water and the pH adjusted as needed. A neutral pH is critical for pharmaceutical formulations.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the Friedel-Crafts acylation of succinic anhydride (B1165640) with various aromatic compounds. This reaction is a cornerstone in organic synthesis for the preparation of β-aroylpropionic acids, which are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active molecules.[1][2][3]

Introduction

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acylating agent, in this case, succinic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5][6] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.[4][6][7] The resulting β-aroylpropionic acids are key precursors for the synthesis of various heterocyclic compounds and have been investigated for their anti-inflammatory properties.[2][3] This document outlines several protocols, including conventional and solvent-free methods, to afford these valuable building blocks.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of succinic anhydride with various aromatic substrates, providing a comparative overview of different experimental approaches.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
Benzene (B151609)AlCl₃Benzene30 minReflux77-82[8]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[1]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[1]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[1]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[1]
p-XyleneAlCl₃None (Solvent-free)10 minRoom Temp.90[1]
AnisoleAlCl₃None (Solvent-free)10 minRoom Temp.88[1]
DiphenylmethaneAlCl₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
NaphthaleneAlCl₃Not Specified1.34 minMicrowaveNot Specified[9]

Experimental Workflow

The general workflow for the Friedel-Crafts acylation of succinic anhydride involves the initial formation of the electrophilic acylium ion, followed by the electrophilic attack on the aromatic substrate, and subsequent workup to isolate the β-aroylpropionic acid product.

Friedel_Crafts_Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Succinic Anhydride D Mixing & Reaction A->D B Aromatic Substrate B->D C Anhydrous AlCl₃ C->D E Quenching (Ice-HCl) D->E Completion F Filtration E->F G Washing F->G H Drying G->H I β-Aroylpropionic Acid H->I

Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis of β-Benzoylpropionic Acid[8]

This protocol describes the synthesis of β-benzoylpropionic acid using benzene as both the reactant and the solvent.

Materials:

  • Succinic anhydride (0.68 mole)

  • Dry, thiophene-free benzene (4.5 moles)

  • Powdered, anhydrous aluminum chloride (1.5 moles)

  • Concentrated Hydrochloric Acid

  • Water

  • Ice

Equipment:

  • 2-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Two reflux condensers

  • Oil bath

  • Dropping funnel

  • Beakers

  • Filtration apparatus

Procedure:

  • In the 2-L three-necked flask, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).

  • Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.

  • Heat the mixture in an oil bath and maintain a reflux for 30 minutes with continuous stirring.

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through a dropping funnel attached to one of the condensers.

  • Remove the excess benzene via steam distillation.

  • Pour the hot solution into a 2-L beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid will form.

  • Filter the precipitate and wash it with hot water.

  • Dry the product. The expected yield is 95-100 g (77-82%).

Protocol 2: Solvent-Free Synthesis of β-Aroylpropionic Acids[1]

This protocol offers an environmentally benign, rapid, and efficient method for the synthesis of various β-aroylpropionic acids at room temperature.

Materials:

  • Succinic anhydride (0.01 mole)

  • Aromatic hydrocarbon (e.g., toluene, ethylbenzene, xylene, anisole) (0.01 mole)

  • Powdered, anhydrous aluminum chloride (0.02 mole)

  • Crushed ice

  • Hydrochloric Acid

Equipment:

  • Mortar and pestle

  • Fume hood

  • TLC apparatus for reaction monitoring

  • Filtration apparatus

Procedure:

  • Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.

  • Grind the mixture with a pestle for 1 minute.

  • Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.

  • Continue grinding the mixture for the time specified in the data summary table (typically 5-10 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

  • Collect the solid product by filtration and wash it with water.

  • The product is typically pure and does not require further purification.

Protocol 3: Microwave-Assisted Synthesis of β-Aroylpropionic Acid Derivatives[9]

This protocol utilizes microwave irradiation to accelerate the reaction, offering a green and rapid synthesis method.

Materials:

  • Succinic anhydride

  • Aromatic compound (e.g., benzene, toluene, naphthalene)

  • Anhydrous aluminum chloride

Equipment:

  • Microwave synthesis reactor

  • Appropriate reaction vessel for the microwave reactor

Procedure:

  • In a microwave reaction vessel, combine succinic anhydride, the aromatic compound, and anhydrous aluminum chloride. For example, for β-benzoylpropionic acid, use succinic anhydride (5 g, 1.28 mole), dry, thiophene-free benzene (4.5 mL, 1 mole), and powdered, anhydrous aluminum chloride (6.67 g, 1.71 mole).

  • Place the vessel in the microwave reactor and irradiate for the specified time (e.g., 1.34 minutes for the reaction with naphthalene).

  • After the reaction is complete, allow the mixture to cool.

  • Follow a standard aqueous workup procedure as described in Protocol 1 (quenching with ice-HCl, filtration, washing, and drying) to isolate the product.

Signaling Pathway and Logical Relationships

The core of the Friedel-Crafts acylation involves the generation of a potent electrophile, the acylium ion, which is then attacked by the nucleophilic aromatic ring. The Lewis acid catalyst is crucial for the formation of this electrophile.

Friedel_Crafts_Mechanism cluster_reactants Initial Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation SA Succinic Anhydride Acylium Acylium Ion (Electrophile) SA->Acylium + AlCl₃ ArH Aromatic Ring (Ar-H) Complex σ-complex (Arenium ion) ArH->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Acylium->Complex + Ar-H Product β-Aroylpropionic Acid Complex->Product - H⁺ HCl HCl Complex->HCl AlCl3_regen AlCl₃ (regenerated) Complex->AlCl3_regen

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Safety Precautions

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with care in a fume hood and avoid contact with skin and moisture.[10]

  • The reaction can be exothermic, especially during the addition of aluminum chloride. Appropriate cooling should be readily available.

  • Aromatic hydrocarbons like benzene are flammable and carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • The workup procedure involves the use of concentrated hydrochloric acid, which is highly corrosive. Handle with extreme care.

References

Application of 4-Oxobutanoic Acid in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde, is a bifunctional molecule containing both a carboxylic acid and an aldehyde group. This unique structure presents intriguing possibilities for its use as a monomer in polymer synthesis. While direct polymerization of this compound is not extensively documented in publicly available literature, its derivatives, such as 4-ethoxy-4-oxobutanoic acid (monoethyl succinate), serve as valuable precursors for creating biodegradable and biocompatible polyesters. These polymers are of significant interest for applications in drug delivery, tissue engineering, and as immunomodulatory materials.[1]

This document provides detailed application notes and experimental protocols based on the use of this compound derivatives in polymer synthesis, offering a foundational understanding for researchers exploring its potential. The methodologies presented for analogous compounds can be adapted for the direct polymerization of this compound, likely involving the oxidation of the aldehyde to a carboxylic acid or its participation in other polymerization reactions.

Application in Polymer Synthesis

Polymers derived from succinate-based monomers, such as this compound and its esters, are primarily polyesters known for their biodegradability and biocompatibility. These properties make them highly suitable for various biomedical applications.

  • Drug Delivery Systems: The ester linkages in the polymer backbone are susceptible to hydrolysis, allowing for the controlled release of encapsulated therapeutic agents over time. The release kinetics can be fine-tuned by modifying the polymer's molecular weight and composition.[1]

  • Tissue Engineering Scaffolds: The biocompatible nature of these polyesters makes them excellent candidates for fabricating scaffolds that support cell attachment, proliferation, and tissue regeneration. Their biodegradability ensures that the scaffold gradually degrades as new tissue forms, eliminating the need for surgical removal.[1]

  • Immunomodulatory Materials: Recent studies have indicated that succinate-based polymers can influence the immune response, suggesting their potential in developing novel immunomodulatory therapies.[1]

Experimental Protocols

Protocol 1: Melt Polycondensation of Succinate-Based Polyesters (Analogous to this compound Derivatives)

This protocol describes the synthesis of poly(ethylene succinate) from succinic acid and ethylene (B1197577) glycol, a process that is conceptually analogous to the polymerization of this compound where the aldehyde would first be oxidized to a carboxylic acid.[1]

Materials:

  • Succinic acid (or a suitable derivative of this compound)

  • Ethylene glycol (or other diols)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • Nitrogen gas

  • Chloroform (B151607) (for purification)

  • Methanol (B129727) (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation setup

  • Heating mantle

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-necked flask with a mechanical stirrer, a distillation outlet connected to a condenser, and a nitrogen inlet.

  • Charging the Reactor: Charge the flask with succinic acid and a molar excess of ethylene glycol (e.g., a molar ratio of 1:1.2). Add the catalyst (e.g., 0.05 mol% relative to the diacid).

  • Esterification Stage:

    • Purge the system with a slow stream of nitrogen.

    • Heat the mixture to 150-180°C with constant stirring.

    • Water will be produced during the esterification reaction and should be collected in the distillation receiver.

    • Continue this stage for approximately 2-4 hours, or until the collection of water ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of excess ethylene glycol and drive the polymerization forward.

    • The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

    • Continue the reaction under vacuum for 4-8 hours.

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data for Analogous Succinate-Based Polyesters:

Polymer PropertyPoly(ethylene succinate)Poly(butylene succinate)
Monomers Ethylene glycol, Succinic acid1,4-Butanediol, Succinic acid
Typical Mn ( g/mol ) 10,000 - 30,00030,000 - 100,000
Typical Mw/Mn 1.8 - 2.51.9 - 2.8
Melting Temp (°C) 102 - 106112 - 115
Glass Trans. Temp (°C) -12 to -4-32 to -28

Note: The properties of polymers derived directly from this compound may differ and would require experimental determination.

Protocol 2: Conceptual Polymerization via Aldehyde Functionality (Strecker Synthesis Approach)

This protocol outlines a conceptual pathway for utilizing the aldehyde group of a molecule like this compound to form a polyester (B1180765), based on the Strecker synthesis of α-hydroxy acids followed by ring-opening polymerization.[2][3]

Step 1: Synthesis of the α-Hydroxy Acid Monomer

  • Cyanohydrin Formation: React this compound with a cyanide source (e.g., trimethylsilyl (B98337) cyanide with a catalytic amount of a Lewis acid) to form the corresponding cyanohydrin.

  • Hydrolysis: Hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid using acidic or basic conditions. This will result in the formation of a di-carboxylic acid with a hydroxyl group.

Step 2: Ring-Opening Polymerization

  • Lactone Formation: The resulting hydroxy-diacid can be cyclized to form a lactone under appropriate conditions.

  • Polymerization: The lactone monomer can then be polymerized via ring-opening polymerization (ROP) using a suitable catalyst (e.g., tin(II) octoate) to yield a polyester.

Visualizations

Logical Workflow for Polyester Synthesis from a this compound Analog

G cluster_monomers Monomer Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer1 This compound Derivative (e.g., Succinic Acid) Esterification Esterification (150-180°C, N2) Monomer1->Esterification Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Oligomers Dissolution Dissolve in Chloroform Polycondensation->Dissolution Crude Polymer Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for polyester synthesis.

Conceptual Signaling Pathway for Biomedical Application of Succinate-Based Polymers

G Polymer Succinate-Based Polymer Scaffold Degradation Biodegradation Polymer->Degradation Succinate Succinate Release Degradation->Succinate SUCNR1 SUCNR1 Receptor Activation Succinate->SUCNR1 Signaling Intracellular Signaling Cascade SUCNR1->Signaling Response Cellular Response (e.g., Tissue Regeneration, Immune Modulation) Signaling->Response

Caption: Polymer degradation and cellular response.

References

Application Note: HPLC-UV Method for the Analysis of 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-oxobutanoic acid, also known as succinic semialdehyde, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a strong native chromophore, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form a highly UV-active hydrazone derivative. This method is suitable for the determination of this compound in various sample matrices relevant to pharmaceutical research and development.

Introduction

This compound is a key intermediate in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). Its accurate quantification is crucial in various biomedical and pharmaceutical studies. Direct analysis of this compound by HPLC-UV is challenging due to its weak UV absorption.[1] Derivatization with a suitable agent that introduces a chromophore is a common strategy to overcome this limitation. 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that selectively reacts with the carbonyl group of aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which exhibit strong absorbance in the UV region, typically around 360 nm.[2][3][4][5][6] This application note provides a detailed protocol for the derivatization of this compound with DNPH and its subsequent analysis by HPLC-UV.

Experimental

Reagents and Materials
  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), purified by recrystallization from acetonitrile[2]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Perchloric acid

  • Nitrogen gas for solvent evaporation

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Standard Solution Preparation

Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of working standard solutions at different concentrations for calibration.

Sample Preparation and Derivatization Protocol
  • Sample Extraction: Depending on the matrix (e.g., biological fluid, drug formulation), a suitable extraction protocol should be employed to isolate the this compound.

  • Derivatization Reaction:

    • To an aliquot of the extracted sample or standard solution, add an excess of the DNPH reagent solution (a saturated solution of DNPH in acetonitrile, acidified with a small amount of HCl).[2]

    • The molar ratio of DNPH to the expected maximum concentration of this compound should be at least 2:1 to ensure complete derivatization.

    • Acidify the reaction mixture with perchloric acid.

    • Vortex the mixture and allow it to react at room temperature for approximately 1 hour in the dark.[7]

  • Extraction of the Derivative:

    • After the reaction is complete, the this compound-DNPH derivative can be extracted using a suitable organic solvent such as hexane (B92381) or by solid-phase extraction (SPE) with a C18 cartridge.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

It is important to note that while DNPH is highly selective for aldehydes and ketones, under more forcing conditions (e.g., elevated temperatures of 80°C for several hours), it can also react with carboxylic acids to form 2,4-dinitrophenylhydrazides.[8][9] The described protocol with mild reaction conditions is designed to favor the derivatization of the aldehyde group of this compound.

HPLC-UV Conditions
  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 60% acetonitrile and 40% water, with a gradient to a higher acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 360 nm[3][5][10]

Results and Discussion

The derivatization of this compound with DNPH yields a stable hydrazone derivative that can be readily separated and quantified by reversed-phase HPLC. The retention time of the derivative will need to be determined by injecting a derivatized standard. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Representative Quantitative Data

The following tables summarize typical validation parameters obtained for the HPLC-UV analysis of other aldehyde-DNPH derivatives, which can be expected to be similar for the this compound derivative.

Table 1: Linearity of Aldehyde-DNPH Derivatives

Aldehyde DerivativeLinear Range (µg/mL)Correlation Coefficient (r²)
Formaldehyde-DNPH0.04 - 30> 0.999[11]
Acetaldehyde-DNPH0.1 - 50> 0.999
Propionaldehyde-DNPH0.1 - 50> 0.999

Table 2: Limits of Detection and Quantification for Aldehyde-DNPH Derivatives

Aldehyde DerivativeLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Formaldehyde-DNPH4.3[12]10
Acetaldehyde-DNPH6.620
Propionaldehyde-DNPH7.725

Table 3: Precision and Accuracy for the Analysis of Aldehyde-DNPH Derivatives

ParameterFormaldehyde-DNPHAcetaldehyde-DNPH
Intra-day Precision (%RSD)< 3< 4
Inter-day Precision (%RSD)< 5< 6
Accuracy (Recovery %)95 - 10593 - 107

Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction Sample->Extraction Derivatization Derivatization with DNPH Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Inject Derivatized Sample UV_Detection UV Detection (360 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Oxobutanoic_Acid This compound (Aldehyde + Carboxylic Acid) Hydrazone This compound-DNPH Hydrazone (UV-Active) Oxobutanoic_Acid->Hydrazone + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Hydrazone

Caption: Derivatization of this compound with DNPH.

Conclusion

The described HPLC-UV method, incorporating a pre-column derivatization step with 2,4-dinitrophenylhydrazine, provides a selective and sensitive approach for the quantification of this compound. The method is based on well-established chemistry and can be readily implemented in a standard analytical laboratory. Proper method validation is essential to ensure accurate and reliable results for specific applications in research, development, and quality control.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Oxobutanoic Acid with Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-oxobutanoic acid, also known as succinic semialdehyde (SSA), is a critical intermediate in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its accurate quantification is vital for the diagnosis and study of metabolic disorders, such as succinic semialdehyde dehydrogenase deficiency (SSADHD).[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity, making it suitable for metabolite profiling.[3][4]

However, this compound, like other polar organic acids, possesses low volatility and thermal stability due to its active carboxyl and keto functional groups. These properties make it unsuitable for direct GC-MS analysis.[5][6] Therefore, a chemical derivatization step is essential to convert SSA into a more volatile and thermally stable form, improving its chromatographic behavior and detection.[3][5]

This document provides a detailed protocol for the analysis of this compound using a two-step derivatization process: methoximation followed by silylation. This tandem procedure is widely adopted for keto acids as it first stabilizes the carbonyl group, preventing tautomerization into multiple isomers, and then replaces active hydrogens to increase volatility.[5][7][8]

Derivatization Strategy: Methoximation and Silylation

The recommended strategy for derivatizing this compound involves two sequential reactions:

  • Methoximation: The keto group of this compound is converted into a methoxime derivative using methoxyamine hydrochloride (MeOx). This reaction "locks" the carbonyl group, preventing the formation of multiple silylated derivatives that could complicate chromatographic analysis.[7][8]

  • Silylation: The active hydrogen on the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. This is achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10] This step significantly increases the volatility of the analyte and reduces its polarity, making it amenable to GC-MS analysis.[7][8]

The final product is a stable, volatile methoxime-trimethylsilyl (MEOX-TMS) derivative of this compound.

Caption: Two-step derivatization of this compound.

Experimental Protocols

1. Sample Preparation (General Guideline)

Biological samples (e.g., plasma, urine, tissue homogenate) must be processed to extract metabolites and remove water, which interferes with silylating reagents.[5][7]

  • Extraction: Perform a protein precipitation and metabolite extraction by adding a cold organic solvent (e.g., methanol, ethanol, or acetonitrile) to the sample.

  • Drying: After centrifugation to remove precipitated proteins, transfer the supernatant to a new vial. The extract must be dried completely. This is a critical step as silylating reagents are moisture-sensitive.[5][9] Lyophilization (freeze-drying) or evaporation under a stream of nitrogen gas are common methods.[5][7]

2. Derivatization Protocol

This protocol is adapted from established methods for the derivatization of organic and keto acids.[7][8][11]

  • Step 1: Methoximation

    • Prepare a solution of methoxyamine hydrochloride (MeOx) at 20 mg/mL in anhydrous pyridine.

    • To the dried sample extract, add 50 µL of the MeOx solution.

    • Seal the vial tightly and vortex to ensure the sample is fully dissolved.

    • Incubate the mixture for 90 minutes at 37°C with shaking.[7] This reaction converts the keto group to its methoxime derivative.

  • Step 2: Silylation

    • After cooling the vial to room temperature, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally containing 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]

    • Seal the vial again and vortex thoroughly.

    • Incubate the mixture for 30-60 minutes at 70°C.[6] This reaction silylates the carboxylic acid group.

    • After incubation, cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Experimental_Workflow Sample 1. Sample Collection (e.g., Plasma, Urine) Extraction 2. Metabolite Extraction & Protein Precipitation Sample->Extraction Drying 3. Drying (Lyophilization or N2 Stream) Extraction->Drying Methoximation 4. Methoximation (MeOx in Pyridine, 37°C) Drying->Methoximation Silylation 5. Silylation (BSTFA, 70°C) Methoximation->Silylation GCMS 6. GC-MS Analysis Silylation->GCMS Data 7. Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

3. GC-MS Analysis Parameters

The following are typical starting parameters for the GC-MS analysis of TMS-derivatized metabolites. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250°C[11]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[12]
Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5MS)[11]
Oven ProgramInitial temp 60°C for 1 min, ramp at 10°C/min to 325°C, hold for 5-10 min.[12]
Mass Spectrometer
Ion Source Temp.230°C[12]
Transfer Line Temp.290°C[12]
Ionization ModeElectron Ionization (EI) at 70 eV[12]
Acquisition ModeFull Scan (e.g., m/z 50-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.
Key Fragment IonsThe mass spectrum of silylated succinic semialdehyde shows a molecular ion peak at m/z 174, with characteristic fragments at m/z 29, 45, 73, and 89.[13]
Quantitative Data Summary

Quantitative performance data for the GC-MS analysis of derivatized this compound is limited in the literature. The table below includes performance metrics from a validated LC-MS/MS method for comparison, as well as typical performance for silylated organic acids by GC-MS.

ParameterMethodAnalyteResultReference
Linearity (r²) LC-MS/MS (DNPH deriv.)Succinic Semialdehyde> 0.99 (0-500 pmol range)[2]
Limit of Detection (LOD) LC-MS/MS (DNPH deriv.)Succinic Semialdehyde10 nmol/L[2]
Precision (Intra-day CV) LC-MS/MS (DNPH deriv.)Succinic Semialdehyde2.7%[2]
Precision (Inter-day CV) LC-MS/MS (DNPH deriv.)Succinic Semialdehyde8.5%[2]
Recovery LC-MS/MS (DNPH deriv.)Succinic Semialdehyde85-115%[2]
Reproducibility GC-MS (Silylation)General Silylated Org. AcidsTypically < 10-15% RSD[12][14]
LOD (General) GC-MS (Silylation)General Silylated Org. AcidsLow ng range[6]
Conclusion

The analysis of this compound by GC-MS requires a robust derivatization strategy to overcome its inherent non-volatility. The described two-step protocol of methoximation followed by silylation is a reliable method to produce a stable derivative suitable for analysis. This method, combined with optimized GC-MS parameters, allows for the sensitive and reproducible quantification of this important metabolite, making it highly applicable for research, clinical, and drug development settings. The automation of this derivatization protocol can further enhance reproducibility and sample throughput.[4][15]

References

4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde, is a bifunctional molecule featuring both an aldehyde and a carboxylic acid group. This unique structural characteristic makes it a valuable and versatile precursor in organic synthesis, enabling the construction of a wide array of carbocyclic and heterocyclic frameworks. Its ability to participate in a variety of chemical transformations allows for the efficient synthesis of diverse molecular scaffolds, which are of significant interest to researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key molecular targets.

Application in the Synthesis of Heterocyclic Compounds

This compound and its derivatives are extensively used in the synthesis of various nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds.

Synthesis of Pyridazinones

A prominent application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The synthesis typically involves a condensation reaction with a hydrazine (B178648) derivative.

Workflow for the Synthesis of Pyridazinones:

G succinic_anhydride Succinic Anhydride (B1165640) friedel_crafts Friedel-Crafts Acylation succinic_anhydride->friedel_crafts aromatic_compound Aromatic Compound (e.g., Toluene) aromatic_compound->friedel_crafts keto_acid 4-Aryl-4-oxobutanoic Acid friedel_crafts->keto_acid condensation Condensation/Cyclization keto_acid->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyridazinone Pyridazinone Derivative condensation->pyridazinone

Caption: General workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [1]

This protocol details the synthesis of a pyridazinone derivative starting from the corresponding 4-aryl-4-oxobutanoic acid.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid (Benzoylpropionic Acid) [1]

  • A mixture of benzene (B151609) (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.

  • Succinic anhydride (0.10 M) is added in small portions with continuous stirring.

  • Stirring and heating are continued for 4 hours.

  • After leaving the mixture overnight at room temperature, it is poured into ice-cold hydrochloric acid (2.5% v/v).

  • The mixture undergoes steam distillation.

  • The aqueous solution is concentrated by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.

  • The crude product is purified by dissolving in 5% w/v sodium bicarbonate solution, followed by extraction with ether. The aqueous layer is then acidified with dilute hydrochloric acid to yield the purified product.

Step 2: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [1]

  • 4-Oxo-4-phenylbutanoic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (B1144303) (1 mL) in ethanol (B145695) (25 mL).

  • The reaction mixture is concentrated and then poured into ice-cold water to precipitate the product.

  • The crude product is crystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

ProductStarting MaterialReagentsReaction TimeYield (%)
4-Oxo-4-phenylbutanoic acidBenzene, Succinic anhydrideAlCl₃4 hNot specified
6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one4-Oxo-4-phenylbutanoic acidHydrazine hydrate, Ethanol8 hNot specified
Synthesis of Pyrroloimidazolones and Pyrrolopyrimidinones

4-Aryl-4-oxobutanoic acids can also serve as precursors for the synthesis of bicyclic nitrogen heterocycles like pyrroloimidazolones and pyrrolopyrimidinones. These classes of compounds have shown potential as plant growth regulators and possess various biological activities. The synthesis involves the reaction of the 4-aryl-4-oxobutanoic acid with aliphatic N,N-diamines.[2]

Experimental Protocol: Synthesis of N-(2-Aminoethyl)-4-oxo-4-phenylbutanamide [3]

This protocol describes the formation of an amide intermediate which can then be cyclized to the corresponding bicyclic heterocycle.

  • A mixture of the 4-aryl-4-oxobutanoic acid and an aliphatic N,N-diamine (e.g., 1,2-diaminoethane) is reacted in a suitable solvent.

  • The reaction can be carried out under elevated temperature and pressure in a sealed vessel to improve yields and reduce reaction times.

  • Optimal conditions for the formation of the final heterocyclic products can be as short as 5 minutes at 130°C.[3]

ProductStarting MaterialsYield (%)Melting Point (°C)
Ethane-1,2-diaminium di{4-oxo-4-phenylbutanoate}4-Oxo-4-phenylbutanoic acid, 1,2-Diaminoethane85164–165
N-(2-Aminoethyl)-4-oxo-4-phenylbutanamide4-Oxo-4-phenylbutanoic acid, 1,2-Diaminoethane80170–172
N-(2-Aminoethyl)-4-oxo-4-(p-tolyl)butanamide4-Oxo-4-(p-tolyl)butanoic acid, 1,2-Diaminoethane85174–175
N-(3-Aminopropyl)-4-oxo-4-phenylbutanamide4-Oxo-4-phenylbutanoic acid, 1,3-Diaminopropane76178–179
N-(3-Aminopropyl)-4-oxo-4-(p-tolyl)butanamide4-Oxo-4-(p-tolyl)butanoic acid, 1,3-Diaminopropane80182–183

Application in the Synthesis of Bioactive Molecules

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of various bioactive molecules and pharmaceutical intermediates.

Synthesis of γ-Hydroxybutyric Acid (GHB) Analogs

This compound is a direct precursor to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. The synthesis involves the reduction of the aldehyde functionality to a primary alcohol.

Workflow for the Synthesis of γ-Hydroxybutyric Acid:

G four_oxobutanoic_acid This compound reduction Reduction (e.g., NaBH4) four_oxobutanoic_acid->reduction ghb γ-Hydroxybutyric Acid (GHB) reduction->ghb

Caption: Synthesis of GHB from this compound.

Experimental Protocol: Reduction of this compound to γ-Hydroxybutyric Acid

A general procedure for the reduction of the aldehyde group in this compound would involve a selective reducing agent that does not affect the carboxylic acid.

  • Dissolve this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

  • Cool the solution in an ice bath.

  • Slowly add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the solution while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain γ-hydroxybutyric acid.

Note: Specific yields and reaction conditions would need to be optimized for this transformation.

Other Synthetic Applications

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds.[4][5] While this compound is a 1,4-dicarbonyl compound, its direct use in the Paal-Knorr synthesis is not well-documented in the readily available literature. However, its derivatives, where the carboxylic acid is protected or modified, could potentially undergo this reaction with ammonia (B1221849) or primary amines to form substituted pyrroles.

Conceptual Workflow for Paal-Knorr Pyrrole Synthesis:

G four_oxo_ester This compound Ester paal_knorr Paal-Knorr Condensation four_oxo_ester->paal_knorr amine Ammonia or Primary Amine amine->paal_knorr pyrrole Substituted Pyrrole paal_knorr->pyrrole

Caption: Conceptual Paal-Knorr synthesis of pyrroles.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[6][7] The aldehyde functionality of this compound can participate in this reaction, leading to the formation of α,β-unsaturated compounds, which are valuable synthetic intermediates.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[8] The aldehyde group of this compound can react with an amine to form an imine, which is then reduced in situ to the corresponding amine. This provides a route to various γ-amino acids.

This compound and its derivatives are highly valuable precursors in organic synthesis. Their bifunctional nature allows for the construction of a diverse range of molecular architectures, particularly nitrogen-containing heterocycles and other bioactive molecules. The protocols and applications detailed in this document highlight the versatility of this compound and provide a foundation for its use in research, drug discovery, and development. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with important biological properties.

References

Application Notes and Protocols: The Role of 4-Oxobutanoic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acid, also known as succinic semialdehyde (SSA), is a critical intermediate in the metabolism of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its unique chemical structure and central role in neurochemistry have made it and its metabolic pathway significant targets in drug discovery and development. This document provides detailed application notes on the relevance of this compound in this field, along with protocols for key experiments.

Derivatives of this compound are also valuable as synthetic intermediates in the pharmaceutical industry. For instance, compounds like 4-(4-methylphenyl)-4-oxobutanoic acid and 4-(2,4-difluorophenyl)-4-oxobutanoic acid serve as crucial building blocks for synthesizing a range of therapeutics, including anti-inflammatory drugs and antifungal agents.

This compound in the GABA Shunt: A Key Metabolic Hub

This compound is a pivotal component of the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. This pathway is crucial for the synthesis and degradation of GABA.

The metabolism of GABA to succinate (B1194679) occurs in two enzymatic steps:

  • GABA transaminase (GABA-T) converts GABA and α-ketoglutarate to this compound and glutamate (B1630785).

  • Succinic semialdehyde dehydrogenase (SSADH) catalyzes the NAD+-dependent oxidation of this compound to succinate, which then enters the TCA cycle.

A deficiency in the SSADH enzyme leads to a rare autosomal recessive disorder known as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD). This condition results in the accumulation of this compound, which is then reduced to γ-hydroxybutyric acid (GHB), a potent neuromodulator.[1] The pathological accumulation of GABA and GHB leads to a range of neurological symptoms, including intellectual disability, epilepsy, and ataxia.[1][2]

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA This compound (Succinic Semialdehyde) GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH GHB GHB SSA->GHB SSAR (in SSADHD) TCA TCA Cycle Succinate->TCA aKG α-Ketoglutarate aKG->Glutamate GABA-T GAD GAD GABA_T GABA-T SSADH SSADH SSAR SSAR

Therapeutic Strategies Targeting the this compound Pathway

The critical role of the GABA shunt in neurotransmission and its dysregulation in SSADHD have led to the development of several therapeutic strategies targeting this pathway.

GABA Transaminase (GABA-T) Inhibitors

By inhibiting GABA-T, the breakdown of GABA is reduced, leading to increased GABA levels in the brain. This approach is utilized in the treatment of epilepsy and other neurological disorders.

  • Vigabatrin (B1682217): An irreversible inhibitor of GABA-T, approved for the treatment of infantile spasms and refractory complex partial seizures.[3][4]

  • OV329: A novel, highly potent GABA-T inactivator currently in clinical trials. It has shown superior potency and efficacy compared to vigabatrin in preclinical models.[2][5]

Succinic Semialdehyde Dehydrogenase (SSADH) Modulators

Directly addressing the enzyme deficiency in SSADHD is a primary goal.

  • Enzyme Replacement Therapy (ERT) and Gene Therapy: Preclinical studies in animal models of SSADHD have shown promise for both ERT and gene therapy approaches to restore SSADH function.

Receptor-Targeted Therapies for SSADHD

Given the downstream consequences of SSADH deficiency, targeting the receptors affected by the accumulation of GABA and GHB is another therapeutic avenue.

  • GABAB Receptor Antagonists (e.g., SGS742): The rationale is to counteract the excessive GABAergic tone. However, a phase II clinical trial of SGS742 in SSADH-D patients did not show significant improvement in cognition or cortical excitability.[6][7]

  • GHB Receptor Antagonists (e.g., NCS-382): This strategy aims to block the effects of excess GHB. Preclinical studies have shown that NCS-382 can be effective in animal models of SSADHD.[8][9]

Quantitative Data on Compounds Targeting the this compound Pathway

The following tables summarize key quantitative data for various compounds that interact with the GABAergic system.

CompoundTargetActionPotency (IC50/EC50)Reference
GABA-T Inhibitors
VigabatrinGABA TransaminaseIrreversible Inhibitor-[3][4]
OV329GABA TransaminaseInactivator~30-fold more potent than Vigabatrin (preclinical)[2][5]
SSADH Inhibitors
AcroleinSSADHIrreversible InhibitorIC50 = 15 µM (rat brain mitochondria)[4]
4-hydroxy-trans-2-nonenal (HNE)SSADHInhibitorIC50 = 110 µM (rat brain mitochondria)[4]
GABA Receptor Modulators
GABAGABAA ReceptorAgonistEC50 = 12.2 µM[10]
BicucullineGABAA ReceptorCompetitive AntagonistpA2 = 6.10 - 6.24[11]
PicrotoxinGABAA ReceptorNon-competitive AntagonistIC50 = 0.8 µM[10]
SGS742GABAB ReceptorAntagonistIC50 = 38 µM[12]
GHB Receptor Ligands
NCS-382GHB ReceptorPutative AntagonistHigh nanomolar affinity[13]

Experimental Protocols

Synthesis of 4-(Aryl)-4-oxobutanoic Acid Derivatives via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of 4-aryl-4-oxobutanoic acid derivatives, which are important intermediates in pharmaceutical synthesis.

Materials:

  • Aromatic compound (e.g., toluene, 1,3-difluorobenzene)

  • Succinic anhydride (B1165640)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous DCM. Cool the flask in an ice bath.

  • Reagent Addition: Dissolve the aromatic compound and succinic anhydride in anhydrous DCM and add this solution dropwise to the cooled AlCl₃ suspension with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically exothermic.

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture and slowly pour it onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Friedel_Crafts_Workflow start Start setup Reaction Setup (Flask, Stirrer, Funnel, Condenser) start->setup reagents Reagent Addition (Aromatic Compound, Succinic Anhydride, AlCl3 in DCM) setup->reagents reaction Reaction at Room Temperature reagents->reaction quench Quenching (Crushed Ice and HCl) reaction->quench extract Extraction with DCM quench->extract wash Washing (Water, NaHCO3, Brine) extract->wash dry Drying and Solvent Evaporation wash->dry purify Purification (Recrystallization) dry->purify end End Product purify->end

In Vitro GABA Transaminase (GABA-T) Activity Assay

This colorimetric assay measures the activity of GABA-T in cell or tissue extracts. The assay is based on the glutamate dehydrogenase-coupled reaction, which leads to the reduction of a tetrazolium salt (INT) to a colored formazan (B1609692) product.

Materials:

  • Cell or tissue lysate

  • GABA-T Assay Kit (containing substrate mix and assay solution)

  • 96-well microplate

  • Microplate reader

  • 37°C incubator

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, add 10 µL of each sample in duplicate. For each sample, one well will be the control (no substrate) and the other will be the reaction well.

  • Control and Reaction Wells: To the control wells, add 40 µL of deionized water. To the reaction wells, add 40 µL of the GABA-T substrate solution.

  • First Incubation: Gently mix the plate and incubate at 37°C for 60 minutes. This allows the transamination reaction to occur.

  • Color Development: Add 50 µL of the TA Assay Solution to each well. Incubate the plate at 37°C for 30 minutes. This step measures the amount of glutamate produced.

  • Termination and Measurement: Stop the reaction by adding 50 µL of 3% acetic acid to each well. Measure the optical density (OD) at 492 nm using a microplate reader.

  • Calculation: Subtract the OD of the control well from the OD of the reaction well for each sample. Calculate the GABA-T activity based on the change in OD, the extinction coefficient of the formazan product, and the protein concentration of the sample.

In Vitro Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay

This spectrophotometric assay determines the inhibitory activity of a compound against SSADH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[14]

Materials:

  • Mitochondrial suspension (as a source of SSADH)

  • Test compound (e.g., Benodanil) dissolved in DMSO

  • Succinate solution (100 mM)

  • DCPIP solution (2 mM)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 160 µL of the mitochondrial suspension to each well.

  • Inhibitor Addition: Add 5 µL of the test compound dilution (or DMSO for the control) to the respective wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes. The rate of DCPIP reduction is proportional to the SSADH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound derivatives on cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • Culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • 37°C, 5% CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

Cytotoxicity_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat Cells with Compound (Serial Dilutions) seed->treat incubate1 Incubate (24-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze end End analyze->end

Determination of GHB in Biological Samples by GC-MS

This protocol outlines a general procedure for the quantification of GHB in biological samples such as urine or blood.[16][17]

Materials:

  • Biological sample (urine, blood)

  • Internal standard (GHB-d6)

  • Acetonitrile (B52724)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • GC-MS system

Procedure:

  • Sample Preparation: To a 20 µL aliquot of the biological sample, add 100 µL of the working internal standard solution.

  • Protein Precipitation: Add acetonitrile to precipitate proteins. Vortex and then centrifuge the sample.

  • Extraction and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at an elevated temperature (e.g., 70°C).

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube, vortex, and incubate at 70°C for 20 minutes to form the trimethylsilyl (B98337) derivative of GHB.

  • GC-MS Analysis: Transfer the derivatized sample to an autosampler vial and inject it into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the data in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the GHB and GHB-d6 derivatives. Quantify the amount of GHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound and its associated metabolic pathways represent a rich area for drug discovery and development. Targeting enzymes such as GABA-T and SSADH, as well as downstream receptors, offers promising therapeutic avenues for a range of neurological disorders. Furthermore, the use of this compound derivatives as synthetic intermediates underscores their importance in the broader pharmaceutical landscape. The protocols and data presented in this document provide a foundation for researchers to explore and advance this exciting field.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-oxobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-oxobutanoic acid (also known as succinic semialdehyde). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common precursors for the synthesis of this compound include cyclopentene (B43876) (via ozonolysis), γ-butyrolactone (GBL), and 1,4-butanediol (B3395766) (BDO) through selective oxidation. The choice of starting material often depends on availability, cost, and the scale of the reaction.

Q2: My oxidation of 1,4-butanediol is producing succinic acid instead of this compound. How can I prevent this over-oxidation?

A2: Over-oxidation to succinic acid is a common challenge. To minimize this, consider the following:

  • Choice of Oxidant: Use a milder oxidizing agent. Reagents like pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed system are known for selectively oxidizing primary alcohols to aldehydes.[1]

  • Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidizing agent. A large excess will favor the formation of the carboxylic acid.

  • Reaction Temperature: Maintain a low reaction temperature. Many oxidation reactions are exothermic, and higher temperatures can promote over-oxidation.

  • Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.

Q3: The ozonolysis of cyclopentene is giving me a complex mixture of products. How can I improve the selectivity for this compound?

A3: Ozonolysis requires careful control of the workup conditions to achieve the desired product. For this compound, an oxidative workup is necessary.

  • Workup Conditions: Use hydrogen peroxide (H₂O₂) for the oxidative workup. This will oxidize the initially formed aldehyde to a carboxylic acid on one side of the cleaved double bond, while the other aldehyde remains.[2][3][4][5]

  • Temperature Control: Perform the ozonolysis at a low temperature, typically -78 °C, to prevent side reactions.[2]

  • Purging of Excess Ozone: Before the workup, ensure all excess ozone is removed by purging the solution with an inert gas like nitrogen or argon. Residual ozone can lead to undesired side reactions.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: this compound is a polar molecule containing both a carboxylic acid and an aldehyde functional group, which can make purification challenging.

  • Extraction: Acid-base extraction can be employed. At a basic pH, the carboxylic acid will be deprotonated, allowing it to be extracted into an aqueous layer, separating it from neutral organic impurities. The aqueous layer can then be acidified and the product extracted back into an organic solvent.

  • Column Chromatography: Silica (B1680970) gel column chromatography can be used. A polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes, is typically required.[6]

  • Bisulfite Adduct Formation: Aldehydes can be selectively isolated from a mixture by forming a solid bisulfite adduct. This adduct can be filtered off and then the aldehyde can be regenerated by treatment with an acid or base.

Q5: What are some common side reactions to be aware of during the synthesis of this compound?

A5: Depending on the synthetic route, several side reactions can occur:

  • Oxidation of γ-butyrolactone/1,4-butanediol: Over-oxidation to succinic acid is the most common side reaction.

  • Ozonolysis of Cyclopentene: Incomplete oxidation during workup can leave a dialdehyde. Reductive workup conditions will also yield the dialdehyde. Polymerization of the aldehyde functional groups can also occur.

Troubleshooting Guides

Synthesis via Oxidation of γ-Butyrolactone or 1,4-Butanediol
Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Increase the reaction time and monitor progress by TLC or GC.
Formation of succinic acid (over-oxidation) 1. Oxidizing agent is too strong. 2. Excess oxidizing agent used. 3. Reaction temperature is too high.1. Switch to a milder oxidant (e.g., PCC, TEMPO). 2. Use a 1:1 stoichiometry of oxidant to substrate. 3. Maintain a lower reaction temperature, using an ice bath if necessary.
Complex mixture of products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material.1. Run the reaction at a lower temperature. 2. Purify the starting material before the reaction.
Difficulty in isolating the product 1. Product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. 2. Add a small amount of brine to break up the emulsion.
Synthesis via Ozonolysis of Cyclopentene
Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete ozonolysis reaction. 2. Inefficient oxidative workup. 3. Loss of product during workup and purification.1. Ensure the reaction continues until the blue color of ozone persists. 2. Use a sufficient amount of hydrogen peroxide during the workup. 3. Optimize the extraction and purification steps.
Formation of glutaraldehyde (B144438) (dialdehyde) 1. Reductive workup conditions were used instead of oxidative. 2. Insufficient amount of oxidizing agent in the workup.1. Ensure the workup is performed with an oxidizing agent like H₂O₂.[2][3][4][5] 2. Use at least one equivalent of H₂O₂.
Formation of polymeric byproducts 1. Aldehyde instability, especially under acidic or basic conditions.1. Work up the reaction under neutral or mildly acidic conditions. 2. Purify the product promptly after synthesis.
Explosive decomposition of ozonide 1. Ozonides are inherently unstable and can be explosive.1. CRITICAL: Do not isolate the ozonide intermediate. Always handle the reaction mixture at low temperatures and behind a blast shield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Cyclopentene

Materials:

  • Cyclopentene

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve cyclopentene (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (3:1) in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of excess ozone.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove all excess ozone. Caution: Ozonides are potentially explosive. Do not allow the solution to warm up before quenching.

  • Slowly add hydrogen peroxide (1.1 eq) to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Oxidation of γ-Butyrolactone

Materials:

  • γ-Butyrolactone (GBL)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of γ-butyrolactone (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Reagents Typical Yield (%) Key Advantages Key Disadvantages
Ozonolysis Cyclopentene1. O₃ 2. H₂O₂60-70Readily available starting material.Requires specialized equipment (ozone generator); potentially hazardous intermediates.
Oxidation γ-ButyrolactonePCC50-60Milder reaction conditions.Use of toxic chromium reagents; moderate yields.
Oxidation 1,4-ButanediolTEMPO, NaOCl70-80High selectivity; environmentally friendlier oxidant.Requires careful control of pH and temperature to avoid over-oxidation.

Note: The yields presented are approximate and can vary significantly based on the specific reaction conditions and scale.

Mandatory Visualizations

reaction_workflow cluster_ozonolysis Ozonolysis of Cyclopentene cluster_oxidation Oxidation of γ-Butyrolactone start_ozonolysis Cyclopentene in DCM/MeOH at -78°C ozonolysis Bubble O₃ start_ozonolysis->ozonolysis ozonide Ozonide Intermediate (Unstable) ozonolysis->ozonide workup Oxidative Workup (H₂O₂) ozonide->workup product_ozonolysis This compound workup->product_ozonolysis start_oxidation γ-Butyrolactone in DCM oxidation Add PCC start_oxidation->oxidation reaction Stir at RT oxidation->reaction purification Filtration & Column Chromatography reaction->purification product_oxidation This compound purification->product_oxidation

Fig 1. Experimental workflows for the synthesis of this compound.

signaling_pathway cluster_synthesis_logic Logical Relationships in Synthesis starting_material Starting Material (Cyclopentene, GBL, BDO) reaction_type Reaction Type (Ozonolysis, Oxidation) starting_material->reaction_type intermediate Intermediate (e.g., Ozonide) reaction_type->intermediate troubleshooting Troubleshooting (Low Yield, Impurities) reaction_type->troubleshooting workup_purification Workup & Purification intermediate->workup_purification final_product Final Product (this compound) workup_purification->final_product workup_purification->troubleshooting

Fig 2. Logical relationships in the synthesis and troubleshooting process.

References

Technical Support Center: Purification of Crude 4-Oxobutanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-oxobutanoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure this compound in a hot solvent to create a saturated solution. As this solution cools, the solubility of the this compound decreases, causing it to form pure crystals. The impurities remain dissolved in the cooled solvent (mother liquor) and are separated by filtration.[1][2][3][4]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should meet the following criteria[5]:

  • High solubility at high temperatures: The solvent should dissolve this compound completely when hot or boiling.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to allow for maximum crystal recovery.

  • Impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Given the polar nature of the carboxylic acid and ketone groups in this compound, polar solvents like water or short-chain alcohols, or a mixed solvent system (e.g., ethanol-water), are often good starting points.[6] A preliminary solvent screen with small amounts of the crude material is essential.

Q3: What are the most common impurities in crude this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in crude products from syntheses like Friedel-Crafts acylation can include unreacted starting materials (e.g., succinic anhydride), by-products from side reactions, and residual catalyst. Colored impurities may also be present and can often be removed with activated charcoal.

Q4: My purified this compound has a low melting point and a wide melting range. What does this indicate?

A4: A low or broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid, which results in a depressed and broader melting point range. Residual solvent in the dried crystals can also cause this issue.[3]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₆O₃
Molar Mass 102.09 g/mol
Melting Point 202-203 °C (in methanol)[8]
Boiling Point 248.6 °C at 760 mmHg[8]
Appearance Crystalline solid

Table 2: Example of Ideal Solvent Solubility Profile (Illustrative Data)

SolventTemperature (°C)Solubility ( g/100 mL)
Water 25Low (~0.5)
100High (>10)
Ethanol 25Moderate (~5)
78Very High (>30)
Ethyl Acetate 25Moderate (~3)
77High (>20)
Toluene 25Low (~0.2)
111Moderate (~8)

Note: The data in Table 2 is for illustrative purposes only and does not represent actual experimental values for this compound. Researchers must determine the solubility profile for their specific compound and potential solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound Using a Single Solvent

This protocol outlines the general procedure for purifying this compound using a single, suitable solvent identified through preliminary screening.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the minimum amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling until the solid completely dissolves.[5] Add small portions of hot solvent incrementally only if necessary to achieve full dissolution. Using a large excess of solvent will result in poor yield.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, then reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[10][11]

  • Hot Gravity Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[3]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[3]

Troubleshooting Guides

Problem 1: No crystals form upon cooling.

  • Cause A: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not saturated upon cooling.[12]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.[12]

  • Cause B: The solution is supersaturated. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not occurred.[9][12]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The tiny scratches on the glass can provide a surface for nucleation to begin.[9][12]

    • Solution 2 (Seeding): Add a tiny "seed" crystal of pure this compound (if available) to the solution to initiate crystallization.[12]

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause A: The melting point of the compound is lower than the boiling point of the solvent. The compound may be coming out of the solution as a liquid because the solution is still too hot.[13]

  • Cause B: The compound is significantly impure. High levels of impurities can depress the melting point and interfere with crystal lattice formation.[12]

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation temperature. Allow the solution to cool very slowly. Vigorous stirring as the oil begins to form can sometimes break it up into small beads that may act as nuclei for crystallization.[10][13][14]

Problem 3: The yield of purified crystals is very low.

  • Cause A: Too much solvent was used during dissolution. A significant portion of the compound remains dissolved in the mother liquor even after cooling.[9]

  • Cause B: Premature crystallization during hot filtration. The compound crystallized in the funnel and was discarded with the insoluble impurities.

  • Cause C: Excessive washing of the collected crystals. Washing with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve some of the product.[9]

    • Solution: To improve yield, always use the minimum amount of boiling solvent for dissolution and wash the final crystals with a minimal amount of ice-cold solvent.[3][9] If premature crystallization is an issue, add a small excess of hot solvent before filtration and then evaporate it before cooling.[13][15]

Problem 4: Crystals form too quickly.

  • Cause: The solution is highly supersaturated, leading to rapid precipitation.

    • Solution: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[14] If a large amount of solid crashes out immediately upon cooling, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly. An ideal crystallization should see crystals begin to form over a period of 5-20 minutes.[14]

Visualizations

Recrystallization_Workflow A Start: Crude this compound B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temperature C->E No D->E F Cool in Ice Bath to Maximize Yield E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Small Amount of Ice-Cold Solvent G->H I Dry Purified Crystals H->I J End: Pure this compound I->J

Troubleshooting_Recrystallization Start Problem Encountered During Cooling NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut TooMuchSolvent Too Much Solvent Used? NoCrystals->TooMuchSolvent Is solution clear? Supersaturated Supersaturated Solution? NoCrystals->Supersaturated Is solution saturated? ReheatAddSolvent Action: Reheat to Dissolve Oil, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes BoilSolvent Action: Reheat and Boil Off Excess Solvent TooMuchSolvent->BoilSolvent Yes ScratchSeed Action: Scratch Flask or Add a Seed Crystal Supersaturated->ScratchSeed Yes

References

Technical Support Center: 4-Oxobutanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of 4-oxobutanoic acid (succinic semialdehyde).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging to scale up?

This compound, also known as succinic semialdehyde, is a key intermediate in various synthetic pathways and a crucial metabolite in the GABA shunt in biological systems.[1][2] Scaling up its production, particularly via methods like Friedel-Crafts acylation, presents challenges such as decreased yields with increased batch size, potential for polymerization and side-reactions, difficulties in maintaining anhydrous conditions, and the need for efficient purification methods to remove unreacted starting materials and by-products.

Q2: What are the most common impurities encountered in the synthesis of this compound and its derivatives?

Common impurities can include unreacted starting materials like succinic anhydride (B1165640), the aromatic substrate (e.g., benzene), and by-products from side reactions. In Friedel-Crafts acylation, polysubstituted products can form, although this is less common than in Friedel-Crafts alkylation.[3] If the reaction is not properly quenched, residual Lewis acid catalyst can also contaminate the product. Solvents used in the reaction and purification steps may also be present in the final product if not completely removed.

Q3: How can I monitor the progress of my this compound synthesis?

The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods.[4] In-line monitoring using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be particularly useful in larger-scale production to track the reaction in real-time.

Q4: What are the optimal storage conditions for this compound?

This compound is an aldehyde and a carboxylic acid, making it susceptible to oxidation and other degradation pathways. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The stability of succinic semialdehyde can be pH and temperature-dependent.[1] For enzymatic studies, the optimal pH for the activity of succinic semialdehyde dehydrogenase, the enzyme that metabolizes it, is between 8.0 and 9.0, with thermal stability being highest at lower temperatures (e.g., 25°C).[1]

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of this compound from a Friedel-Crafts acylation reaction is significantly lower than expected, especially when scaling up.

Potential Cause Troubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous. Consider using a fresh, unopened container of the catalyst.
Insufficient Catalyst In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required. Ensure at least one equivalent of the Lewis acid per equivalent of succinic anhydride is used.
Sub-optimal Temperature The reaction temperature can significantly impact the yield. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to side reactions and decomposition. Start with a lower temperature and gradually increase it while monitoring the reaction progress.
Polymerization of Starting Material At larger scales, localized overheating or high concentrations of reactive intermediates can lead to polymerization, causing a decrease in yield. Ensure efficient stirring and heat dissipation, especially during the initial exothermic phase of the reaction.
Improper Work-up Incomplete quenching of the reaction can result in product loss. The reaction mixture should be quenched by slowly adding it to a mixture of ice and concentrated acid with vigorous stirring to break up the aluminum chloride complex.
Product Impurity

Problem: The final product is contaminated with starting materials or by-products.

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure all starting materials have been consumed before proceeding with the work-up.
Inefficient Extraction and Washing During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted succinic acid and other acidic impurities. Multiple extractions of the aqueous layer with the organic solvent will ensure maximum product recovery.
Co-precipitation of Impurities If purifying by recrystallization, ensure the correct solvent system is used and that the cooling process is slow enough to allow for the formation of pure crystals.
Formation of Isomeric By-products In cases of substituted aromatic starting materials, different isomers may form. The choice of solvent and catalyst can influence the regioselectivity. HPLC and NMR spectroscopy can be used to identify and quantify these isomers.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification
Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) >0.999>0.997>0.99
Limit of Detection (LOD) 0.07–0.2 µg/mL0.03 mmol/mol creatinine0.04 µg/g
Limit of Quantification (LOQ) 0.21–0.6 µg/mL0.09 pmol0.13 µg/g
Accuracy (% Recovery) 92-105%~99.9%94-107%
Precision (%RSD) < 2%< 5%< 6.5%
Specificity Good, can be affected by co-eluting impuritiesExcellent, provides mass spectral dataExcellent, high selectivity with MRM mode
Sample Derivatization Often required for UV detectionRequired to increase volatilityMay not be required
Table 2: Impact of Scale on Friedel-Crafts Acylation Yield (Representative Data)
Scale Typical Yield Range Key Considerations for Scale-up
Lab-Scale (1-10 g) 70-95%Precise control over reaction conditions; manual additions are feasible.
Pilot-Scale (1-10 kg) 60-85%Heat transfer becomes critical; requires robust stirring and controlled addition of reagents. Potential for localized overheating.
Industrial-Scale (>100 kg) 50-75%Efficient heat management is paramount. Automation for reagent addition and process control is necessary. Risk of polymerization and by-product formation increases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Lab-Scale)

Materials:

  • Benzene (B151609) (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

Procedure:

  • Set up a dry round-bottom flask with a stir bar, dropping funnel, and reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (2.2 molar equivalents) and anhydrous DCM. Cool the mixture in an ice bath.

  • In the dropping funnel, dissolve succinic anhydride (1.0 molar equivalent) and anhydrous benzene (1.1 molar equivalents) in anhydrous DCM.

  • Add the benzene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexane).

Visualizations

GABA Shunt Pathway

GABA_Shunt_Pathway alpha_KG α-Ketoglutarate GABA_T GABA Transaminase (GABA-T) EC 2.6.1.19 alpha_KG->GABA_T Glu Glutamate GAD Glutamate Decarboxylase (GAD) EC 4.1.1.15 Glu->GAD GABA GABA GABA->GABA_T SSA Succinic Semialdehyde (this compound) SSADH Succinic Semialdehyde Dehydrogenase (SSADH) EC 1.2.1.24 SSA->SSADH Succinate Succinate TCA TCA Cycle Succinate->TCA GAD->GABA GABA_T->Glu GABA_T->SSA SSADH->Succinate

Caption: The GABA shunt pathway illustrating the metabolism of GABA to succinate.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Reactants: Benzene & Succinic Anhydride Reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) Start->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction & Washing (DCM, NaHCO₃) Quenching->Extraction Drying Drying & Solvent Removal (MgSO₄, Rotary Evaporation) Extraction->Drying Purification Purification (Recrystallization) Drying->Purification Product Pure this compound Purification->Product

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

Troubleshooting_Logic Start Low Yield? Check_Catalyst Catalyst Active & Anhydrous? Start->Check_Catalyst Check_Stoichiometry Sufficient Catalyst Stoichiometry? Check_Catalyst->Check_Stoichiometry Yes Action_Catalyst Use fresh, anhydrous catalyst. Check_Catalyst->Action_Catalyst No Check_Conditions Optimal Reaction Conditions? Check_Stoichiometry->Check_Conditions Yes Action_Stoichiometry Increase catalyst loading (≥1 equivalent). Check_Stoichiometry->Action_Stoichiometry No Check_Workup Proper Work-up? Check_Conditions->Check_Workup Yes Action_Conditions Optimize temperature and reaction time. Check_Conditions->Action_Conditions No Action_Workup Ensure complete quenching and efficient extraction. Check_Workup->Action_Workup No Success Yield Improved Check_Workup->Success Yes Action_Catalyst->Check_Stoichiometry Action_Stoichiometry->Check_Conditions Action_Conditions->Check_Workup Action_Workup->Success

Caption: A decision-making flowchart for troubleshooting low yields in Friedel-Crafts acylation.

References

minimizing byproduct formation in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Friedel-Crafts acylation and what causes them?

A1: The most common byproducts in Friedel-Crafts acylation include:

  • Polysubstituted products: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[1] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[1]

  • Isomeric products: Acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers. The product distribution is influenced by the directing effects of existing substituents and reaction conditions.

  • Products from solvent acylation: In some instances, the solvent itself can be acylated, leading to impurities.

  • Dealkylation-acylation products: If the substrate contains an alkyl group, this group may be cleaved, and then the aromatic ring can be acylated, resulting in a mixture of products.

Q2: How can I prevent polysubstitution in my reaction?

A2: To minimize polysubstitution, you can:

  • Control stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can help reduce the likelihood of a second acylation.

  • Order of addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can improve selectivity.

Q3: My Friedel-Crafts acylation reaction is not going to completion. What are the possible reasons?

A3: Several factors can lead to an incomplete reaction:

  • Deactivated substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often unreactive in Friedel-Crafts acylation.[1]

  • Catalyst inactivity: The Lewis acid catalyst, commonly AlCl₃, is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with the catalyst, removing it from the reaction cycle.[1]

Q4: Can I use any solvent for my Friedel-Crafts acylation?

A4: The choice of solvent is critical and can significantly impact the reaction's outcome. The solvent should be inert to the reaction conditions. Commonly used solvents include dichloromethane (B109758) (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). Avoid solvents that can react with the Lewis acid or the acylating agent.

Q5: What are some "greener" alternatives to traditional Lewis acids like AlCl₃?

A5: Concerns about the hazardous nature of AlCl₃ have led to the exploration of more environmentally friendly catalysts. Some alternatives include:

  • Zeolites: These are solid acid catalysts that can be recovered and reused.

  • Metal triflates: Lanthanide triflates are often more water-tolerant and can be used in smaller quantities.

  • Ionic liquids: These can act as both solvent and catalyst and can often be recycled.

  • Methanesulfonic anhydride (B1165640): This reagent can promote the reaction and produces minimal waste.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during Friedel-Crafts acylation.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Moisture has deactivated the Lewis acid (e.g., AlCl₃).[1][3] 2. Insufficient Catalyst: A stoichiometric amount is often required as the product complexes with the catalyst.[1][3] 3. Deactivated Aromatic Substrate: The starting material has strong electron-withdrawing groups.[1] 4. Low Reaction Temperature: The activation energy for the reaction has not been overcome.[3] 5. Poor Reagent Quality: Impurities in the acylating agent or aromatic substrate are interfering with the reaction.[1]1. Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is flame- or oven-dried and all solvents and reagents are anhydrous.[3] 2. Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents). 3. Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider an alternative synthetic route. 4. Gradually and carefully increase the reaction temperature while monitoring for byproduct formation. 5. Use freshly distilled or purified reagents.
Formation of Multiple Products (Isomers) 1. Suboptimal Reaction Conditions: Temperature and solvent are influencing regioselectivity. 2. Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can lead to a mixture of ortho and para products.1. Optimize the solvent and temperature. Lower temperatures and less polar solvents may favor the kinetic product, while higher temperatures and more polar solvents can lead to the thermodynamic product. 2. Consider using a different acylating agent or a different synthetic strategy if steric hindrance is a significant issue.
Polysubstitution 1. Highly Activated Aromatic Ring: The starting material is very reactive.[1] 2. Incorrect Stoichiometry: Excess acylating agent is present.1. Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. 2. Lower the reaction temperature and shorten the reaction time.
Difficult Product Isolation / Emulsion during Workup 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and can form insoluble aluminum hydroxides.1. Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[4] 2. The acidic workup helps to dissolve the aluminum salts in the aqueous layer, facilitating separation.
Tar Formation 1. Excessive Heat: High reaction temperatures can cause decomposition of starting materials and products.[3] 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to degradation.[3]1. Carefully control the reaction temperature. Use an ice bath to manage exothermic reactions. 2. Monitor the reaction progress using TLC or another appropriate method and stop the reaction once the starting material is consumed.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Monoacetylation of 3,3'-dimethylbiphenyl [5]

SolventTemperature (°C)Yield of 4-acetyl-3,3'-dimethylbiphenyl (%)
1,2-dichloroethane84~100
Carbon disulfide4638.5
Nitrobenzene230

Table 2: Influence of Catalyst on the Acylation of Anisole (B1667542) with Acetic Anhydride [4]

CatalystCatalyst TypeSolventTemperature (°C)Time (h)Conversion (%)Selectivity for 4-methoxyacetophenone (%)
H-Beta (BEA) Zeolite (SiO₂/Al₂O₃ = 200)Solid AcidAcetic Acid1503>99>99
Mordenite (MOR) Zeolite (SiO₂/Al₂O₃ = 110)Solid AcidAcetic Acid1502>99>99
SnO₂ NanosheetsSolid AcidNone (Solvent-free)50-High YieldHigh (para-selective)
Iron Zirconium Phosphate (ZPFe)Solid AcidNone (Solvent-free)1102Good to ExcellentHigh (para-selective)

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole [4]

This protocol provides a representative example for the acylation of anisole using aluminum chloride.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension.

  • Addition of Anisole: After the addition of acetic anhydride is complete, add a solution of anisole (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until completion is confirmed by TLC monitoring.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation of Biphenyl (B1667301) [5]

This protocol describes a typical laboratory procedure for the acylation of biphenyl.

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve biphenyl (1.0 eq) in dichloromethane.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 - 2.0 eq) portion-wise.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 - 1.3 eq) dropwise to the stirred suspension, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 10-30 minutes.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly pour it onto crushed ice or a mixture of ice and concentrated HCl with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane (B92381) or ethanol.

Visualizations

Friedel_Crafts_Acylation_Mechanism AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring (Nucleophile) AromaticRing->SigmaComplex Electrophilic Attack ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation Product Aryl Ketone (Product) ProductComplex->Product Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Byproduct_Formation Start Friedel-Crafts Acylation DesiredProduct Mono-acylated Product Start->DesiredProduct Byproducts Byproducts Start->Byproducts Polysubstitution Polysubstitution Byproducts->Polysubstitution Isomerization Isomer Formation Byproducts->Isomerization SolventAcylation Solvent Acylation Byproducts->SolventAcylation Dealkylation Dealkylation-Acylation Byproducts->Dealkylation

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow Start Low Product Yield? CheckCatalyst Check Catalyst Activity & Amount Start->CheckCatalyst Yes CheckSubstrate Check Substrate Reactivity Start->CheckSubstrate No, yield is good, but byproducts observed CheckConditions Check Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions Yes CheckReagents Check Reagent Purity Start->CheckReagents Yes SolutionCatalyst Use fresh, anhydrous catalyst; Increase stoichiometry CheckCatalyst->SolutionCatalyst SolutionSubstrate Consider alternative synthesis for deactivated rings CheckSubstrate->SolutionSubstrate SolutionConditions Optimize temperature, time, and solvent CheckConditions->SolutionConditions SolutionReagents Purify/distill reagents CheckReagents->SolutionReagents

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: 4-Oxobutanoic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-oxobutanoic acid (succinic semialdehyde) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the quantification of this compound using various analytical methods.

General Issues

Q1: My sample results are inconsistent across different preparations. What could be the cause?

A1: Inconsistent results can stem from several factors related to sample handling and stability. This compound is a reactive aldehyde and can be unstable. Ensure consistent and rapid sample processing upon collection. For biological samples, immediate deproteinization and storage at -80°C is recommended to minimize degradation.[1] Variability in reagent preparation, such as buffers and standards, can also lead to inconsistent outcomes. Always use freshly prepared solutions for each experiment.[2]

Q2: I am observing low or no signal for this compound in my samples. What are the potential reasons?

A2: This could be due to analyte degradation, improper sample extraction, or issues with the analytical instrument. Verify the integrity of your stored samples and consider potential losses during sample preparation steps. For chromatographic methods, ensure that the column and mobile phase are appropriate for retaining and eluting this polar compound. In enzymatic assays, confirm the activity of your enzyme and the integrity of all cofactors.[2][3]

High-Performance Liquid Chromatography (HPLC)

Q3: I'm having trouble with peak shape (tailing or fronting) for this compound in my HPLC analysis. How can I improve it?

A3: Poor peak shape is often related to interactions between the analyte and the stationary phase, or issues with the mobile phase.[4] Consider the following:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound. Adjusting the pH to suppress ionization can improve peak shape.

  • Column Choice: A column suitable for the analysis of organic acids, such as a C18 column with an aqueous mobile phase containing an ion-pairing agent or a mixed-mode column, may provide better results.[5]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[4]

Q4: My HPLC-UV method has low sensitivity for this compound. How can I enhance detection?

A4: this compound lacks a strong chromophore, which can result in low sensitivity with UV detection.[6] To improve sensitivity, consider pre-column derivatization with a UV-active agent. Another approach is to switch to a more sensitive detection method like mass spectrometry (LC-MS).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: Why is derivatization necessary for the GC-MS analysis of this compound?

A5: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by GC-MS.[7] Derivatization is required to convert it into a more volatile and thermally stable derivative that can be readily analyzed by gas chromatography.[6][7] Common derivatization methods include silylation and esterification.[7]

Q6: I am seeing multiple peaks for my derivatized this compound standard. What is happening?

A6: The presence of multiple peaks could indicate incomplete derivatization or the formation of different isomers.[8] To troubleshoot this:

  • Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.[9]

  • Methoximation: For compounds with keto groups like this compound, a two-step derivatization involving methoximation followed by silylation can prevent the formation of multiple tautomeric derivatives.[8]

  • Moisture Control: The presence of water can interfere with derivatization reactions, particularly silylation. Ensure all glassware and solvents are anhydrous.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q7: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of biological samples. How can I mitigate this?

A7: Matrix effects are a common challenge in LC-MS analysis of complex samples and can lead to inaccurate quantification.[10] Strategies to minimize matrix effects include:

  • Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[12]

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[12][13]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.[10]

Enzymatic Assays

Q8: The activity of my succinic semialdehyde dehydrogenase (SSADH) in the enzymatic assay is very low. What should I check?

A8: Low enzyme activity can be due to several factors.[3] Check the following:

  • Enzyme Integrity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]

  • Reaction Conditions: Verify that the pH, temperature, and substrate concentrations are optimal for the enzyme. For SSADH, the optimal pH is typically around 8.6-8.7 and the optimal temperature is around 30.8°C.[14][15]

  • Cofactor Presence: Ensure that the necessary cofactors, such as NADP+, are present in the reaction mixture at the correct concentration.[14]

  • Sample Interferences: Some compounds in your sample may inhibit the enzyme. Consider a sample clean-up step or deproteinization.[16]

Q9: My enzymatic assay results are not reproducible. What are the common causes of variability?

A9: Lack of reproducibility in enzymatic assays often points to inconsistencies in the experimental setup.[2][3]

  • Reagent Preparation: Prepare fresh buffers, substrate solutions, and enzyme dilutions for each experiment.[2]

  • Pipetting Accuracy: Use calibrated pipettes and be meticulous with pipetting, especially for small volumes.[16]

  • Temperature Control: Maintain a consistent temperature throughout the assay, as small fluctuations can significantly impact enzyme activity.[3]

  • Thorough Mixing: Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement.[16]

Quantitative Data Summary

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.997> 0.99
Limit of Detection (LOD) 0.07–0.2 µg/mL0.03 mmol/mol creatinine0.04 µg/g
Limit of Quantification (LOQ) 0.21–0.6 µg/mL0.09 pmol0.13 µg/g
Accuracy (% Recovery) 92-105%99.89%94.32%–107.43%
Precision (%RSD) < 2%< 5%< 6.5%
Sample Derivatization Often not required, but can be used to improve sensitivity.RequiredNot required

Data compiled from analogous compounds and general performance characteristics of the techniques.[6]

Table 2: Optimized Conditions for Succinic Semialdehyde Dehydrogenase (SSADH) Enzymatic Assay

ParameterOptimal Condition
Temperature 30.8 °C
pH 8.7
Succinic Semialdehyde (SSA) Concentration 0.3 mmol/L

Based on studies with germinated Tartary buckwheat.[15]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a suitable buffer, for example, 20 mM potassium phosphate (B84403) buffer at pH 2.5.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

    • Sample Solution: Dilute the sample in the mobile phase to a concentration within the calibration range. If necessary, perform sample clean-up using solid-phase extraction.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)

  • Sample Preparation:

    • Lyophilize the sample to remove all water.[8]

    • Methoximation (Optional but Recommended): Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect the keto group.[8]

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate to derivatize the carboxylic acid group.[7][9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for organic acid analysis (e.g., HP-5MS).[6]

  • Carrier Gas: Helium.[6]

  • Injection Mode: Splitless.[6]

  • Temperature Program: Use a temperature gradient to separate the derivatized analyte.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification.[6][9]

Protocol 3: Enzymatic Assay of Succinic Semialdehyde Dehydrogenase (SSADH)

  • Principle: The assay measures the rate of NADPH formation, which is proportional to the SSADH activity, by monitoring the increase in absorbance at 340 nm.[14]

  • Reagents:

    • Potassium pyrophosphate buffer (100 mM, pH 8.6).[14]

    • 2-Mercaptoethanol solution (100 mM).[14]

    • β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+) solution (25 mM).[14]

    • Succinic semialdehyde substrate solution (50 mM).[14]

    • Enzyme solution (sample containing SSADH).

  • Procedure:

    • In a cuvette, combine the buffer, 2-mercaptoethanol, and NADP+ solution.

    • Add the enzyme solution and mix gently.

    • Initiate the reaction by adding the succinic semialdehyde substrate solution.

    • Immediately monitor the increase in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[14]

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis sample Biological Sample extraction Extraction of this compound sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization Required for GC-MS hplc HPLC-UV/MS cleanup->hplc Direct Analysis enzymatic Enzymatic Assay cleanup->enzymatic gcms GC-MS derivatization->gcms quantification Quantification hplc->quantification gcms->quantification enzymatic->quantification results Results quantification->results

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow cluster_sample_solutions Sample Preparation Solutions cluster_method_solutions Method Optimization Solutions cluster_instrument_solutions Instrument Check Solutions start Inconsistent or Poor Results check_sample Check Sample Stability & Preparation start->check_sample check_method Review Analytical Method check_sample->check_method Sample OK solution_storage Improve Storage Conditions (-80°C) check_sample->solution_storage Degradation Suspected solution_prep Standardize Sample Prep Protocol check_sample->solution_prep Prep Variability check_instrument Verify Instrument Performance check_method->check_instrument Method OK solution_hplc Adjust Mobile Phase pH (HPLC) check_method->solution_hplc HPLC Issue solution_gcms Optimize Derivatization (GC-MS) check_method->solution_gcms GC-MS Issue solution_lcms Mitigate Matrix Effects (LC-MS) check_method->solution_lcms LC-MS Issue solution_enzyme Optimize Assay Conditions (Enzymatic) check_method->solution_enzyme Enzymatic Assay Issue solution_calibration Recalibrate Instrument check_instrument->solution_calibration Calibration Fails solution_maintenance Perform Maintenance check_instrument->solution_maintenance System Error solution_storage->start Re-run solution_prep->start Re-run solution_hplc->start Re-run solution_gcms->start Re-run solution_lcms->start Re-run solution_enzyme->start Re-run solution_calibration->start Re-run solution_maintenance->start Re-run

Caption: Troubleshooting decision tree for this compound quantification assays.

References

stability issues of 4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-oxobutanoic acid (succinic semialdehyde). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as succinic semialdehyde, is a metabolite of the neurotransmitter GABA (gamma-aminobutyric acid).[1][2] In biological systems, it is an intermediate in GABA catabolism, where it is either oxidized to succinic acid, which then enters the tricarboxylic acid (TCA) cycle, or reduced to gamma-hydroxybutyrate (GHB).[1][2] In research and drug development, it is used as a synthesis reagent and a building block in the preparation of various organic molecules.[3]

Q2: What are the recommended storage conditions for this compound?

For solid this compound and its derivatives, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Storage at 4°C is also a common recommendation.[5] It should be kept away from incompatible materials such as strong oxidizing agents.[4][5]

Q3: How should I prepare solutions of this compound?

Solutions should be prepared in a chemical fume hood.[4] The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, it is advisable to use purified water (e.g., deionized or distilled). Given its acidic nature, the pH of the solution should be considered and adjusted if necessary for your experiment. For example, in enzymatic assays involving succinic semialdehyde dehydrogenase, a pH of around 8.6 is often used.

Q4: What are the main stability concerns for this compound in solution?

As a molecule containing both an aldehyde and a carboxylic acid functional group, this compound is susceptible to several degradation pathways in solution:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming succinic acid. This can be accelerated by the presence of oxidizing agents or exposure to air over time.

  • Polymerization/Self-condensation: Aldehydes can undergo self-condensation reactions (aldol condensation), especially under certain pH and temperature conditions, leading to the formation of dimers or larger polymers. This can result in a loss of the active monomeric form.

  • Interactions with other molecules: The aldehyde group can react with nucleophiles, such as primary amines, to form Schiff bases. This is particularly relevant in biological buffers or cell culture media containing amino acids or proteins.

Q5: How do pH and temperature affect the stability of this compound solutions?

  • pH: The stability of this compound is expected to be pH-dependent. Both strongly acidic and strongly basic conditions can catalyze degradation reactions such as aldol (B89426) condensation. The major species in solution at a physiological pH of 7.3 is the conjugate base, 4-oxobutanoate.[1]

  • Temperature: Higher temperatures will generally increase the rate of all chemical reactions, including degradation pathways.[6] Therefore, it is recommended to store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation. For enzymatic reactions involving succinic semialdehyde dehydrogenase, temperatures around 25-30°C have been noted, with the enzyme showing higher thermal stability at 25°C.[5]

Q6: How can I monitor the concentration and degradation of this compound in my samples?

Several analytical methods can be used to quantify this compound and its potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for the analysis of organic acids. A reversed-phase C18 column with UV detection is often suitable.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, though it may require derivatization of the analyte to increase its volatility.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and selectivity for analyzing compounds in complex mixtures.[7]

Troubleshooting Guides

Unexpected or inconsistent experimental results may be attributable to the instability of this compound in solution. The following guide provides potential causes and solutions for common issues.

Problem Potential Cause Related to Stability Recommended Solution
Inconsistent biological activity or reaction yield Degradation of this compound in stock or working solutions.Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C or below and avoid repeated freeze-thaw cycles.
Gradual decrease in assay signal over time The concentration of active this compound is decreasing due to degradation.Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (buffer, pH, temperature).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products (e.g., succinic acid, aldol condensation products).Use freshly prepared solutions. Compare chromatograms of fresh and aged solutions to identify potential degradation peaks.
Precipitate formation in the solution Polymerization of this compound.Adjust the pH of the solution to a more neutral range if your experiment allows. Store solutions at a lower concentration and at a reduced temperature.

Below is a logical workflow for troubleshooting stability issues with this compound.

G start Inconsistent Experimental Results check_solution Check Solution Preparation and Storage start->check_solution is_fresh Was the solution freshly prepared? check_solution->is_fresh storage_conditions Were stock solutions stored properly? (aliquoted, frozen, protected from light) is_fresh->storage_conditions No stability_study Perform a Stability Study is_fresh->stability_study Yes optimize_conditions Optimize experimental conditions: - Prepare solutions fresh - Adjust pH - Lower temperature if possible storage_conditions->optimize_conditions analyze_fresh Analyze fresh solution (T=0) using HPLC or LC-MS stability_study->analyze_fresh analyze_aged Analyze solution after incubation under experimental conditions analyze_fresh->analyze_aged compare_results Compare results analyze_aged->compare_results no_degradation No significant degradation observed. Investigate other experimental parameters. compare_results->no_degradation No change degradation Degradation confirmed. compare_results->degradation New peaks or decreased main peak degradation->optimize_conditions

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol for Preparation of a Standard Solution of this compound
  • Materials:

    • This compound (solid)

    • Appropriate solvent (e.g., deionized water, buffer)

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Work within a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Accurately weigh the desired amount of solid this compound using an analytical balance.

    • Transfer the weighed solid to a volumetric flask of the desired volume.

    • Add a portion of the solvent to the flask and gently swirl to dissolve the solid. Sonication may be used if necessary to aid dissolution.

    • Once the solid is completely dissolved, add more solvent to bring the volume to the calibration mark on the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or below to minimize degradation from repeated freeze-thaw cycles.

Protocol for Assessing the Stability of this compound in Solution using HPLC
  • Objective: To determine the stability of this compound in a specific buffer at a given temperature over time.

  • Materials:

    • A freshly prepared stock solution of this compound.

    • The buffer or solvent of interest.

    • HPLC system with a UV detector and a C18 reversed-phase column.

    • Mobile phase (e.g., a mixture of an aqueous buffer like phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) or methanol).

    • Incubator or water bath set to the desired temperature.

    • Autosampler vials.

  • Procedure:

    • Prepare a working solution of this compound in the buffer of interest at the desired concentration.

    • Immediately take a sample of this solution (this will be the T=0 time point). Transfer it to an HPLC vial and either inject it immediately or store it at a low temperature (e.g., 4°C) until analysis.

    • Place the remaining working solution in an incubator or water bath at the desired temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, transfer it to an HPLC vial, and store it at a low temperature until analysis.

    • Once all samples are collected, analyze them by HPLC.

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound (succinic semialdehyde) in the metabolism of GABA.

G GABA GABA GABA_T GABA Transaminase GABA->GABA_T SSA This compound (Succinic Semialdehyde) SSADH Succinic Semialdehyde Dehydrogenase SSA->SSADH SSR Succinic Semialdehyde Reductase SSA->SSR Succinate Succinic Acid TCA TCA Cycle Succinate->TCA GHB Gamma-Hydroxybutyrate (GHB) GABA_T->SSA SSADH->Succinate SSR->GHB

Caption: Metabolic fate of this compound.

Experimental Workflow for a Stability Study

The diagram below outlines the key steps in conducting a stability study of a this compound solution.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare solution of This compound in buffer sample_t0 Sample at T=0 prep_solution->sample_t0 incubate Incubate at desired temperature prep_solution->incubate hplc_analysis Analyze all samples by HPLC sample_t0->hplc_analysis sample_tx Sample at various time points (Tx) incubate->sample_tx sample_tx->hplc_analysis quantify Quantify peak area hplc_analysis->quantify plot_data Plot % remaining vs. time quantify->plot_data

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Synthesis of 4-Oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis and yield improvement of 4-oxobutanoic acid derivatives.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation reaction for the synthesis of a 4-aryl-4-oxobutanoic acid derivative is resulting in a very low yield or no product at all. What are the common causes and how can I resolve this?

A: Low yields in Friedel-Crafts acylation are a common issue that can often be traced back to several key factors. Systematically addressing each of these potential problems can help improve your product yield.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Lewis Acid Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in the reaction setup, solvents, or reagents will deactivate it.[1]1. Ensure all glassware is flame-dried or oven-dried before use.[2] 2. Use anhydrous solvents.[3] 3. Use a freshly opened bottle of the Lewis acid or purify it before use.[1] 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Deactivated Aromatic Substrate The aromatic ring you are trying to acylate may have strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which deactivate it for electrophilic aromatic substitution.[1]1. If possible, choose an aromatic substrate without deactivating groups. 2. If the substrate cannot be changed, consider using a more potent Lewis acid or increasing the reaction temperature, though this may lead to side products.[4]
Insufficient Catalyst The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] This means that stoichiometric amounts of the catalyst are often required.[1]1. Increase the molar equivalents of the Lewis acid. A common starting point is 2.2 molar equivalents relative to the limiting reagent.[2]
Suboptimal Reaction Temperature The optimal temperature can vary significantly depending on the specific reactants. Some reactions work well at room temperature, while others may need heating to proceed efficiently.[1] Conversely, temperatures that are too high can cause decomposition or side reactions.[1]1. If the reaction is sluggish at room temperature, try gentle heating (e.g., reflux).[3] 2. If you observe byproduct formation, try running the reaction at a lower temperature (e.g., 0-5°C), especially during the addition of reagents.[2]
Poor Quality of Reagents Impurities in the succinic anhydride (B1165640) or the aromatic substrate can interfere with the reaction.1. Use high-purity reagents. If necessary, purify the reagents before use (e.g., recrystallization of succinic anhydride).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aryl-4-oxobutanoic acids?

A1: The most prevalent and efficient method is the Friedel-Crafts acylation of an aromatic compound (like toluene (B28343) or 1,3-difluorobenzene) with succinic anhydride, using a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[2][3]

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q3: I'm observing the formation of multiple products. What could be the cause?

A3: The formation of multiple isomers can occur if the aromatic ring is activated, allowing for substitution at different positions (e.g., ortho and para).[4] To favor the formation of the thermodynamically more stable para product, you can try lowering the reaction temperature.[4] Using a bulkier Lewis acid catalyst can also sterically hinder substitution at the ortho position.[4]

Q4: What is the proper work-up procedure for a Friedel-Crafts acylation reaction?

A4: A typical work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex of the product.[2] The product is then extracted into an organic solvent.[2] The organic layer is washed with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[2][3]

Q5: What is a suitable method for purifying the crude product?

A5: Recrystallization is a common and effective method for purifying the crude this compound derivative.[2][3] Suitable solvent systems include water/acetic acid, toluene, or a mixture of ethyl acetate (B1210297) and hexane.[2][3]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of 4-aryl-4-oxobutanoic acids.

Materials:

  • Aromatic Substrate (e.g., toluene, 1,3-difluorobenzene)

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to an inert gas line.[2][3]

  • Reagent Charging: Under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane in the flask and cool the mixture in an ice bath (0-5°C).[2]

  • Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and the aromatic substrate (1.1 molar equivalents) in anhydrous dichloromethane.[2] Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the low temperature.[2][3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-4 hours.[2][3] The reaction progress can be monitored by TLC.[2] For less reactive substrates, gentle reflux for about an hour may be necessary to ensure the reaction goes to completion.[3]

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[3] Combine all organic extracts.[3]

  • Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2][3]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[2][3]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system to obtain the final product.[2][3]

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation
Aromatic SubstrateLewis AcidMolar Ratio (Substrate:Anhydride:Catalyst)SolventTemperature (°C)Time (h)Reference
TolueneAlCl₃VariesDichloromethaneRT then Reflux~1[3]
1,3-DifluorobenzeneAlCl₃1.1 : 1.0 : 2.2Dichloromethane0-5 then RT2-4[2]
BiphenylAlCl₃1 : 1 : 2.4ChlorobenzeneRT to 1106[5]
BiphenylAlCl₃1 : 1 : 3ChlorobenzeneRT to 1206[5]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product setup Assemble and dry glassware under inert atmosphere charge Charge AlCl3 and DCM, cool to 0-5°C setup->charge add Dropwise add succinic anhydride and aromatic substrate solution charge->add react Stir at room temperature or reflux add->react quench Quench with HCl/ice react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize crude product evaporate->purify product Pure 4-Aryl-4-oxobutanoic Acid Derivative purify->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive Lewis Acid? start->catalyst_inactive substrate_deactivated Deactivated Aromatic Ring? start->substrate_deactivated temp_suboptimal Suboptimal Temperature? start->temp_suboptimal catalyst_amount Insufficient Catalyst? start->catalyst_amount catalyst_solution Use anhydrous conditions, fresh catalyst catalyst_inactive->catalyst_solution substrate_solution Use stronger conditions or different substrate substrate_deactivated->substrate_solution temp_solution Optimize temperature (heating or cooling) temp_suboptimal->temp_solution catalyst_amount_solution Increase molar equivalents of catalyst catalyst_amount->catalyst_amount_solution

References

addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of 4-oxobutanoic acid, particularly concerning co-eluting impurities.

Troubleshooting Guide

Question: I am observing a peak that co-elutes with my this compound standard. How can I confirm if it's an impurity and resolve it?

Answer:

Co-elution can significantly impact the accuracy of quantification. The first step is to confirm peak purity, followed by systematic method adjustments to achieve separation.

1. Peak Purity Assessment: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these can be invaluable for assessing peak purity.[1]

  • Using a DAD: Collect UV spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity.[1]

  • Using an MS Detector: Analyze the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) during the elution of the peak is a strong indicator of co-elution.[1]

If you do not have access to these detectors, you will need to rely on chromatographic techniques to resolve the potential co-elution.

2. Method Modification for Resolution: If co-elution is confirmed or suspected, the following strategies can be employed to improve separation. These adjustments are based on the principles of chromatography and are aimed at altering the selectivity of your method.

  • Adjust Mobile Phase pH: this compound is a carboxylic acid. Modifying the pH of the mobile phase will alter its ionization state and, consequently, its retention time on a reversed-phase column. A lower pH (e.g., pH < 2) will suppress the ionization of the carboxylic acid group, which can improve retention.[2] Experiment with small pH adjustments to see if the co-eluting peak's retention time changes differently from that of your analyte.

  • Modify Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Adjust Gradient Slope: If using a gradient method, a shallower gradient can increase the separation between closely eluting peaks.

  • Change Stationary Phase: If modifications to the mobile phase are unsuccessful, changing the column chemistry may be necessary.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like this compound, HILIC can be an effective alternative to reversed-phase chromatography. HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide different selectivity for polar analytes and impurities.[3]

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for separating ionic and non-ionic compounds.[2][3]

Below is a workflow to guide you through the troubleshooting process:

G cluster_0 Troubleshooting Workflow for Co-elution start Suspected Co-elution peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_pure Is Peak Pure? peak_purity->is_pure adjust_ph Adjust Mobile Phase pH is_pure->adjust_ph No end_pure Peak is Pure is_pure->end_pure Yes change_organic Change Organic Modifier (ACN <=> MeOH) adjust_ph->change_organic adjust_gradient Adjust Gradient Slope change_organic->adjust_gradient change_column Change Column Chemistry (HILIC, Mixed-Mode) adjust_gradient->change_column end_resolved Co-elution Resolved change_column->end_resolved

Caption: A stepwise workflow for identifying and resolving co-eluting peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities that might co-elute with this compound?

A1: Potential impurities often depend on the source of the this compound (succinic semialdehyde).

  • Metabolic/Biological Samples: In biological matrices, common related metabolites that could potentially co-elute include:

    • Succinic acid: The oxidation product of this compound.[4]

    • Gamma-aminobutyric acid (GABA): The precursor to this compound.[4]

    • Other small organic acids present in the Krebs cycle or related pathways.[5]

  • Synthetic Production: If synthesized from succinic anhydride, unreacted starting material or by-products of the reaction could be present.[6][7]

  • Fermentation Processes: Samples from fermentation broths may contain other organic acids as by-products, such as acetic acid, formic acid, and lactic acid.[8][9]

The following diagram illustrates the relationship between this compound and some of its common metabolic relatives:

G cluster_1 Metabolic Relationship of this compound GABA GABA Oxo This compound (Succinic Semialdehyde) GABA->Oxo GABA Transaminase Succinic Succinic Acid Oxo->Succinic Succinic Semialdehyde Dehydrogenase

Caption: Metabolic pathway showing the formation and conversion of this compound.

Q2: Can you provide a starting HPLC method for the analysis of this compound and its potential separation from succinic acid?

A2: Yes, here are two potential starting methods. Method 1 is a reversed-phase approach, while Method 2 utilizes HILIC for alternative selectivity.

Method 1: Reversed-Phase HPLC

This method is suitable for separating small organic acids. The low pH of the mobile phase ensures that the carboxylic acids are in their protonated form, which enhances retention on a C18 column.

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Method 2: HILIC

This method is particularly useful for retaining and separating very polar compounds that have little or no retention in reversed-phase chromatography.

ParameterCondition
Column HILIC (e.g., Primesep S2, 150 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Q3: My baseline is noisy when analyzing at low UV wavelengths (e.g., 210 nm). What can I do to improve it?

A3: A noisy baseline at low UV wavelengths is a common issue. Here are some steps to mitigate this:

  • Use High-Purity Solvents: Ensure that your water and organic modifiers are HPLC or LC-MS grade.

  • Freshly Prepared Mobile Phase: Prepare your mobile phase fresh daily and filter it through a 0.22 µm filter.

  • Degas the Mobile Phase: Thoroughly degas your mobile phase to prevent air bubbles from interfering with the detector.

  • System Cleanliness: Ensure your HPLC system, including the column, is clean. Ghost peaks from previous analyses can sometimes appear as baseline noise.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a known volume (e.g., 10 mL) of the initial mobile phase composition to create a stock solution.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation (from a solid):

    • Accurately weigh the sample and dissolve it in the initial mobile phase to a known concentration.

  • Filtration:

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column or HPLC system.

Protocol 2: HPLC Method for Separation of this compound and Succinic Acid

This protocol provides a detailed procedure for a reversed-phase HPLC method designed to separate this compound from its potential impurity, succinic acid.

  • HPLC System and Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.07030
15.1982
20.0982
  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (98% A, 2% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject the prepared standards and samples.

    • Identify the peaks based on the retention times of the reference standards.

    • Integrate the peak areas and quantify the amounts of this compound and any resolved impurities.

Note: The retention times and resolution will be specific to your HPLC system and column. Further optimization of the gradient and pH may be required to achieve baseline separation.

References

overcoming poor ionization efficiency of 4-oxobutanoic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 4-oxobutanoic acid, also known as succinic semialdehyde. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor ionization efficiency. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-sensitivity results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze by electrospray ionization mass spectrometry (ESI-MS)?

This compound is a small, polar molecule. Such molecules often exhibit poor retention on reversed-phase liquid chromatography (LC) columns and ionize inefficiently in ESI. In negative ion mode, which is typically preferred for carboxylic acids due to the ease of deprotonation to form [M-H]⁻ ions, acidic mobile phases commonly used for good chromatography can suppress ionization. In positive ion mode, its proton affinity is low, leading to weak signals.

Q2: What is the most effective strategy to improve the detection of this compound by LC-MS?

Chemical derivatization is the most common and effective strategy. This process involves chemically modifying the this compound molecule to improve its chromatographic retention and, more importantly, its ionization efficiency. Derivatization can introduce a readily ionizable group, increasing the signal intensity significantly.

Q3: What are the recommended derivatization reagents for this compound?

Several reagents are effective for derivatizing carboxylic acids and keto acids for LC-MS analysis. Two of the most well-established and successful reagents are:

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH): This reagent reacts with the carboxylic acid group to form a hydrazone derivative that ionizes exceptionally well in negative ESI mode. It is a widely used reagent for the analysis of short-chain fatty acids and keto acids.

  • Aniline (B41778): Aniline also reacts with the carboxylic acid group, forming an anilide derivative. This method has been shown to be effective for the quantification of short-chain fatty acids in various biological matrices.

Q4: Can I analyze this compound without derivatization?

While challenging, it is possible. Strategies to improve the analysis of underivatized this compound include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic technique is better suited for retaining and separating polar compounds like this compound compared to traditional reversed-phase chromatography.

  • Ion-Pairing Chromatography: The use of ion-pairing agents in the mobile phase can improve the retention of ionic analytes like this compound on reversed-phase columns. However, many ion-pairing agents are not MS-friendly as they can cause ion suppression and contaminate the mass spectrometer. If used, volatile ion-pairing agents are preferred.

  • Alternative Ionization Techniques: While ESI is the most common technique, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for less polar compounds or those that are difficult to ionize by ESI. However, for a polar molecule like this compound, ESI is generally the preferred starting point.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Poor ionization efficiency of the underivatized molecule.Implement a chemical derivatization protocol using 3-nitrophenylhydrazine (3-NPH) or aniline to enhance signal intensity.
Incorrect mass spectrometer polarity.For underivatized this compound, operate in negative ion mode to detect the [M-H]⁻ ion. For derivatized analytes, the optimal polarity will depend on the reagent used (e.g., negative mode for 3-NPH derivatives).
Suboptimal mobile phase composition.If analyzing in negative ion mode without derivatization, avoid acidic mobile phase additives like formic acid, which can suppress ionization. Consider a mobile phase with a small amount of a basic modifier like ammonium (B1175870) acetate (B1210297) or formate. For derivatized compounds, the mobile phase should be optimized for both chromatographic separation and ionization of the derivative.
Inefficient desolvation in the ESI source.Optimize source parameters such as gas temperatures, gas flow rates, and nebulizer pressure to ensure efficient droplet desolvation and ion release.
Sample degradation.Ensure proper sample handling and storage. This compound can be unstable, so minimize freeze-thaw cycles and analyze samples as quickly as possible after preparation.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Poor retention on a reversed-phase column.For underivatized analysis, switch to a HILIC column. For reversed-phase analysis, consider using a shorter alkyl chain column (e.g., C8 or C4) or a polar-embedded or polar-endcapped column.
Secondary interactions with the stationary phase.For underivatized analysis, ensure the mobile phase pH is appropriate to maintain the analyte in its desired ionic state.
Issues with the derivatization reaction.Incomplete derivatization or the presence of side products can lead to poor peak shapes. Optimize the derivatization reaction conditions (temperature, time, reagent concentrations) and ensure complete reaction.
Column overload.Reduce the amount of sample injected onto the column.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Incomplete or variable derivatization efficiency.Precisely control all parameters of the derivatization reaction, including temperature, reaction time, and the concentration and freshness of all reagents. Use an internal standard that is structurally similar to this compound and undergoes the derivatization reaction.
Matrix effects (ion suppression or enhancement).Perform a post-extraction spike experiment to assess the degree of matrix effects. If significant, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard for this compound if available.
Instrumental drift.Calibrate the mass spectrometer regularly and monitor system suitability by injecting a standard solution at the beginning, middle, and end of each analytical run.

Quantitative Data Summary

The following tables summarize typical quantitative improvements and experimental parameters for the derivatization of short-chain carboxylic acids, which are analogous to this compound.

Table 1: Comparison of Derivatization Reagents for LC-MS Analysis of Short-Chain Carboxylic Acids

Derivatization ReagentIonization ModeTypical Improvement in SensitivityKey AdvantagesKey Disadvantages
3-Nitrophenylhydrazine (3-NPH) Negative ESISignificant (often >100-fold)High reactivity, stable derivatives, excellent ionization efficiency.Requires a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine).
Aniline Positive or Negative ESIModerate to SignificantSimple reagent, can be used with stable isotope labeling for quantification.Derivatization efficiency can be variable and matrix-dependent.[1]
O-benzylhydroxylamine Positive ESISignificantGood for both carboxylic and keto acids, stable derivatives.Requires a coupling agent.

Table 2: Typical LC-MS/MS Parameters for the Analysis of 3-NPH Derivatized Short-Chain Carboxylic Acids

ParameterTypical Setting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor ion ([M-H]⁻) to a characteristic product ion.

Experimental Protocols

Protocol 1: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for the derivatization of short-chain carboxylic acids.[2][3]

Materials:

  • Sample containing this compound

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM in 50% acetonitrile/water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM in 50% acetonitrile/water)

  • Pyridine solution (e.g., 6% in 50% acetonitrile/water)

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • To 40 µL of the sample (or standard solution), add 20 µL of the 200 mM 3-NPH solution.

  • Add 20 µL of the 120 mM EDC solution containing 6% pyridine.

  • Vortex the mixture gently.

  • Incubate the reaction mixture at 40°C for 30 minutes.

  • After incubation, dilute the reaction mixture to 1.4 mL with 50% acetonitrile/water.

  • Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with Aniline

This protocol is based on methods developed for the derivatization of short-chain fatty acids.[1]

Materials:

  • Sample containing this compound

  • Aniline solution (e.g., 1000 mM in 50% acetonitrile/water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 100 mM in 50% acetonitrile/water)

  • Formic acid solution (e.g., 100 mM)

  • 2-Mercaptoethanol solution (e.g., 18.5 mM)

  • Acetonitrile

  • Water (LC-MS grade)

Procedure:

  • To 90 µL of the sample (or standard solution), add 5 µL of the 1000 mM aniline solution.

  • Add 50 µL of the 100 mM EDC solution.

  • Vortex the mixture.

  • Incubate the reaction at 4°C for 2 hours.

  • Quench the reaction by adding 50 µL of 100 mM formic acid and 50 µL of 18.5 mM 2-mercaptoethanol.

  • Incubate at 4°C for another 2 hours.

  • Dilute the final solution to 1225 µL with 50% acetonitrile/water.

  • Centrifuge the sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing This compound Reagents Add Derivatization Reagents (e.g., 3-NPH, EDC, Pyridine) Sample->Reagents Step 1 Incubate Incubate (e.g., 40°C for 30 min) Reagents->Incubate Step 2 Dilute Dilute and Centrifuge Incubate->Dilute Step 3 LCMS LC-MS/MS Analysis Dilute->LCMS Step 4

Caption: General workflow for the derivatization of this compound for LC-MS/MS analysis.

Troubleshooting_Logic Start Low or No Signal for This compound Derivatization Is the sample derivatized? Start->Derivatization NoDeriv Consider Derivatization (e.g., 3-NPH) Derivatization->NoDeriv No YesDeriv Check Derivatization Reaction Efficiency Derivatization->YesDeriv Yes MobilePhase Optimize Mobile Phase (Avoid acid for underivatized in negative mode) NoDeriv->MobilePhase Polarity Check MS Polarity (Negative for 3-NPH) YesDeriv->Polarity Source Optimize ESI Source Parameters Polarity->Source

Caption: A logical troubleshooting guide for addressing low signal intensity of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and LC-MS/MS Techniques for the Quantification of 4-Oxobutanoic Acid.

The accurate quantification of this compound, also known as succinic semialdehyde, is critical in various research and development areas, including metabolic studies and pharmaceutical quality control. The selection of an appropriate analytical method is paramount to ensure the reliability and validity of experimental data. This guide provides a comparative overview of three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared based on key validation parameters, supported by experimental data from studies on this compound and analogous keto acids.

Performance Comparison of Analytical Methods

The choice of analytical technique for this compound determination depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and similar keto acids.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[1]> 0.997[1]> 0.99[1][2]
Limit of Detection (LOD) 0.07–0.2 µg/mL[1][3]Low ng range (derivatized)[4]10 nmol/L (derivatized)[2]
Limit of Quantification (LOQ) 0.21–0.6 µg/mL[1][3]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 92-105%[1]Not explicitly stated85-115%[2]
Precision (%RSD) < 2%[1]< 5%[1]< 8.5%[2]
Specificity Good, potential for interference from co-eluting compounds.Excellent, mass spectral data provides high confidence in identification.[1]Excellent, high selectivity with Multiple Reaction Monitoring (MRM).[1]
Sample Derivatization Often not required, but can be used to improve detection.Required to increase volatility and thermal stability.[1][4]Often required to improve ionization and chromatographic retention.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of this compound or similar keto acids using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in relatively simple matrices.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and a small percentage of organic solvent like acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 20 µL.[1]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

    • Sample Solution: Dilute the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is mandatory for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for silylation.

  • Derivatization Protocol:

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400. The derivatized succinic semialdehyde is expected to show a molecular ion peak at m/z 174.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex biological matrices. Derivatization is often employed to enhance performance.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH).

  • Derivatization Protocol:

    • To 100 µL of sample (e.g., urine), add an internal standard (e.g., isotopically labeled this compound).

    • Add 50 µL of 0.1% (v/v) phosphoric acid and 100 µL of 1 mg/mL DNPH in acetonitrile.

    • Incubate at room temperature for 30 minutes.

    • Inject an aliquot of the reaction mixture.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the DNPH derivative of this compound and its internal standard.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization HPLC HPLC-UV Derivatization->HPLC Optional GCMS GC-MS Derivatization->GCMS Required LCMSMS LC-MS/MS Derivatization->LCMSMS Optional DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification & Validation DataAcquisition->Quantification validation_parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

A Researcher's Guide to 4-Oxobutanoic Acid Analysis: HPLC, GC-MS, and LC-MS/MS Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-oxobutanoic acid, also known as succinic semialdehyde, is crucial in various fields, including neuroscience and metabolic research. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this important aldehyde-acid.

Performance Comparison at a Glance

The selection of an analytical method hinges on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance metrics for the analysis of this compound and structurally similar compounds using HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[1]> 0.998[2]> 0.99[3]
Limit of Detection (LOD) 11 - 8,026 µg/kg (for various organic acids)[1]Not specified for this compound10 nmol/L[3]
Limit of Quantification (LOQ) 40 - 26,755 µg/kg (for various organic acids)[1]Not specified for this compoundNot specified, but quantifiable at low levels
Accuracy (% Recovery) 76.3 - 99.2% (for various organic acids)[1]80.23–115.41% (for similar analytes)[2]85 - 115%[3]
Precision (%RSD) < 5.3%[1]≤ 12.03% (intra-day)[2]< 8.5%[3]
Specificity Good, but can be affected by co-eluting impurities.[4]Excellent, with high confidence from mass spectral data.[4]Excellent, with high selectivity in Multiple Reaction Monitoring (MRM) mode.[4]
Sample Derivatization Not typically required, but may enhance UV detection.Required to increase volatility and thermal stability.[4]Often required to improve ionization and chromatographic retention.[3]
Sample Throughput HighLower, due to the derivatization step.High
Matrix Effects Less proneLess proneMore prone to ion suppression or enhancement.[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

HPLC-UV Method

This method is suitable for the routine analysis of this compound in less complex matrices.

  • Sample Preparation:

    • Homogenize the sample in a suitable solvent (e.g., water or a mild acidic buffer).

    • Centrifuge to pelletize solids and filter the supernatant through a 0.45 µm syringe filter.

    • The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 2.45) and methanol (B129727) (e.g., 40:60 v/v).[6]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[4]

    • Detection: UV at 210 nm.[5]

    • Injection Volume: 10 µL.[6]

GC-MS Method

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.[7]

    • Incubate the mixture at 70°C for 50 minutes to ensure complete derivatization.[7]

    • The derivatized sample is then ready for injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injector Temperature: 280 °C.[7]

    • Oven Temperature Program: Start at 40°C, hold for 0.5 min, ramp to 210°C at 15°C/min, then ramp to 320°C at 35°C/min.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • MS Ion Source Temperature: 250 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification. A molecular ion peak for the silylated derivative is observed at m/z 174.[8]

LC-MS/MS Method

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for analyzing this compound in complex biological matrices.[3]

  • Sample Preparation and Derivatization:

    • To the sample (e.g., urine or cerebrospinal fluid), add a stable isotope-labeled internal standard ([¹³C₄]SSA).[3]

    • Derivatize with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding hydrazone. This step can often be performed without prior sample purification.[3]

  • LC-MS/MS Conditions:

    • LC Column: C18 analytical column.[3]

    • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid).[3]

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.[3]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.[3]

Visualizing the Analytical Workflow and Decision-Making

To further clarify the processes and aid in the selection of the most appropriate technique, the following diagrams illustrate the experimental workflows and a logical decision-making process.

Analytical Workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow hplc_prep Sample Preparation (Homogenization, Centrifugation, Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data gcms_prep Sample Preparation (Extraction) gcms_deriv Derivatization (Silylation) gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition & Quantification gcms_analysis->gcms_data lcmsms_prep Sample Preparation (Internal Standard Addition) lcmsms_deriv Derivatization (e.g., DNPH) lcmsms_prep->lcmsms_deriv lcmsms_analysis LC-MS/MS Analysis lcmsms_deriv->lcmsms_analysis lcmsms_data Data Acquisition & Quantification lcmsms_analysis->lcmsms_data

A comparison of the general experimental workflows for each analytical technique.

Decision Making Flowchart start Start: Need to analyze This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes derivatization Avoid Derivatization? sensitivity->derivatization No gcms GC-MS matrix->gcms No lcmsms LC-MS/MS matrix->lcmsms Yes throughput High Sample Throughput Needed? hplc HPLC-UV throughput->hplc Yes throughput->gcms No derivatization->throughput

A flowchart to guide the selection of the most suitable analytical method.

References

A Tale of Two Acids: 4-Oxobutanoic Acid vs. Succinic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

In the intricate landscape of cellular metabolism and signaling, the roles of structurally similar molecules can be vastly different. This guide provides an in-depth comparison of 4-oxobutanoic acid, also known as succinic semialdehyde, and succinic acid. While separated by just a single oxidation step, their functions, concentrations, and implications in health and disease diverge significantly. This document aims to provide an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in their understanding of these two critical metabolites.

At a Glance: Key Distinctions

FeatureThis compound (Succinic Semialdehyde)Succinic Acid (Succinate)
Primary Role Intermediate in GABA degradationCentral metabolite in the Krebs cycle; Signaling molecule
Metabolic Pathway GABA Shunt[1][2][3][4]Krebs (Tricarboxylic Acid) Cycle[5][6][7]
Biological Significance Primarily a metabolic intermediate; toxic upon accumulation[8]Essential for energy production; diverse signaling functions[5][6]
Associated Pathology Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)[8][9][10]Inflammation, sepsis, cancer, and metabolic disorders[5][11][12][13]
Receptor-Mediated Signaling No known dedicated receptorActivates the G protein-coupled receptor SUCNR1 (GPR91)[14]

Metabolic Pathways: The GABA Shunt vs. The Krebs Cycle

The metabolic contexts of this compound and succinic acid are fundamentally different. This compound is a key intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle. The GABA shunt is crucial for the metabolism of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2][4][15][16] In this pathway, GABA is transaminated to this compound, which is then oxidized to succinic acid, thereby entering the Krebs cycle.[17][18]

Succinic acid, on the other hand, is a central component of the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[5][6][7][19] Within the Krebs cycle, succinic acid is oxidized to fumarate (B1241708) by the enzyme succinate (B1194679) dehydrogenase (SDH), which is also a component of the electron transport chain (Complex II).[5]

cluster_GABA_Shunt GABA Shunt cluster_Krebs_Cycle Krebs Cycle Glutamate Glutamate GABA GABA Glutamate->GABA GAD This compound This compound GABA->this compound GABA-T Succinic Acid Succinic Acid This compound->Succinic Acid SSADH Fumarate Fumarate Succinic Acid->Fumarate SDH alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA α-KGDH Succinyl-CoA->Succinic Acid Succinyl-CoA Synthetase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate

Metabolic pathways of this compound and succinic acid.

Quantitative Comparison: Concentrations and Enzyme Kinetics

The physiological concentrations and the kinetics of the enzymes that metabolize these two acids are markedly different, reflecting their distinct biological roles.

Table 1: Comparative Concentrations and Enzyme Kinetics

ParameterThis compound (Succinic Semialdehyde)Succinic Acid (Succinate)
Normal Plasma Concentration Not typically detected in significant amounts2-20 µM[11]
Pathological Plasma Concentration Elevated in SSADHD (specific values vary)Can be significantly elevated in sepsis (e.g., up to 700 µM in a swine model of endotoxic shock) and other inflammatory conditions[13][20]
Brain Tissue Concentration (Normal) Very low, transient intermediateVaries by region
Brain Tissue Concentration (Pathological) Significantly increased in SSADHD patient tissues[21][22][23]Altered in various neurological conditions
Metabolizing Enzyme Succinic Semialdehyde Dehydrogenase (SSADH)Succinate Dehydrogenase (SDH)
Enzyme Location Mitochondrial matrixInner mitochondrial membrane
Km for Substrate ~2.5 µM (rat brain)[24]Varies depending on the source and conditions

Signaling Roles: A Key Distinction

A critical difference between the two molecules lies in their signaling capabilities. While this compound is not known to have a dedicated signaling receptor, succinic acid has emerged as a significant signaling molecule, particularly in the extracellular space.[5][6]

Extracellular succinic acid can activate the G protein-coupled receptor SUCNR1 (also known as GPR91).[14] This receptor is expressed in various tissues and cell types, including the kidneys, liver, adipose tissue, and immune cells.[25] Activation of SUCNR1 can trigger a range of downstream signaling cascades, including the release of intracellular calcium and the activation of the MAPK pathway, leading to diverse physiological and pathological responses.[8][10][26]

Succinic Acid Succinic Acid SUCNR1 SUCNR1 Succinic Acid->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC AC AC Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ATP Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response PKA PKA cAMP->PKA PKA->Cellular Response

Succinic acid signaling via the SUCNR1 receptor.

Pathophysiological Implications

The pathological consequences of dysregulation of these two acids are distinct.

This compound: The primary pathology associated with this compound is Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), a rare autosomal recessive disorder.[8][10] The deficiency of the SSADH enzyme leads to the accumulation of this compound and its reduction product, gamma-hydroxybutyric acid (GHB).[8][9] This accumulation is neurotoxic and results in a range of neurological symptoms, including intellectual disability, developmental delay, seizures, and ataxia.[10][27]

Succinic Acid: Elevated levels of succinic acid have been implicated in a variety of pathological conditions. In inflammatory states and sepsis, succinate can act as a pro-inflammatory signal.[11][15][28] Dysregulation of succinic acid metabolism is also linked to cancer, where it can contribute to tumor growth and metastasis.[12][15] Furthermore, high levels of succinic acid are associated with an increased risk of cardiovascular disease.[13]

Experimental Protocols

Accurate measurement of this compound and succinic acid, as well as the activity of their metabolizing enzymes, is crucial for research and clinical diagnostics.

Quantification of Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound and succinic acid in biological samples.

Table 2: General Protocol for LC-MS/MS Quantification

StepDescription
1. Sample Preparation Homogenization of tissues or deproteinization of biofluids (e.g., plasma, urine) using organic solvents. Addition of a stable isotope-labeled internal standard is crucial for accurate quantification.[1][2][17]
2. Chromatographic Separation Separation of the analytes from other matrix components using a suitable LC column (e.g., C18 or HILIC).[2][12][17]
3. Mass Spectrometric Detection Ionization of the analytes (typically using electrospray ionization) and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1][2][17]
4. Data Analysis Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Enzyme Activity Assays

Colorimetric assays are commonly used to measure the activity of SSADH and SDH.

Table 3: Protocol for Succinate Dehydrogenase (SDH) Activity Assay

StepDescription
1. Sample Preparation Isolation of mitochondria or preparation of tissue/cell homogenates in an appropriate assay buffer.[29][30]
2. Reaction Initiation Addition of the sample to a reaction mixture containing succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP) that changes color upon reduction.[14][29][30]
3. Measurement The decrease in absorbance of the electron acceptor is measured over time using a spectrophotometer at a specific wavelength (e.g., 600 nm for DCIP).[14][29][30]
4. Calculation The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein.[29][30]

A similar principle is applied for the assay of GABA transaminase activity, where the production of succinic semialdehyde is coupled to a subsequent reaction that can be monitored spectrophotometrically.[5][28][31]

cluster_Workflow Experimental Workflow: SUCNR1 Activation Study Cell Culture Cell Culture Ligand Treatment Ligand Treatment Cell Culture->Ligand Treatment 1. Plate cells expressing SUCNR1 Downstream Assay Downstream Assay Ligand Treatment->Downstream Assay 2. Treat with Succinic Acid or agonist/antagonist Data Analysis Data Analysis Downstream Assay->Data Analysis 3. Measure response (e.g., Ca2+ flux, cAMP levels, MAPK phosphorylation) Conclusion Conclusion Data Analysis->Conclusion 4. Analyze and interpret results

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and drug development, the purity of chemical intermediates is paramount. The presence of impurities can significantly impact the yield, reproducibility of reactions, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of synthesized 4-oxobutanoic acid against a certified reference standard. We present detailed experimental protocols for key analytical techniques, comparative data in structured tables, and logical workflow diagrams to ensure a robust and reliable purity assessment.

Analytical Techniques for Purity Assessment

A multi-technique approach is essential for a thorough evaluation of this compound's purity. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of unknown impurities.

Experimental Workflows

A systematic approach to purity assessment is crucial for obtaining reliable and reproducible results. The following workflow outlines the key stages of the analysis.

experimental_workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_reporting Final Assessment synthesis Synthesized This compound prep_synthesis prep_synthesis synthesis->prep_synthesis Dissolve in appropriate solvent ref_standard Reference Standard This compound prep_ref prep_ref ref_standard->prep_ref Dissolve in appropriate solvent hplc HPLC Analysis prep_synthesis->hplc gcms GC-MS Analysis prep_synthesis->gcms nmr NMR Analysis prep_synthesis->nmr ms MS Analysis prep_synthesis->ms prep_ref->hplc prep_ref->gcms prep_ref->nmr prep_ref->ms compare_data Compare Spectra & Chromatograms hplc->compare_data gcms->compare_data nmr->compare_data ms->compare_data quantify_purity Quantify Purity & Impurities compare_data->quantify_purity final_report Purity Report quantify_purity->final_report

Figure 1: Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. The following are recommended methods for the analysis of this compound.

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of the synthesized sample and the reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the main peak in the synthesized sample should align with that of the reference standard.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with BF3/methanol (B129727) or silylation, is a common approach to enhance volatility.[2]

  • Column: A polar capillary column suitable for organic acid analysis (e.g., a wax-type column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 40°C/min to 200°C, then a ramp of 25°C/min to 240°C, held for 2 minutes.

  • Mass Spectrometer: Operated in full scan mode for impurity identification or selected ion monitoring (SIM) mode for quantification of known impurities.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is highly effective for identifying and quantifying impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample (synthesized and reference standard) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis: Acquire standard proton NMR spectra. The chemical shifts and coupling constants of the synthesized material should match the reference standard. Integration of signals can be used for quantitative analysis of impurities.

  • ¹³C NMR Analysis: Acquire proton-decoupled ¹³C NMR spectra to confirm the carbon skeleton and detect any carbon-containing impurities.

3.4 Mass Spectrometry (MS)

MS is used for accurate mass determination and structural confirmation.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in methanol or acetonitrile.

  • Mode: Both positive and negative ion modes are recommended. In negative ion mode, the [M-H]⁻ ion is expected.

  • Analysis: The exact mass of the molecular ion should be determined and compared to the theoretical mass.

Data Presentation and Comparison

Summarizing the analytical data in a clear and structured format is crucial for a direct comparison between the synthesized this compound and the reference standard.

Table 1: HPLC Purity Assessment

ParameterReference StandardSynthesized SampleAcceptance Criteria
Retention Time (min)~4.5~4.5Matching retention times
Purity (Area %)> 99.5%To be determined≥ 98.0%
Impurity ProfileNo significant impuritiesTo be determinedIndividual impurities ≤ 0.5%

Table 2: Spectroscopic and Physical Data Comparison

TechniqueParameterReference StandardSynthesized SampleAcceptance Criteria
¹H NMR (DMSO-d6)Chemical Shift (δ)δ ~12.1 (s, 1H), 2.7 (t, 2H), 2.4 (t, 2H)To be determinedConforms to reference
¹³C NMR (DMSO-d6)Chemical Shift (δ)δ ~208, 174, 38, 28To be determinedConforms to reference
MS (ESI-) [M-H]⁻ (m/z)101.02To be determinedMatches theoretical mass
Melting Point (°C)51-53To be determinedWithin ± 2°C of reference

Identification of Potential Impurities

The identification of potential impurities is a logical process based on the synthesis route. A common synthesis method for similar compounds is the Friedel-Crafts acylation.[3][4][5]

impurity_identification cluster_synthesis Synthesis Reactants cluster_impurities Potential Impurities cluster_product Desired Product succinic_anhydride Succinic Anhydride unreacted_sm Unreacted Starting Materials succinic_anhydride->unreacted_sm product This compound Derivative succinic_anhydride->product Reacts with friedel_crafts_reactant Aromatic Substrate friedel_crafts_reactant->unreacted_sm friedel_crafts_reactant->product Reacts with isomers Positional Isomers byproducts Reaction Byproducts product->isomers May form product->byproducts May form

Figure 2: Logical diagram for the identification of potential synthesis-related impurities.

Common impurities to consider in the synthesis of this compound and its derivatives include:

  • Unreacted Starting Materials: Such as succinic anhydride.

  • Positional Isomers: If a substituted aromatic is used in a Friedel-Crafts synthesis, ortho- and meta-isomers may be formed in addition to the desired para-isomer.

  • Reaction Byproducts: Depending on the specific reaction conditions, other side reactions may lead to the formation of byproducts.

Conclusion

A comprehensive purity assessment of synthesized this compound is critical for its application in research and drug development. By employing a combination of chromatographic and spectroscopic techniques and comparing the results to a certified reference standard, researchers can confidently ascertain the purity and identity of their synthesized material. The detailed protocols and comparative data tables provided in this guide offer a robust framework for ensuring that the synthesized this compound meets the stringent quality requirements for its intended use.

References

Comparative Bioactivity of 4-Oxobutanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the bioactivity of 4-oxobutanoic acid derivatives, supported by experimental data. The information is presented to facilitate the understanding and exploration of these compounds in drug discovery.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide focuses on a comparative analysis of their bioactivity, with a particular emphasis on their roles as Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and influenza virus polymerase inhibitors. Additionally, the potential antidiabetic and antioxidant properties of certain derivatives are discussed.

S1P1 Receptor Agonists

A series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P1 receptor agonists.[1] Agonism of the S1P1 receptor is a clinically validated mechanism for the treatment of autoimmune diseases, primarily through its role in lymphocyte trafficking.

Quantitative Bioactivity Data

The following table summarizes the in vitro potency of selected this compound derivatives as S1P1 receptor agonists.

Compound IDStructureS1P1 EC50 (nM)Reference
Compound A 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid0.8[1]
Compound B (R)-2-amino-4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid1.2[1]
Compound C (S)-2-amino-4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid>1000[1]
Experimental Protocols

GTPγS Binding Assay:

The potency of S1P1 receptor agonists is commonly determined using a GTPγS binding assay.[2][3][4] This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs) like S1P1. The protocol generally involves the following steps:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation: Bound [35S]GTPγS is separated from unbound [35S]GTPγS via filtration.

  • Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathway

Activation of the S1P1 receptor by an agonist initiates a downstream signaling cascade. This pathway plays a crucial role in regulating lymphocyte trafficking from the lymph nodes to the peripheral circulation.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Derivative (Agonist) S1P1 S1P1 Receptor Agonist->S1P1 G_protein Gαi/o Protein S1P1->G_protein Activation Downstream Downstream Signaling G_protein->Downstream Response Lymphocyte Egress Inhibition Downstream->Response

S1P1 Receptor Signaling Pathway

Influenza Polymerase Inhibitors

Certain 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as potent inhibitors of the influenza virus polymerase, specifically targeting the cap-dependent endonuclease activity of the PA subunit.[5][6][7][8][9] This endonuclease is essential for the virus to "snatch" 5' capped primers from host pre-mRNAs to initiate transcription of its own genome.

Quantitative Bioactivity Data

The following table presents the 50% inhibitory concentrations (IC50) of selected 4-substituted 2,4-dioxobutanoic acid derivatives against the influenza A virus endonuclease.

Compound ID4-SubstituentIn Vitro Transcription IC50 (µM)Virus Yield Reduction IC50 (µM)Reference
Compound 1 4-Fluorobenzyl0.540.71[9]
Compound 2 3,4-Dichlorobenzyl0.320.18[9]
Compound 3 Thien-2-ylmethyl0.450.35[9]
Compound 4 Benzyl1.11.6[5]
Experimental Protocols

Influenza Endonuclease Inhibition Assay (Fluorescence Polarization):

A common method to screen for and characterize influenza endonuclease inhibitors is the fluorescence polarization (FP) assay.[10][11][12][13] This assay measures the displacement of a fluorescently labeled ligand from the enzyme's active site by a test compound.

  • Reagents: Purified recombinant influenza PA endonuclease domain, a fluorescently labeled 4-substituted 2,4-dioxobutanoic acid probe, and test compounds.

  • Assay Plate: The assay is typically performed in a low-volume black microplate.

  • Incubation: The enzyme, fluorescent probe, and varying concentrations of the test compound are incubated to reach binding equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor. IC50 values are determined from the dose-response curves.

Experimental Workflow

The general workflow for identifying and characterizing influenza polymerase inhibitors is depicted below.

Experimental_Workflow A Compound Library (this compound Derivatives) B Primary Screening (e.g., Fluorescence Polarization Assay) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Secondary Assays (e.g., Cell-based Antiviral Assays) D->E F Lead Optimization E->F

Inhibitor Discovery Workflow

Antidiabetic and Antioxidant Derivatives

A succinamic acid derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, has shown potential as an antidiabetic agent.[14] In a study using a streptozotocin-nicotinamide induced type 2 diabetic rat model, oral administration of this compound (20 mg/kg b.w.) for 28 days resulted in:

  • A significant reduction in fasting blood glucose levels.

  • An increase in plasma insulin (B600854) levels.

  • Improvement in the serum lipid profile.

  • A decrease in lipid peroxidation products.

These findings suggest that the antidiabetic effect may be attributed to both insulinogenic action and extrapancreatic effects, along with an enhancement of the antioxidant defense system.[14] However, further studies are required to elucidate the precise mechanism of action and to establish a quantitative structure-activity relationship for this class of derivatives.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutics. The examples highlighted in this guide demonstrate their potential as potent S1P1 receptor agonists for autoimmune diseases and as inhibitors of the influenza virus polymerase for antiviral therapy. Furthermore, the exploration of their antidiabetic and antioxidant properties opens up new avenues for research. The provided data and experimental protocols offer a foundation for further investigation and optimization of these compounds in the pursuit of new and effective medicines.

References

Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been explored for the development of a diverse range of biologically active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their anticancer and enzyme-inhibitory activities. The information is presented to facilitate further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activities of different series of analogs against various cancer cell lines and enzymes.

Anticancer Activity of this compound Analogs

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Tetrazole-Isoxazoline Hybrids [1]
4hA549 (Lung Carcinoma)1.51[1]
4iA549 (Lung Carcinoma)1.49[1]
4hMDA-MB-231 (Breast Adenocarcinoma)2.83[1]
Series 2: Oleoyl Hybrids of Natural Antioxidants [2]
Compound 1HTB-26 (Breast Cancer)< 50[2]
Compound 2HTB-26 (Breast Cancer)< 50[2]
Compound 1PC-3 (Prostate Cancer)< 50[2]
Compound 2PC-3 (Prostate Cancer)< 50[2]
Compound 1HepG2 (Hepatocellular Carcinoma)< 50[2]
Compound 2HepG2 (Hepatocellular Carcinoma)< 50[2]
Compound 1HCT116 (Colorectal Carcinoma)22.4[2]
Compound 2HCT116 (Colorectal Carcinoma)0.34[2]
Series 3: Thiacalix[3]arenes with Sulfobetaine Fragments [4]
Complex partial cone/Ag+M-HeLa (Cervical Carcinoma)More active than Imatinib Mesylate[4]
Enzyme Inhibition by this compound Analogs

This compound derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Compound IDTarget EnzymeIC50Reference
Series 4: 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids Kynurenine-3-hydroxylasePotent Inhibition[5]
Ianthellamide A (5)Kynurenine-3-hydroxylase1.5 µM[5]
Series 5: Natural Flavonoids Kynurenine-3-monooxygenase[6]
3′-Hydroxy-ss-naphthoflavoneKynurenine-3-monooxygenase18.71 ± 0.78 µM[6]
GenkwaninKynurenine-3-monooxygenase21.61 ± 0.97 µM[6]
ApigeninKynurenine-3-monooxygenase24.14 ± 1.00 µM[6]

Key Signaling Pathways and Experimental Workflows

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] While direct SAR studies of this compound analogs on this pathway are emerging, the structural similarities of some analogs to known PI3K/mTOR inhibitors suggest their potential as modulators of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Analog 4-Oxobutanoic Acid Analog (Hypothetical) Analog->PI3K Inhibition

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound analog.

The evaluation of the biological activity of these compounds relies on standardized in vitro assays. A general workflow for assessing cytotoxicity is depicted below.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound analogs (various concentrations) Start->Treatment Incubation Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Measurement Measure Cell Viability (e.g., Absorbance reading) Assay->Measurement Analysis Data Analysis: Calculate IC50 values Measurement->Analysis End End: Determine SAR Analysis->End

Figure 2: General experimental workflow for in vitro cytotoxicity testing of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of this compound analogs.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Kynurenine 3-Monooxygenase (KMO) Inhibitor Screening Assay

This assay is designed to measure the inhibition of the human KMO enzyme.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • NADPH

  • L-Kynurenine

  • Test inhibitors (this compound analogs)

  • 96-well or 384-well plates suitable for UV measurements

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the KMO enzyme, NADPH, and L-Kynurenine in KMO assay buffer. Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: To the wells of the microplate, add the KMO enzyme solution.

  • Inhibitor Addition: Add the test inhibitor solutions to the respective wells. For positive and blank controls, add the diluent solution without the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NADPH and L-Kynurenine to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes).

  • Absorbance Measurement: Measure the absorbance at 340 nm. The decrease in absorbance corresponds to the consumption of NADPH and is inversely proportional to KMO activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.[9]

References

A Comparative Guide to Inter-Laboratory Measurement Protocols for 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-oxobutanoic acid, also known as succinic semialdehyde. The accurate measurement of this key metabolite is crucial for research in various fields, including neuroscience and inherited metabolic disorders. While a formal inter-laboratory comparison study for this compound is not publicly available, this document outlines the performance of common analytical techniques based on experimental data for analogous keto acids, aiding laboratories in the selection and validation of robust measurement protocols.

Data Presentation: Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is critical for ensuring data quality and inter-laboratory reproducibility. The primary techniques for the analysis of keto acids include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method is dependent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.997> 0.99
Limit of Detection (LOD) 0.07–0.2 µg/mL0.03 mmol/mol creatinine0.04 µg/g
Limit of Quantification (LOQ) 0.21–0.6 µg/mL0.09 pmol0.13 µg/g
Accuracy (% Recovery) 92-105%99.89%94.32%–107.43%
Precision (%RSD) < 2%< 5%< 6.5%
Specificity Good, can be affected by co-eluting impurities.[1]Excellent, mass spectral data provides high confidence.[1]Excellent, high selectivity with MRM mode.[1]
Sample Derivatization Often required for UV detection.[1]Required to increase volatility.[1]Not always necessary.[1]

Metabolic Pathway of this compound

This compound is a critical intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. In this pathway, glutamate (B1630785) is converted to γ-aminobutyric acid (GABA), which is then metabolized to succinic semialdehyde by GABA transaminase. Subsequently, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which then enters the TCA cycle.[2] A deficiency in SSADH leads to the accumulation of succinic semialdehyde and its reduction product, γ-hydroxybutyrate (GHB).[3][4]

GABA_Shunt cluster_TCA TCA Cycle cluster_GABA_Shunt GABA Shunt alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA α-KGDH Glutamate Glutamate alpha-Ketoglutarate->Glutamate GABA-T Succinate Succinate Succinyl-CoA->Succinate SCS GABA γ-Aminobutyric Acid Glutamate->GABA GAD SSA This compound (Succinic Semialdehyde) GABA->SSA GABA-T SSA->Succinate SSADH

GABA Shunt Metabolic Pathway

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis, based on established methods for similar keto acids.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound, particularly in pharmaceutical synthesis.[1]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile (B52724):Phosphate buffer (pH 3.0) (50:50 v/v)[5]

    • Flow Rate: 1.0 mL/min[1][5]

    • Column Temperature: 30 °C[1][5]

    • Detection Wavelength: 225 nm[1][5]

    • Injection Volume: 20 µL[1]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.[1]

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a robust method for the quantification of this compound in complex biological matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.

  • Sample Preparation and Derivatization:

    • To an aliquot of the sample (e.g., urine, plasma), add an internal standard.

    • Perform a protein precipitation or liquid-liquid extraction to isolate the analyte.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and incubate to convert the keto acid to a volatile derivative.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless injection.

    • Oven Temperature Program: A gradient temperature program to ensure separation from other components.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides excellent sensitivity and selectivity, making it the method of choice for the analysis of low-abundance analytes in biological fluids.

  • Sample Preparation:

    • Add an isotopically labeled internal standard to the sample.

    • Perform a simple protein precipitation with a solvent like acetonitrile.

    • Centrifuge and inject the supernatant.

  • LC-MS/MS Conditions:

    • LC Column: A C18 or HILIC column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

    • MS/MS Detector: Use electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and internal standard.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Urine, Plasma) Add_IS Addition of Internal Standard Sample_Collection->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Integration Peak Integration LC_MS_MS->Integration GC_MS->Integration HPLC_UV->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

General Analytical Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 4-oxobutanoic acid (also known as succinic semialdehyde) and its structurally related compounds: γ-hydroxybutyrate (GHB), γ-aminobutyric acid (GABA), and succinic acid. The information is compiled from existing literature to aid in drug development and toxicological research.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound are limited in publicly available research. Its primary role in the literature is associated with the metabolic disorder succinic semialdehyde dehydrogenase (SSADH) deficiency, where its accumulation, along with GHB, leads to neurological symptoms.[1][2] The cytotoxic effects of the related compounds are more extensively documented, though vary significantly depending on the cell type and experimental conditions.

CompoundCell Line(s)AssayConcentration(s)Key Findings
Succinic Acid CAKI-2 and ACHN (renal cancer)WST-125 µM and 50 µMSignificantly reduced cell viability in a dose-dependent manner.[3]
MRC-5 (healthy lung fibroblast)WST-125 µM and 50 µMNo significant cytotoxic effect.[4]
CCRF-CEM and MOLT-4 (T-cell acute lymphoblastic leukemia)WST-1, Annexin V-FITC25 mM and 50 mMInduced apoptosis.[4]
γ-Hydroxybutyrate (GHB) Human Umbilical Vein Endothelial Cells (HUVECs)Chemotactic migration and morphological change assaysIC50 of 2.8 µM and 0.31 µM, respectivelyInhibited VEGF-induced migration and morphological changes, suggesting anti-angiogenic activity.[5]
SH-SY5Y (neuroblastoma)Trypan Blue exclusion, MTTNot specifiedProtected against H2O2-induced cell death through an anti-apoptotic mechanism.[6]
γ-Aminobutyric Acid (GABA) Rat Cerebellar Granule CellsNot specifiedDose-dependentEnhanced glutamate-induced cytotoxicity.[7]
Rat Cortical CulturesLDH releaseConcentration-dependentAccelerated excitotoxic cell death.[8]
KM12SM and HT29 (colon cancer)MTTIC50 of 58 µg/ml (KM12SM) and 120 µg/ml (HT29) after 96h (for Nembutal, a GABA agonist)A GABA agonist showed cytotoxic and pro-apoptotic effects.[9]

Experimental Protocols

A standard method for evaluating the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • Appropriate cell line and culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Workflow for In Vitro Cytotoxicity Testing

G start Start: Select Compound and Cell Line culture Cell Culture and Seeding start->culture treatment Compound Treatment (Dose-Response) culture->treatment assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay data Data Acquisition (e.g., Absorbance Reading) assay->data analysis Data Analysis (IC50 Calculation) data->analysis conclusion Conclusion: Determine Cytotoxicity Profile analysis->conclusion pathway_analysis Mechanism of Action Studies (e.g., Apoptosis Assay) analysis->pathway_analysis If Cytotoxic pathway_analysis->conclusion

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a chemical compound.

Proposed Signaling Pathway for Succinic Acid-Induced Apoptosis

G succinic_acid Succinic Acid pi3k_akt PI3K/AKT Pathway (Inhibition) succinic_acid->pi3k_akt Inhibits bad Bad (Dephosphorylation/Activation) pi3k_akt->bad Reduces Phosphorylation caspase9 Caspase-9 (Dephosphorylation/Activation) pi3k_akt->caspase9 Reduces Phosphorylation bcl2 Bcl-2 (Release from Bad) bad->bcl2 Inhibits mitochondria Mitochondrial Dysfunction bcl2->mitochondria Regulates caspase3 Caspase-3 (Activation) caspase9->caspase3 Activates mitochondria->caspase9 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified signaling pathway for succinic acid-induced apoptosis in cancer cells.

Summary and Future Directions

The available data suggests that succinic acid exhibits selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis. In contrast, GHB has shown anti-angiogenic effects but also potential neuroprotective, anti-apoptotic properties. The cytotoxic role of GABA is complex and appears to be highly context-dependent, sometimes promoting and at other times protecting against cell death.

There is a notable lack of direct in vitro cytotoxicity data for this compound. Future research should focus on performing standardized cytotoxicity assays (e.g., MTT, LDH) across a panel of both cancerous and healthy cell lines to determine its IC50 values and cytotoxic profile. Mechanistic studies would also be crucial to elucidate the specific signaling pathways through which this compound may exert its effects. Such studies will be vital in understanding its potential toxicological risks and any therapeutic applications.

References

performance comparison of different synthesis routes for 4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Chemical Intermediate.

4-Oxobutanoic acid, also known as succinic semialdehyde, is a valuable bifunctional molecule and a key intermediate in various synthetic pathways, including the production of pharmaceuticals and fine chemicals. Its synthesis can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive performance comparison of the most common methods, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Performance Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the key performance indicators for the primary methods of synthesizing this compound.

Synthesis RouteStarting Material(s)Key Reagents/CatalystsReaction ConditionsYield (%)PurityAdvantagesDisadvantagesRelative Cost of Starting Materials
Route 1: Friedel-Crafts Acylation Succinic anhydride (B1165640), Benzene (B151609)Anhydrous AlCl₃Reflux, anhydrous~80% (for 4-oxo-4-phenylbutanoic acid)Good to ExcellentWell-established, high yield for derivativesStoichiometric Lewis acid required, harsh conditions, limited to aromatic precursorsModerate
Route 2: Oxidation of Tetrahydrofuran (B95107) TetrahydrofuranOxidizing agent (e.g., HNO₃, H₂O₂), CatalystElevated temperature and pressure~70-80% (overall for two steps)GoodReadily available starting materialTwo-step process (oxidation then hydrolysis), potential for over-oxidationLow
Route 3: From Glutamic Acid L-Glutamic AcidSodium nitrite (B80452), acid0-5 °C, aqueous~60-70%ModerateUtilizes a bio-based starting materialModerate yield, potential for side reactionsModerate
Route 4: Oxidation of Succinic Acid Succinic AcidSelective oxidizing agentSpecific and controlled conditionsVariable (often low)Moderate to lowDirect conversion of a simple precursorLow selectivity, difficult to control, limited literatureLow

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed experimental methodologies for each key synthesis route are provided below.

Route 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This method produces 4-oxo-4-phenylbutanoic acid, a derivative of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Succinic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous benzene is prepared under a nitrogen atmosphere.

  • A solution of succinic anhydride (1.0 molar equivalent) in anhydrous benzene is added dropwise to the stirred suspension at 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization.

Route 2: Two-Step Synthesis via Oxidation of Tetrahydrofuran

This route involves the oxidation of tetrahydrofuran (THF) to γ-butyrolactone (GBL), followed by hydrolysis.

Step 1: Oxidation of Tetrahydrofuran to γ-Butyrolactone

Materials:

  • Tetrahydrofuran (THF)

  • Nitric Acid (HNO₃, 50%)

  • Vanadium Pentoxide (V₂O₅) (catalyst)

Procedure:

  • A mixture of THF and a catalytic amount of vanadium pentoxide is heated to 50-60 °C in a well-ventilated fume hood.

  • 50% nitric acid is added dropwise to the stirred mixture.

  • The reaction is exothermic and the temperature should be maintained between 60-70 °C.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours.

  • The reaction mixture is then distilled to isolate the crude γ-butyrolactone.

Step 2: Hydrolysis of γ-Butyrolactone to this compound

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • γ-Butyrolactone is added to a solution of sodium hydroxide in water.

  • The mixture is heated under reflux for 1-2 hours to effect hydrolysis.

  • The solution is cooled and acidified with hydrochloric acid to a pH of approximately 2.

  • The aqueous solution containing this compound can be used directly or the product can be extracted with a suitable organic solvent.

Route 3: Synthesis from L-Glutamic Acid

This method involves the deamination of glutamic acid to form the corresponding α-keto acid, which exists in equilibrium with its cyclic lactol form.

Materials:

  • L-Glutamic Acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • L-Glutamic acid is dissolved in dilute hydrochloric acid.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled glutamic acid solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for 1-2 hours at 0-5 °C.

  • The resulting solution contains this compound. The product is typically used in situ for subsequent reactions or can be isolated by extraction.

Route 4: Oxidation of Succinic Acid

The direct, selective mono-oxidation of succinic acid to this compound is challenging due to the similar reactivity of the two carboxylic acid groups. This route is less common and often results in low yields and a mixture of products. Specific, reliable protocols with high yields are not well-documented in the literature.

Visualizing the Synthesis Pathways

To better understand the relationships between the different synthesis routes and their key characteristics, the following workflow diagram is provided.

SynthesisRoutes cluster_succinic_anhydride Route 1: Friedel-Crafts Acylation cluster_thf Route 2: THF Oxidation cluster_glutamic_acid Route 3: From Glutamic Acid cluster_succinic_acid Route 4: Succinic Acid Oxidation SA Succinic Anhydride FC_Reaction Friedel-Crafts Acylation SA->FC_Reaction Aromatic Aromatic Compound (e.g., Benzene) Aromatic->FC_Reaction Product1 4-Aryl-4-oxobutanoic Acid FC_Reaction->Product1 THF Tetrahydrofuran Oxidation Oxidation THF->Oxidation GBL γ-Butyrolactone Oxidation->GBL Hydrolysis Hydrolysis GBL->Hydrolysis Product2 This compound Hydrolysis->Product2 GA Glutamic Acid Deamination Deamination GA->Deamination Product3 This compound Deamination->Product3 Succ_Acid Succinic Acid Direct_Ox Selective Mono-oxidation Succ_Acid->Direct_Ox Product4 This compound Direct_Ox->Product4

Caption: Workflow of the main synthesis routes to this compound.

Conclusion

The choice of the most suitable synthesis route for this compound is highly dependent on the specific requirements of the application.

  • Friedel-Crafts acylation is a robust and high-yielding method for producing aryl-substituted derivatives.

  • The oxidation of tetrahydrofuran offers a cost-effective route from a readily available starting material, despite being a two-step process.

  • Synthesis from glutamic acid presents a bio-based alternative, which is increasingly important for sustainable chemistry.

  • The direct oxidation of succinic acid , while conceptually simple, currently lacks the selectivity and efficiency for practical application.

Researchers and process chemists are encouraged to consider these factors in conjunction with the provided experimental data to make an informed decision for their synthetic endeavors.

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-oxobutanoic acid, a key intermediate in various metabolic pathways and a potential biomarker, is crucial for advancing research and development in numerous scientific fields. The selection of an appropriate analytical technique is paramount to ensure the reliability and validity of experimental data. This guide provides an objective comparison of the primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, it explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Enzyme-Linked Immunosorbent Assay (ELISA) for specific applications.

This guide presents a cross-validation framework, supported by detailed experimental protocols and comparative performance data derived from analyses of analogous keto acids, to assist researchers in selecting and implementing robust analytical strategies.

Method Comparison Overview

The choice of an analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. While chromatographic methods are the most common, spectroscopic and immunoassay techniques offer alternative or complementary approaches.

Data Presentation: Performance Comparison of Analytical Methods for Keto Acid Analysis

The following table summarizes the typical performance characteristics of the most common analytical techniques used for the quantification of short-chain keto acids. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[1]> 0.997[1]> 0.99[1]
Limit of Detection (LOD) 0.07–0.2 µg/mL[1]0.03 mmol/mol creatinine[1]0.04 µg/g[1]
Limit of Quantification (LOQ) 0.21–0.6 µg/mL[1]0.09 pmol[1]0.13 µg/g[1]
Accuracy (% Recovery) 92-105%[1]99.89%[1]94.32%–107.43%[1]
Precision (%RSD) < 2%[1]< 5%[1]< 6.5%[1]
Specificity Good, can be affected by co-eluting impurities.[1]Excellent, mass spectral data provides high confidence.[1]Excellent, high selectivity with MRM mode.[1]
Sample Derivatization Often required for UV detection.[1]Required to increase volatility and thermal stability.[1]Not always necessary, depends on ionization efficiency.[1]

Experimental Workflows and Logical Relationships

A crucial step in ensuring data integrity is the cross-validation of different analytical techniques. This process confirms that different methods yield comparable and reliable results for the same analyte in a given sample.

cross_validation_workflow cluster_method1 Analytical Method 1 (e.g., HPLC-UV) cluster_method2 Analytical Method 2 (e.g., GC-MS) M1_Sample Sample Aliquot 1 M1_Prep Sample Preparation M1_Sample->M1_Prep M1_Analysis HPLC-UV Analysis M1_Prep->M1_Analysis M1_Result Result 1 M1_Analysis->M1_Result Comparison Statistical Comparison of Results M1_Result->Comparison M2_Sample Sample Aliquot 2 M2_Prep Sample Preparation & Derivatization M2_Sample->M2_Prep M2_Analysis GC-MS Analysis M2_Prep->M2_Analysis M2_Result Result 2 M2_Analysis->M2_Result M2_Result->Comparison Start Homogenized Sample Start->M1_Sample Start->M2_Sample Conclusion Conclusion on Method Comparability Comparison->Conclusion

Cross-validation workflow for two analytical techniques.

Detailed Experimental Protocols

Reproducible and reliable data generation relies on meticulously documented experimental protocols. The following are representative protocols for the analysis of this compound using various techniques, based on established methods for similar keto acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound, often requiring derivatization to enhance UV detection.[1]

  • Instrumentation and Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[3][4]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample solution (e.g., deproteinized biological fluid), add 0.5 mL of a derivatizing agent solution (e.g., 4-Nitro-1,2-phenylenediamine in acidic methanol).[5]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[5]

    • Cool the sample to room temperature and inject it into the HPLC system.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase and dilute to create a series of calibration standards.[1]

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound, but requires a derivatization step to increase the analyte's volatility.[6]

  • Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.[6]

    • Column: A capillary column suitable for organic acid analysis (e.g., HP-5MS).[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

    • Injector Temperature: 250°C.[5]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]

    • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode or using selected ion monitoring (SIM) for enhanced sensitivity.[5]

  • Sample Preparation and Derivatization (Silylation):

    • Lyophilize the aqueous sample to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried sample.

    • Incubate at a controlled temperature (e.g., 70°C) for 1 hour to convert the keto and carboxylic acid groups to their trimethylsilyl (B98337) derivatives.

    • The derivatized sample is then ready for injection into the GC-MS system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity and is particularly advantageous for analyzing compounds in complex biological matrices, often without the need for derivatization.[1]

  • Instrumentation and Conditions:

    • System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[1]

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase with a modifier (e.g., formic acid).

    • Flow Rate: 0.4 mL/min.[7]

    • Ionization Source: Electrospray ionization (ESI) in negative mode is commonly used for carboxylic acids.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

  • Sample Preparation:

    • For biological samples, protein precipitation is often the first step. Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be diluted with the mobile phase and directly injected into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a structural elucidation tool, NMR can be used for quantitative analysis (qNMR) by integrating the signal areas of specific protons of this compound relative to a known concentration of an internal standard.[8][9]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and a known amount of an internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Quantification:

    • Integrate the area of a well-resolved peak corresponding to this compound and a peak from the internal standard. The concentration of this compound can then be calculated based on the known concentration of the internal standard and the ratio of the integral areas.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be adapted for the quantification of small molecules like this compound, provided a specific antibody is available. A competitive ELISA format is typically used for this purpose.[10]

  • Principle of Competitive ELISA:

    • A known amount of this compound is conjugated to a carrier protein and coated onto the wells of a microplate.

    • The sample containing an unknown amount of this compound is mixed with a specific primary antibody.

    • This mixture is added to the coated wells. The free this compound in the sample competes with the coated this compound for binding to the antibody.

    • After washing, an enzyme-linked secondary antibody that recognizes the primary antibody is added.

    • A substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Conclusion

The selection of an analytical technique for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis, while GC-MS provides excellent specificity through mass spectral confirmation. LC-MS/MS stands out for its superior sensitivity and suitability for complex matrices. NMR spectroscopy can be a valuable tool for absolute quantification without the need for a specific reference standard of the analyte, and ELISA offers a high-throughput screening option when a specific antibody is available.

References

Safety Operating Guide

Personal protective equipment for handling 4-Oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Oxobutanoic acid (also known as succinic semialdehyde), ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is designed to be a readily accessible resource for professionals in research and development.

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Inhalation: May be harmful if inhaled, potentially causing irritation to the mucous membranes and upper respiratory tract.

  • Ingestion: May be harmful if swallowed.

The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Chemical safety goggles or glasses with side shields. A face shield is also recommended.Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile for splash protection).Laboratory coat.NIOSH/MSHA-approved respirator if dust is generated and not handled in a fume hood.
Preparing Solutions Chemical safety goggles. A face shield is recommended.Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Laboratory coat.Work in a well-ventilated area or chemical fume hood.
Conducting Reactions Chemical safety goggles.Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Laboratory coat.Work in a well-ventilated area or chemical fume hood.
Handling Waste Chemical safety goggles.Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Laboratory coat.Not generally required if handling closed containers.

Glove Selection:

Since specific chemical resistance data for this compound is limited, glove selection should be based on its chemical properties as both an aldehyde and a carboxylic acid.

  • Butyl rubber gloves are recommended for extended contact as they offer good resistance to aldehydes and ketones.

  • Neoprene gloves provide good resistance to a range of organic acids and are a suitable alternative.

  • Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact with the chemical. Nitrile has poor resistance to some classes of organic compounds, and its effectiveness against this compound for prolonged contact is not established.

Always inspect gloves for any signs of degradation before and during use and replace them immediately if any damage is observed.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will minimize exposure risk and ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.

  • All handling of solid this compound that may generate dust, and all procedures involving its solutions, should be conducted in a certified chemical fume hood.

2. Handling the Solid Compound:

  • Before handling, don all required PPE as outlined in the table above.

  • Use a disposable weigh boat or paper to handle the powder.

  • To minimize dust generation, pour the powder slowly and carefully. Avoid any actions that could create airborne dust.

3. Preparing Solutions:

  • Slowly add the solid this compound to the solvent in a flask or beaker within a chemical fume hood.

  • Keep the container of the solid chemical closed when not in use.

4. Running Reactions:

  • Conduct all reactions involving this compound within a chemical fume hood.

  • Maintain a clean and organized workspace to prevent accidental spills.

5. Post-Handling Procedures:

  • After handling, thoroughly wash hands with soap and water, even if gloves were worn.

  • Clean all contaminated surfaces.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_solution Preparing Solutions & Reactions cluster_post Post-Handling prep1 Verify availability of safety shower and eyewash station prep2 Ensure certified chemical fume hood is operational prep1->prep2 handle1 Don appropriate PPE (goggles, gloves, lab coat) prep2->handle1 handle2 Weigh solid in fume hood using disposable weigh boat handle1->handle2 handle3 Minimize dust generation handle2->handle3 sol1 Add solid to solvent in fume hood handle3->sol1 sol2 Conduct reaction in fume hood sol1->sol2 post1 Thoroughly wash hands sol2->post1 post2 Decontaminate work surfaces post1->post2

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, labeled hazardous waste container.

  • Aqueous Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled "Acidic Organic Waste" container.

2. Aqueous Waste Neutralization (for small quantities):

  • For small amounts of acidic aqueous waste generated during experimentation, neutralization can be performed as a procedural step within a chemical fume hood.

  • Slowly add a dilute base (e.g., 1M sodium hydroxide) to the acidic solution while stirring.

  • Monitor the pH using pH indicator strips or a calibrated pH meter.

  • Continue adding the base until the pH is between 6.0 and

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxobutanoic acid
Reactant of Route 2
4-Oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.